(4-Chlorophenyl)(piperazin-1-YL)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZLKAMJQHQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399332 | |
| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54042-47-6 | |
| Record name | (4-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorobenzoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-chlorobenzoyl)piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Versatile Scaffold
In the intricate world of medicinal chemistry and drug development, the piperazine moiety stands out as a "privileged scaffold," a structural framework that consistently appears in a wide array of biologically active compounds. Its unique conformational flexibility and the dual basicity of its nitrogen atoms allow for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the specific physical and chemical characteristics of 1-(4-chlorobenzoyl)piperazine , a key intermediate and building block in the synthesis of novel therapeutic agents. While direct, comprehensive data for this exact compound is not always aggregated, this paper synthesizes available information and draws logical inferences from closely related analogues to provide a robust technical resource for researchers in the field.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physical and chemical properties of 1-(4-chlorobenzoyl)piperazine is paramount for its effective use in synthesis and drug design.
Structural and Molecular Data
The foundational characteristics of 1-(4-chlorobenzoyl)piperazine are summarized in the table below. These identifiers are crucial for accurate documentation and database searches.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 224.69 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (4-chlorophenyl)(piperazin-1-yl)methanone | --INVALID-LINK--[1] |
| CAS Number | 40495-18-9 | N/A |
| SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl | --INVALID-LINK--[1] |
| InChI | InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | --INVALID-LINK--[1] |
Predicted and Analogous Physical Properties
For instance, the related compound, --INVALID-LINK--methanone, which shares the piperazine-1-yl-methanone core, has a reported melting point of 88-90 °C[2]. It is plausible that 1-(4-chlorobenzoyl)piperazine exists as a solid at room temperature with a similar or slightly higher melting point due to the aromatic ring.
| Property | Predicted/Analogous Value | Notes |
| Melting Point | Likely a solid with a melting point in the range of 80-120 °C | Based on the melting point of --INVALID-LINK--methanone (88-90 °C)[2]. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure | Typical for compounds of this molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | Inferred from the properties of piperazine derivatives and the presence of both polar (amide, amine) and nonpolar (chlorophenyl) groups. |
| XlogP | 1.4 | A predicted value indicating moderate lipophilicity[1]. |
Synthesis and Reactivity: Building with the Benzoylpiperazine Core
The synthesis of 1-(4-chlorobenzoyl)piperazine is a critical aspect of its utility. The primary route involves the N-acylation of piperazine with 4-chlorobenzoyl chloride.
General Synthesis Pathway
The most direct and common method for synthesizing 1-(4-chlorobenzoyl)piperazine is the nucleophilic acyl substitution reaction between piperazine and 4-chlorobenzoyl chloride. The key to achieving mono-acylation and preventing the formation of the di-substituted byproduct is crucial and can be managed by controlling the stoichiometry of the reactants.
A general procedure, adapted from the synthesis of related compounds, is as follows:
-
Reaction Setup: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid byproduct that will be formed[3].
-
Acylation: The reaction mixture is cooled in an ice bath, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The low temperature helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed[2].
-
Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with an aqueous bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel[2][3].
Figure 1: General synthesis of 1-(4-chlorobenzoyl)piperazine.
Reactivity Profile
The reactivity of 1-(4-chlorobenzoyl)piperazine is primarily dictated by the secondary amine of the piperazine ring and the electrophilic nature of the carbonyl group.
-
N-Alkylation and N-Arylation: The secondary amine is a nucleophile and can readily undergo reactions with alkyl halides, aryl halides (under appropriate catalytic conditions, e.g., Buchwald-Hartwig amination), and other electrophiles to form N-substituted derivatives[4].
-
Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures.
-
Aromatic Ring Chemistry: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the carbonyl group will deactivate the ring to some extent.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-chlorophenyl ring. The protons ortho to the carbonyl group will be further downfield than those ortho to the chlorine atom.
-
Piperazine Protons: A series of multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) corresponding to the eight protons of the piperazine ring. The protons adjacent to the carbonyl group will likely be deshielded and appear further downfield than those adjacent to the secondary amine.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon attached to the chlorine atom and the ipso-carbon attached to the carbonyl group.
-
Piperazine Carbons: Two or more signals in the aliphatic region (δ 40-55 ppm) for the carbons of the piperazine ring.
-
Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-chlorobenzoyl)piperazine would be characterized by the following key absorptions:
-
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp band in the region of 1630-1680 cm⁻¹[2].
-
C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224, with a characteristic M+2 peak at m/z 226 with approximately one-third the intensity due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would involve cleavage of the piperazine ring and the loss of the carbonyl group.
Applications in Drug Discovery and Development
The 1-(4-chlorobenzoyl)piperazine scaffold is of significant interest to medicinal chemists due to its presence in a variety of pharmacologically active molecules.
As a Synthetic Intermediate
The primary application of 1-(4-chlorobenzoyl)piperazine is as a versatile intermediate in the synthesis of more complex molecules. The presence of a reactive secondary amine allows for the facile introduction of various substituents, enabling the creation of large libraries of compounds for high-throughput screening.
Figure 2: Workflow for the use of 1-(4-chlorobenzoyl)piperazine in drug discovery.
In the Development of Bioactive Molecules
Derivatives of benzoylpiperazine have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain substituted benzoylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines[5].
-
Neurological Disorders: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). Benzoylpiperazine derivatives have been explored for their potential to modulate neurotransmitter systems[6].
-
Enzyme Inhibitors: Thiazole-substituted benzoylpiperazine derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease[7].
Safety and Handling
While a specific safety data sheet (SDS) for 1-(4-chlorobenzoyl)piperazine is not widely available, general precautions for handling piperazine derivatives and acyl chlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Building Block with Potential
1-(4-chlorobenzoyl)piperazine represents a valuable and versatile building block for the synthesis of a wide range of chemical entities with potential therapeutic applications. While a comprehensive, centralized repository of its physical and chemical data is currently lacking, by examining its structural components and drawing parallels with closely related compounds, researchers can effectively utilize this scaffold in their drug discovery and development endeavors. As the exploration of the chemical space around the piperazine core continues, it is likely that the utility and understanding of 1-(4-chlorobenzoyl)piperazine and its derivatives will continue to expand.
References
- 1. PubChemLite - 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Chlorophenyl)(piperazin-1-YL)methanone structure elucidation and confirmation
An In-Depth Technical Guide to the Structural Elucidation and Confirmation of (4-Chlorophenyl)(piperazin-1-yl)methanone
Foreword: A Modern Approach to Structural Elucidation
In the landscape of drug discovery and development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. This guide eschews a rigid, templated approach to present a holistic and logical workflow for the structural elucidation of this compound. Our narrative is grounded in the principles of scientific integrity, emphasizing not just the procedural steps, but the causal reasoning behind each analytical choice. Every technique is deployed within a self-validating framework, ensuring that the final structural assignment is robust, reproducible, and beyond reproach. This document is intended for the discerning researcher and drug development professional who understands that true scientific rigor lies in the confluence of precise data and expert interpretation.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₃ClN₂O and CAS Number 54042-47-6, is a molecule of significant interest within medicinal chemistry.[1][2] It incorporates two key pharmacophoric motifs: a 4-chlorophenyl group and a piperazine ring linked by a methanone (ketone) bridge. Piperazine and its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from anthelmintic to antipsychotic.[3] The presence of the chlorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Given its structural features, a definitive and comprehensive elucidation of its structure is paramount before its advancement in any research or development pipeline.
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification: Establishing a Clean Baseline
The elucidation of a structure begins with its synthesis. A well-characterized synthetic route provides insight into potential impurities, byproducts, and isomers that could complicate spectroscopic analysis. A common and efficient method for the synthesis of N-aroyl piperazines is the acylation of piperazine with a corresponding benzoyl chloride.[4]
Synthetic Protocol: Acylation of Piperazine
-
Reactant Preparation: Dissolve piperazine (a multifold excess to minimize di-acylation) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine) to act as an acid scavenger.
-
Acylation: Cool the solution in an ice bath (0-5 °C). Add a solution of 4-chlorobenzoyl chloride in the same solvent dropwise to the piperazine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.[5]
This process is designed to produce a compound of high purity, which is a prerequisite for obtaining clean and interpretable analytical data.
The Analytical Workflow: A Multi-faceted Approach to Confirmation
A single analytical technique is rarely sufficient for the unambiguous confirmation of a novel structure. Our approach employs a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This workflow is designed to provide orthogonal pieces of evidence that, when combined, create an unassailable structural proof.
Caption: The integrated workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry provides the most direct evidence of a molecule's elemental composition and molecular weight. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Given the presence of basic nitrogen atoms in the piperazine ring, positive ion mode (ESI+) is optimal for generating the protonated molecular ion [M+H]⁺.[6]
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500 to detect the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and gather structural information.
Predicted Data and Interpretation
The molecular formula C₁₁H₁₃ClN₂O gives a monoisotopic mass of 224.0716 Da.
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ | 225.0795 | ~225.0795 | Protonated molecular ion |
| [M+3H]⁺ | 227.0765 | ~227.0765 | Isotopic peak due to ³⁷Cl |
The presence of a chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at [M+H]⁺ and another at [M+2H]⁺ in an approximate 3:1 ratio of intensity.
Fragmentation Analysis (MS/MS): The fragmentation pattern provides a roadmap of the molecule's structure. The amide bond and the piperazine ring are expected to be key fragmentation points.[7][8]
-
Key Fragment 1 (m/z ~139/141): This corresponds to the 4-chlorobenzoyl cation [ClC₆H₄CO]⁺, arising from the cleavage of the amide bond. The 3:1 isotopic pattern for chlorine would be preserved.
-
Key Fragment 2 (m/z ~86): This corresponds to the piperazinyl cation [C₄H₈N₂]⁺, also from the cleavage of the amide bond.
The observation of these key fragments provides strong evidence for the presence of both the 4-chlorobenzoyl and piperazine moieties.
Infrared Spectroscopy: Identifying the Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
Predicted Data and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amine (Piperazine) | Medium |
| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2950-2800 | C-H Stretch | Aliphatic (Piperazine) | Medium |
| ~1630 | C=O Stretch | Amide (Tertiary) | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |
| ~1280 | C-N Stretch | Amide/Amine | Medium |
| ~830 | C-H Bend | p-disubstituted aromatic | Strong |
The most diagnostic peak is the strong carbonyl (C=O) stretch of the tertiary amide around 1630 cm⁻¹.[9] The presence of the N-H stretch confirms the secondary amine of the piperazine ring, and the combination of aromatic and aliphatic C-H stretches aligns with the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environments. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments are essential.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC): If necessary, run a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.
-
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
Due to the restricted rotation around the C-N amide bond, the protons on the piperazine ring may appear as broad signals or even split into distinct sets of signals at room temperature.[10][11]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | d | 2H | H-2, H-6 (Aromatic) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~7.35 | d | 2H | H-3, H-5 (Aromatic) | Protons ortho to the chlorine atom. |
| ~3.80 | br t | 2H | Piperazine H (adjacent to C=O) | Deshielded by the adjacent carbonyl group. |
| ~3.45 | br t | 2H | Piperazine H (adjacent to C=O) | May be distinct from the other pair due to hindered rotation. |
| ~2.90 | br t | 4H | Piperazine H (adjacent to N-H) | Less deshielded, further from the carbonyl. |
| ~1.90 | br s | 1H | N-H | Chemical shift is variable and depends on concentration and solvent. |
The aromatic region is expected to show a classic AA'BB' system for the 1,4-disubstituted benzene ring. The piperazine protons will likely appear as broad triplets due to coupling with adjacent CH₂ groups and the conformational dynamics of the ring.
Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carbonyl carbon, highly deshielded. |
| ~138 | C-4 (Aromatic) | Carbon bearing the chlorine atom. |
| ~135 | C-1 (Aromatic) | Quaternary carbon attached to the carbonyl group. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons ortho to the carbonyl. |
| ~128 | C-3, C-5 (Aromatic) | Aromatic CH carbons ortho to the chlorine. |
| ~48 | Piperazine C (adjacent to C=O) | Deshielded by the carbonyl group. |
| ~43 | Piperazine C (adjacent to N-H) | Typical chemical shift for carbons in a piperazine ring. |
The ¹³C NMR spectrum will clearly show the carbonyl carbon at the downfield end (~170 ppm) and the four distinct carbon environments of the aromatic ring. The two different sets of methylene carbons in the piperazine ring should also be resolved.[12][13]
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of this compound is achieved through a logical, multi-technique workflow that adheres to the principles of Good Laboratory Practice.[14][15] Each analytical method provides a unique and essential piece of the structural puzzle:
-
Mass Spectrometry confirms the molecular weight (224.0716 Da) and elemental formula (C₁₁H₁₃ClN₂O) and reveals key structural fragments.
-
Infrared Spectroscopy identifies the critical functional groups, notably the tertiary amide carbonyl and the secondary amine N-H.
-
NMR Spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework, confirming the connectivity of the 4-chlorophenyl and piperazine moieties through the methanone bridge.
The congruence of data from these orthogonal techniques provides an unassailable confirmation of the structure. This rigorous, evidence-based approach ensures the scientific integrity of the data, providing a solid foundation for any subsequent research and development activities.
References
- 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
- 2. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g) | Reagentia [reagentia.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Analytical Method Validation under Good Laboratory Practices (GLPs) [eventura.us]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-chlorobenzoyl)piperazine
Introduction
1-(4-chlorobenzoyl)piperazine, with the molecular formula C₁₁H₁₃ClN₂O, is a chemical entity belonging to the N-acylpiperazine class.[1] The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of biological systems.[2] The addition of a 4-chlorobenzoyl group modulates the electronic and steric properties of the piperazine moiety, influencing its pharmacological and pharmacokinetic profile.
Molecular Structure and Conformation
The structure of 1-(4-chlorobenzoyl)piperazine features a piperazine ring acylated at one nitrogen atom. A critical feature influencing its spectroscopic properties is the nature of the amide bond. Due to resonance, the C-N bond has a partial double-bond character, which significantly restricts rotation at room temperature. This phenomenon leads to distinct chemical environments for the protons and carbons on either side of the piperazine ring, a key feature observed in its NMR spectra.[3]
Figure 1: Chemical structure of 1-(4-chlorobenzoyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-chlorobenzoyl)piperazine, both ¹H and ¹³C NMR are expected to show characteristic signals reflecting the molecule's symmetry and electronic structure.
¹H NMR Spectroscopy: Interpretation and Predicted Data
The proton NMR spectrum is anticipated to show signals in three distinct regions: the aromatic region for the 4-chlorophenyl group, and two sets of signals in the aliphatic region for the piperazine ring protons. The aforementioned restricted rotation around the amide bond makes the two carbons adjacent to the carbonyl-bound nitrogen (N-1) chemically non-equivalent to the two carbons adjacent to the other nitrogen (N-4). Consequently, the protons attached to these carbons will also be non-equivalent.
Causality in Signal Appearance: The electron-withdrawing effect of the carbonyl group deshields the adjacent piperazine protons (positions 2 and 6), shifting them downfield compared to the protons further away (positions 3 and 5). Due to the chair conformation of the piperazine ring and restricted rotation, these protons often appear as broad multiplets. The aromatic protons are expected to form a classic AA'BB' system, appearing as two distinct doublets due to the para-substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-chlorobenzoyl)piperazine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale / Analog Comparison |
|---|---|---|---|---|
| ~ 7.45 | Doublet | 2H | Ar-H (ortho to C=O) | Typical region for aromatic protons adjacent to an electron-withdrawing group. |
| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Cl) | Typical region for aromatic protons adjacent to a halogen. |
| ~ 3.80 | Broad Multiplet | 4H | -CO-N-(CH₂ )₂ | Protons adjacent to the amide nitrogen are deshielded. Data from similar N-benzoyl piperazines show signals in this region.[3] |
| ~ 3.00 | Broad Multiplet | 4H | -NH-(CH₂ )₂ | Protons adjacent to the secondary amine are more shielded. Data from related N-aryl piperazines support this range.[4] |
| ~ 2.0-3.0 | Broad Singlet | 1H | NH | The NH proton is exchangeable and often appears as a broad signal; its position is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy: Interpretation and Predicted Data
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to symmetry, the 4-chlorophenyl group will show four signals. The piperazine ring, owing to the restricted amide bond rotation, is expected to show at least two, and potentially up to four, distinct signals for its methylene carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-chlorobenzoyl)piperazine
| Chemical Shift (δ) (ppm) | Assignment | Rationale / Analog Comparison |
|---|---|---|
| ~ 169.5 | C=O (Amide) | The carbonyl carbon of a tertiary amide is characteristic in this region. |
| ~ 137.0 | Ar-C (C-Cl) | Quaternary carbon attached to chlorine; chemical shift predicted by standard increments. |
| ~ 134.0 | Ar-C (C-C=O) | Quaternary carbon attached to the carbonyl group. |
| ~ 129.0 | Ar-CH (ortho to C=O) | Aromatic CH carbons. |
| ~ 128.5 | Ar-CH (ortho to Cl) | Aromatic CH carbons. |
| ~ 40 - 48 | Piperazine -CH₂- | At least two signals are expected for the piperazine carbons due to the influence of the amide group. N-acyl piperazines typically show signals in this range.[3] |
Experimental Protocol: NMR Analysis
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-15 mg of 1-(4-chlorobenzoyl)piperazine in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds and ensures the observation of exchangeable protons like N-H.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine protons.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios, which must match the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-(4-chlorobenzoyl)piperazine will be dominated by the strong absorption of the amide carbonyl group.
Interpretation of Key Absorptions:
-
Amide I Band (C=O Stretch): This is the most intense and diagnostic peak in the spectrum, expected as a strong, sharp band. Its position indicates the nature of the amide (tertiary in this case).
-
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹.
-
N-H Stretch: The secondary amine N-H stretch will appear as a moderate, somewhat broad peak in the 3200-3400 cm⁻¹ region.
-
C-N Stretch: The stretching vibration of the C-N bond of the amide and amine will appear in the fingerprint region.
-
Aromatic C=C Bending: Overtones and combination bands in the 1650-2000 cm⁻¹ region can be indicative of the 1,4-disubstitution pattern on the benzene ring.
Table 3: Predicted Major IR Absorption Bands for 1-(4-chlorobenzoyl)piperazine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale / Analog Comparison |
|---|---|---|---|
| ~ 3300 | Medium, Broad | N-H Stretch | Characteristic for a secondary amine. |
| 3050 - 3080 | Medium | Aromatic C-H Stretch | Typical for sp² C-H bonds. |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | From CH₂ groups of the piperazine ring. |
| ~ 1645 | Strong, Sharp | C=O Stretch (Amide I) | Diagnostic for a tertiary amide. Related N-benzoyl piperazines show a strong band in the 1630-1690 cm⁻¹ range.[5] |
| 1590, 1485 | Medium-Strong | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |
| ~ 1280 | Medium-Strong | C-N Stretch | Amide C-N bond vibration. |
| ~ 1090 | Strong | C-Cl Stretch | Characteristic for an aryl chloride. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal preparation. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan with no sample on the crystal. This is a critical self-validating step to subtract the spectrum of ambient air (CO₂ and H₂O vapor) from the sample spectrum.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.
Interpretation of Mass Spectrum: The monoisotopic mass of C₁₁H₁₃³⁵ClN₂O is 224.0716 Da.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should be observed at m/z 224, along with an M+2 peak at m/z 226 of approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 225.
Fragmentation Pathway: The most logical and common fragmentation pathway for N-acyl piperazines is the cleavage of the amide bond between the carbonyl carbon and the piperazine nitrogen. This is an example of alpha-cleavage, which results in the formation of a stable acylium ion.[6]
Figure 2: Primary fragmentation pathway of 1-(4-chlorobenzoyl)piperazine in MS.
This cleavage is highly favorable as it produces the resonance-stabilized 4-chlorobenzoyl acylium ion. This fragment is expected to be one of the most abundant, if not the base peak, in the EI spectrum, with its own characteristic 3:1 isotopic pattern at m/z 139 and 141. The other fragment would be the piperazin-1-yl radical (m/z 85), which may undergo further fragmentation.[7]
Table 4: Predicted Key Ions in the Mass Spectrum of 1-(4-chlorobenzoyl)piperazine
| m/z (charge = +1) | Ion Formula | Identity | Comments |
|---|---|---|---|
| 224 / 226 | [C₁₁H₁₃ClN₂O]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 intensity ratio, characteristic of a single chlorine atom. |
| 225 / 227 | [C₁₁H₁₄ClN₂O]⁺ | Protonated Molecule [M+H]⁺ | Expected as the base peak in soft ionization (ESI). |
| 139 / 141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl acylium ion | A major, highly stable fragment. Expected base peak in EI-MS. Ratio is ~3:1. |
| 85 | [C₄H₉N₂]⁺ | Piperazin-1-ium ion | Formed after cleavage and subsequent ionization. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector, typically at 250 °C, to ensure rapid volatilization.
-
Column: A non-polar capillary column (e.g., DB-5ms) is a good starting point.
-
Oven Program: A temperature ramp (e.g., start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C) is used to separate the analyte from any impurities.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular weight and fragments (e.g., m/z 40-350).
-
-
Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to that peak can then be analyzed for the molecular ion and fragmentation pattern, which must be consistent with the proposed structure.
Conclusion
The structural confirmation of 1-(4-chlorobenzoyl)piperazine relies on the congruent interpretation of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra are defined by the restricted amide bond rotation, leading to complex but predictable signals for the piperazine ring. The IR spectrum is characterized by a strong amide carbonyl absorption near 1645 cm⁻¹. Finally, mass spectrometry confirms the molecular weight via the molecular ion at m/z 224/226 and reveals a characteristic fragmentation pattern dominated by the stable 4-chlorobenzoyl acylium ion at m/z 139/141. Together, these spectroscopic signatures provide a unique fingerprint for the unambiguous identification and characterization of this compound, forming a crucial part of quality control and regulatory submission for researchers in drug development.
References
- 1. PubChemLite - 1-(4-chlorobenzoyl)piperazine (C11H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Piperazine [webbook.nist.gov]
The Pharmacological Potential of (4-Chlorophenyl)(piperazin-1-YL)methanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—allow it to serve as a versatile linker and pharmacophore in a vast array of biologically active compounds.[1][2] When combined with a (4-chlorophenyl)methanone moiety, the resulting scaffold, (4-Chlorophenyl)(piperazin-1-YL)methanone, gives rise to a class of derivatives with a remarkable breadth of pharmacological activities. The incorporation of the piperazine ring can enhance bioavailability and modulate the physicochemical properties of a molecule, while the chlorophenyl group can contribute to binding affinity with various biological targets.[3][4]
This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents, offering insights into the structure-activity relationships, mechanisms of action, and key experimental protocols for evaluation.
Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through a straightforward and robust acylation reaction. The most common approach involves the reaction of a suitably substituted piperazine with 4-chlorobenzoyl chloride in the presence of a base.
A representative synthetic scheme begins with the nucleophilic aromatic substitution between a substituted amine and a chloro-nitroaromatic compound to form a piperazine-containing intermediate. This intermediate is then acylated with 4-chlorobenzoyl chloride to yield the final product.[5] Alternative methods may involve coupling 1-(4-chlorophenyl)cyclopropanecarboxylic acid with a piperazine derivative using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[6]
General Synthetic Workflow Diagram
Caption: A generalized two-step synthetic pathway for creating the target derivatives.
Spectrum of Biological Activities
Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Antimicrobial and Antifungal Activity
A significant body of research has focused on the antimicrobial properties of piperazine derivatives. The this compound scaffold has been incorporated into molecules that exhibit potent activity against a range of bacterial and fungal pathogens.[7][8] Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][7][8] While generally more active against bacteria, some derivatives have also shown moderate antifungal activity against species like Aspergillus niger and Candida albicans.[7][8] The antimicrobial potential of these compounds is particularly relevant in the face of rising antimicrobial resistance, making them promising candidates for the development of new anti-infective agents.[3][9]
Table 1: Representative Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| Amino acid conjugated diphenylmethylpiperazines | Staphylococcus aureus | 6.25-25.0 | |
| Amino acid conjugated diphenylmethylpiperazines | Escherichia coli | 6.25-25.0 | |
| N-Alkyl and N-Aryl piperazine derivatives | Staphylococcus aureus | Significant activity | [7] |
| N-Alkyl and N-Aryl piperazine derivatives | Pseudomonas aeruginosa | Significant activity | [7] |
Anticancer Activity
The quinoline-piperazine methanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][10] Derivatives of this compound have been evaluated for their antiproliferative activity against various human cancer cell lines.[11] For instance, certain derivatives have shown potent in vitro activity against renal cancer cell lines.[10] The mechanism of action is thought to involve the induction of apoptotic pathways in cancer cells.[11] The modular nature of the synthesis allows for the exploration of structure-activity relationships, with modifications to the quinoline and phenyl rings influencing the potency and selectivity of the compounds.[11]
Table 2: In Vitro Anticancer Activity of a Structurally Related Derivative
| Compound ID | Substitution on Benzoyl Ring | Target Cell Line | Growth Inhibition (%) at 10 µM | Reference |
| 8c | 4-Chloro | UO-31 (Renal Cancer) | -4.89 (indicates cell death) | [10][11] |
Anticonvulsant Activity
Several piperazine derivatives have been investigated for their potential as anticonvulsant agents.[12][13] Some have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests.[12][13] The mechanism of action for some of these compounds involves the antagonism of glutamate receptors, specifically the kainate receptor subtype.[14] The ability to modulate excitatory neurotransmission highlights the potential of this chemical class in the treatment of neurological disorders.
Key Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of a (4-Chlorophenyl)(4-(substituted)piperazin-1-yl)methanone Derivative
This protocol is a generalized procedure based on common synthetic methodologies.[5][6]
Objective: To synthesize a target derivative via acylation of a piperazine intermediate.
Materials:
-
1-(Substituted)-piperazine (1 equivalent)
-
4-Chlorobenzoyl chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the 1-(substituted)-piperazine in anhydrous DCM in a round-bottom flask.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on cancer cell lines.[15]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cancer cell line (e.g., HCT-116, MCF-7)
-
Complete growth medium
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value from a dose-response curve.
Workflow for In Vitro Anticancer Drug Screening
Caption: A typical workflow for the initial screening of potential anticancer compounds.[15]
Mechanism of Action and Signaling Pathways
While the exact mechanisms of action for many this compound derivatives are still under investigation, some insights have been gained through molecular docking and pathway analysis studies. For anticancer derivatives, it is hypothesized that they may exert their effects by binding to key oncogenic proteins, such as kinases, thereby modulating critical signaling pathways involved in cell proliferation and survival.[11][16]
One such crucial pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival.[15] The quinoline-piperazine scaffold is a recognized structural motif in the development of kinase inhibitors, suggesting that derivatives from this class may target kinases within this or other related pathways like the MAPK/ERK pathway.[16]
Simplified PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation and a potential target for anticancer therapies.[15]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a diverse and potent range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.
-
Selectivity Profiling: Comprehensive screening against panels of kinases, receptors, and enzymes will be essential to determine the selectivity of these derivatives and predict potential off-target effects.[16]
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Combating Drug Resistance: The potential of these compounds to overcome existing drug resistance mechanisms, particularly in infectious diseases and oncology, warrants further investigation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanistic Investigation of Aryl Piperazine Compounds
This guide provides a comprehensive exploration of the mechanisms of action for aryl piperazine compounds, a versatile and privileged scaffold in modern medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the causality behind experimental designs and the validation of pharmacological findings. We will delve into the primary molecular targets of these compounds and detail the robust methodologies required to accurately characterize their complex interactions.
The Aryl Piperazine Scaffold: A Cornerstone of CNS Drug Discovery
The aryl piperazine moiety is a recurring structural motif in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its prevalence stems from its ability to be chemically modified, allowing for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects, including antipsychotic, anxiolytic, and antidepressant actions.[3][4] The core challenge and opportunity in working with these compounds lie in their characteristic polypharmacology—the ability to engage multiple receptor systems simultaneously. Understanding this multifaceted activity is paramount for predicting both efficacy and potential side effects.
Deconstructing the Primary Mechanisms of Action
Aryl piperazines exert their effects primarily through interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, and through modulation of neurotransmitter transporters like the glycine transporter 1 (GlyT1).
Serotonin (5-HT) Receptor Modulation
The serotonin system is a critical target for aryl piperazine derivatives, which can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes.[5][6]
-
5-HT1A Receptors: Many anxiolytic and antidepressant aryl piperazines exhibit high affinity for the 5-HT1A receptor, often as partial agonists.[3][5] The key binding interactions involve an ionic bond between the protonated nitrogen of the piperazine ring and the side chain of a highly conserved aspartate residue (Asp3.32), complemented by an edge-to-face π-π stacking interaction between the compound's aromatic ring and a phenylalanine residue (Phe6.52).[6][7] Functionally, activation of these Gi-coupled receptors leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[8]
-
5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics, including aryl piperazine-based drugs like aripiprazole.[3] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.
-
Other 5-HT Subtypes (5-HT3, 5-HT7): Aryl piperazines also demonstrate affinity for other subtypes. For instance, structure-affinity studies have characterized their binding to 5-HT3 receptors.[9][10] Furthermore, compounds like LP-211 have been identified as high-affinity, long-acting inhibitors of human 5-HT7 receptors, which are also Gi-coupled and linked to cAMP signaling.[11]
Caption: Gi-coupled 5-HT1A receptor signaling pathway.
Dopamine (D) Receptor Interaction
Interaction with dopamine receptors, particularly the D2 subtype, is fundamental to the antipsychotic effects of many aryl piperazines.[12]
-
D2 Receptor Binding: Molecular docking studies reveal a consistent binding mode. The primary stabilizing forces are the interaction between the protonated N1 of the piperazine ring and an aspartate residue (Asp 86), along with multiple edge-to-face interactions between the compound's aryl group and aromatic residues within the receptor's binding pocket, such as Phe 178, Trp 182, and Tyr 216.[13][14] The nature of the substituents on the aryl ring can significantly influence binding affinity by modulating these interactions.[13]
-
Functional Consequences: Compounds like aripiprazole are known for their partial agonism at D2 receptors, a mechanism thought to stabilize the dopaminergic system—reducing hyperactivity in some brain regions while augmenting it in others. This "dopamine stabilization" is a key aspect of their therapeutic profile.[3]
Caption: Key interactions of aryl piperazines in the D2 receptor pocket.
Glycine Transporter 1 (GlyT1) Inhibition
A novel and promising mechanism for some aryl piperazine derivatives is the inhibition of the glycine transporter 1 (GlyT1).[15][16]
-
Mechanism of Action: GlyT1 is responsible for clearing the neurotransmitter glycine from the synaptic cleft.[17][18] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor critical for learning, memory, and synaptic plasticity. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, thereby enhancing NMDA receptor function.[17][19] This mechanism is hypothesized to alleviate the negative and cognitive symptoms of schizophrenia, which are poorly addressed by traditional D2 antagonists.[19]
-
Modes of Inhibition: GlyT1 inhibitors can act via different modes. Some, like sarcosine derivatives, exhibit noncompetitive and seemingly irreversible inhibition, while others show reversible and competitive inhibition, binding at discrete sites on the transporter.[17]
Caption: Mechanism of GlyT1 inhibition at the synapse.
Core Methodologies for Mechanistic Elucidation
To rigorously define the mechanism of action, a multi-tiered experimental approach is required. Each protocol serves as a self-validating system, with data from one experiment informing the design and interpretation of the next.
Receptor Binding Assays
-
Causality and Experimental Choice: The foundational step is to determine if a compound physically interacts with a target. Radioligand binding assays are the gold standard for quantifying this interaction, yielding the affinity constant (Kᵢ). This is a direct measure of how tightly the compound binds to the receptor.
-
Detailed Protocol: Competitive Radioligand Binding:
-
Preparation of Membranes: Culture cells (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., 5-HT1A, D2). Harvest the cells and prepare crude membrane homogenates via centrifugation.[3][20]
-
Assay Incubation: In a 96-well plate, incubate a fixed amount of cell membrane protein (e.g., 1.25 µ g/well ) with a specific radioligand at a concentration near its Kₔ (e.g., 1.5 nM [³H]dihydroalprenolol for β-adrenergic receptors).[21][22] Add a range of concentrations of the unlabeled aryl piperazine test compound.
-
Determination of Non-Specific Binding: Include control wells containing a high concentration (e.g., 10 µM) of a known, saturating unlabeled ligand to define non-specific binding.[21]
-
Filtration: After incubation to equilibrium (e.g., 90 minutes at room temperature), rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[21]
-
Quantification: Wash the filters to remove residual unbound ligand. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[21][22]
-
-
Data Presentation: Binding Affinities (Kᵢ) of Representative Aryl Piperazines
Compound 5-HT1A (nM) 5-HT2A (nM) 5-HT7 (nM) D2 (nM) Compound 9b 23.9 39.4 45.0 >10,000 Compound 12a 41.5 315 42.5 300 Aripiprazole ~1-4 ~3-10 ~15-40 ~1-5 Buspirone ~10-20 >1000 >1000 ~500-1000 (Note: Values are illustrative, based on published data.[4] Actual values may vary by assay conditions.)
Caption: Workflow for a competitive radioligand binding assay.
Cellular Functional Assays
-
Causality and Experimental Choice: Binding does not equal function. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are essential to determine the physiological consequence of receptor binding. For GPCRs, measuring the modulation of second messengers like cAMP is a direct and robust method to quantify functional activity.
-
Detailed Protocol: cAMP Accumulation Assay:
-
Cell Culture: Plate cells expressing the target receptor (e.g., 5-HT7-HEK293) in a suitable assay plate and grow to confluence.[11]
-
Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the aryl piperazine test compound for a defined period.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except the basal control) to stimulate cAMP production.[11] If testing for antagonist activity, co-incubate with a known agonist.
-
Lysis and Detection: Terminate the stimulation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
For agonists (at Gi-coupled receptors), plot the % inhibition of the forskolin-stimulated response vs. log[compound] to determine the IC₅₀ and Eₘₐₓ.
-
For antagonists , plot the response to a fixed agonist concentration in the presence of varying antagonist concentrations to determine the IC₅₀.
-
-
-
Trustworthiness: A critical self-validating control is to run the identical assay in the parental cell line that does not express the receptor of interest.[11] The absence of a compound-specific effect in these cells confirms that the observed activity is mediated by the target receptor.
Caption: Workflow for a cAMP-based functional assay.
Patch-Clamp Electrophysiology
-
Causality and Experimental Choice: To understand how receptor modulation translates into changes in neuronal excitability, direct measurement of ion flow is necessary. Patch-clamp electrophysiology offers unparalleled temporal and spatial resolution to observe the real-time effects of a compound on a single cell's electrical properties.[23][24] It is the definitive method for linking receptor function to cellular activity.
-
Detailed Protocol: Whole-Cell Voltage-Clamp Recording:
-
Tissue/Cell Preparation: Prepare acute brain slices or cultured neurons for recording.[23] Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of 1-2 µm and fill it with an appropriate internal solution that mimics the cell's cytoplasm.[23]
-
Obtaining a Seal: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[25]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[24]
-
Voltage Clamp: Using a specialized amplifier, set the cell's membrane potential to a fixed "holding" potential. The amplifier will inject current to counteract any ion flow that would change the voltage, and this injected current is the measured output—an exact mirror of the net ionic current across the membrane.
-
Compound Application: After establishing a stable baseline recording, apply the aryl piperazine compound to the cell via the perfusion system.
-
Data Acquisition and Analysis: Record the changes in holding current. An agonist at a Gi-coupled receptor that opens K⁺ channels, for example, will elicit an outward current. An antagonist will reduce the current elicited by a co-applied agonist.
-
Caption: Key components of a whole-cell patch-clamp electrophysiology setup.
Conclusion and Future Perspectives
The aryl piperazine scaffold remains a profoundly important chemotype in the development of CNS therapeutics. Its utility is derived from its tunable and often complex pharmacology. A rigorous, multi-modal investigation, progressing logically from binding affinity to cellular function and finally to electrophysiological consequences, is not merely best practice—it is essential for deconvoluting the intricate mechanisms of action.
Future research will increasingly focus on leveraging concepts like biased agonism, where ligands can selectively activate one signaling pathway over another at the same receptor.[26] By using the detailed methodologies described herein, researchers can identify and characterize such compounds, paving the way for next-generation therapeutics with enhanced efficacy and improved safety profiles.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
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- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.bg.ac.rs [chem.bg.ac.rs]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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- 17. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Secure Verification [cherry.chem.bg.ac.rs]
- 21. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. criver.com [criver.com]
- 24. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 26. researchgate.net [researchgate.net]
Solubility Profiling of (4-Chlorophenyl)(piperazin-1-YL)methanone (CAS: 54042-47-6): A Methodological Approach
An In-Depth Technical Guide for Researchers
Abstract
The biopharmaceutical properties of an active pharmaceutical ingredient (API) are foundational to its potential therapeutic success. Among these, aqueous solubility is a critical determinant of bioavailability and overall developability.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility of (4-Chlorophenyl)(piperazin-1-yl)methanone in dimethyl sulfoxide (DMSO) and various aqueous media. As direct experimental solubility data for this specific compound is not extensively published, this document focuses on establishing robust, self-validating experimental protocols. We will delve into the principles and practical execution of determining maximum DMSO solubility, high-throughput kinetic aqueous solubility, and the gold-standard thermodynamic equilibrium aqueous solubility. Furthermore, we will outline the methodology for generating a pH-solubility profile, a critical dataset for understanding how the compound will behave in the variable pH environments of the human gastrointestinal tract.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to establish a definitive solubility profile for this and similar novel chemical entities.
Introduction: The Critical Role of Solubility
This compound (Figure 1) is a chemical entity whose utility in research and development necessitates a thorough understanding of its physicochemical properties. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is not merely a physical constant but a pivotal characteristic that influences a compound's journey from the laboratory to clinical application.[2][3]
-
In Early Discovery , solubility dictates the reliability of in vitro screening assays. Poor solubility can lead to compound precipitation in assay media, resulting in false negatives or artifactual data and making structure-activity relationship (SAR) studies unreliable.[2][3]
-
In Development , aqueous solubility is a primary factor governing oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[6]
-
In Formulation , understanding the solubility profile, particularly its dependence on pH, is essential for designing effective dosage forms, whether for oral, parenteral, or other routes of administration.[7]
This guide will provide the foundational methodologies to precisely characterize the solubility of this compound.
Figure 1: Chemical Structure (Image of this compound - C11H13ClN2O)
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 54042-47-6 | [8][9][10][11][12] |
| Molecular Formula | C11H13ClN2O | [11] |
| Molecular Weight | 224.69 g/mol | [11] |
Solubility in DMSO: Preparing for the Assay Cascade
Dimethyl sulfoxide (DMSO) is the workhorse solvent in early-stage drug discovery due to its remarkable ability to dissolve a wide array of organic compounds.[13] The primary purpose of determining solubility in DMSO is to prepare a high-concentration stock solution (e.g., 10-50 mM) that serves as the starting point for virtually all subsequent in vitro biological and physicochemical assays.
Causality Behind the Protocol: Why This Method?
The goal is to find the maximum equilibrium solubility. A simple "add and see" approach is insufficient. The protocol is designed to create a supersaturated solution and then allow it to equilibrate, ensuring that the final measured concentration represents the true saturation point at a given temperature. Centrifugation is a critical step to separate the saturated supernatant from any undissolved solid, which would otherwise lead to a gross overestimation of solubility.[14]
Experimental Protocol: Maximum DMSO Solubility Determination
This protocol describes a gravimetric and analytical method to determine the maximum solubility of a compound in anhydrous DMSO at ambient temperature.[14]
-
Preparation : Accurately weigh approximately 5-10 mg of this compound into a pre-weighed 2 mL glass vial or microcentrifuge tube.
-
Initial Solvent Addition : Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.
-
Facilitating Dissolution : Vortex the mixture vigorously for 2-3 minutes. If the solid dissolves completely, incrementally add more pre-weighed compound until a solid precipitate is observed, vortexing after each addition.
-
Equilibration : Incubate the resulting suspension on a rotator or shaker at ambient temperature (e.g., 25°C) for a minimum of 24 hours. This step is crucial for ensuring the system reaches thermodynamic equilibrium.[14]
-
Phase Separation : Centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15 minutes to pellet all undissolved solid material.
-
Sample Collection : Carefully aspirate a known volume of the clear supernatant (e.g., 20-50 µL) without disturbing the solid pellet.
-
Quantification :
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated analytical method.
-
Determine the precise concentration using a validated High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.
-
-
Calculation : Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility, typically expressed in mg/mL or Molarity (M).
Aqueous Solubility: Kinetic vs. Thermodynamic Approaches
Aqueous solubility is the most pharmacologically relevant solubility parameter. It is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic.[3][15]
-
Kinetic Solubility : This is a high-throughput measurement that reflects the solubility of a compound when it is rapidly diluted from a DMSO stock solution into an aqueous buffer. It measures the concentration at which the compound begins to precipitate.[16][17] This is highly relevant for predicting the behavior of a compound in in vitro assays, where this dilution process is standard practice.[2]
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the "gold standard" measurement. It represents the true saturation concentration of a compound in an aqueous buffer after a prolonged incubation period allows the system to reach equilibrium between the dissolved and solid states.[6][18][19] This value is fundamental for pre-formulation and predicting oral absorption.[17]
Kinetic Aqueous Solubility via Laser Nephelometry
Laser nephelometry is a rapid, high-throughput technique that measures the scattering of light caused by suspended particles (precipitate) in a solution.[1][20][21] It is an ideal method for assessing kinetic solubility in early discovery.[22]
This protocol is designed for a 96- or 384-well plate format.[20][22]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation : In a clear-bottom microtiter plate, perform a serial dilution of the DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).
-
Aqueous Dilution : Using an automated liquid handler, transfer a small, fixed volume (e.g., 2-5 µL) from each well of the DMSO plate to a corresponding well of a new plate containing a fixed volume of aqueous buffer (e.g., 98-195 µL of Phosphate-Buffered Saline (PBS), pH 7.4). This ensures a constant final DMSO concentration (typically 1-5%).[20]
-
Incubation : Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C), with gentle shaking.[23]
-
Measurement : Place the microtiter plate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, or NTU) in each well.
-
Data Analysis : Plot the NTU values against the compound concentration. The kinetic solubility limit is determined as the concentration at which the NTU signal sharply increases above the background signal of the buffer/DMSO solution.
Thermodynamic Aqueous Solubility via Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the aqueous medium for an extended period to ensure equilibrium is reached.
The core principle is to create a saturated solution in true thermodynamic equilibrium with the solid phase.[18] Key validation steps include:
-
Using Excess Solid : Ensures that the solution can become fully saturated.[24]
-
Prolonged Incubation (24-72h) : Allows sufficient time for the dissolution process to reach a plateau. The equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is stable.[24]
-
pH Measurement : The pH of the solution must be measured at the end of the experiment, as the dissolution of an ionizable compound can alter the pH of the buffer, thereby affecting its own solubility.[18][24]
-
Temperature Control : Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance) is critical.[25][26]
-
Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg) to several glass vials, ensuring a visible amount of undissolved solid remains.
-
Media Addition : Add a precise volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., PBS pH 7.4) to each vial.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 37°C). Agitate for at least 24 hours. For rigorous determination, samples should be taken at 24 and 48 hours to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[24]
-
Phase Separation : After incubation, allow the vials to stand to let the solid settle. Then, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the supernatant. This step is critical to remove all solid particles before analysis.[24]
-
pH Measurement : Measure and record the final pH of the filtrate/supernatant.[18]
-
Quantification : Dilute the clear filtrate with an appropriate organic solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a standard curve.
-
Data Reporting : Report the thermodynamic solubility in µg/mL or µM at the specified final pH and temperature.
Determining the pH-Solubility Profile
Most drug candidates are weak acids or weak bases, and their aqueous solubility is highly dependent on their ionization state, which is governed by the pH of the solution.[4][7] this compound, containing a piperazine moiety, is expected to behave as a weak base. Therefore, its solubility will likely increase at lower pH values where the piperazine nitrogen is protonated. Generating a pH-solubility profile is essential for predicting its dissolution behavior throughout the GI tract.[27]
Methodology
The pH-solubility profile is generated by performing the thermodynamic shake-flask solubility experiment described in Section 3.2 across a range of physiologically relevant pH values. According to ICH M9 guidelines, this should cover the pH range of 1.2 to 6.8.[25][26][28][29]
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4).
-
Execute Shake-Flask Protocol : Perform the full shake-flask protocol (Section 3.2.2) in parallel for each buffer.
-
Data Collation : Record the final measured pH and the determined solubility for each buffer.
-
Profile Generation : Plot the solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Data Presentation: pH-Solubility Profile Template
The results should be tabulated to clearly present the relationship between pH and solubility.
| Target Initial pH | Final Measured pH | Replicate 1 Solubility (µg/mL) | Replicate 2 Solubility (µg/mL) | Mean Solubility (µg/mL) |
| 1.2 | ||||
| 2.0 | ||||
| 4.5 | ||||
| 6.8 | ||||
| 7.4 |
Conclusion and Forward Look
This guide provides a comprehensive, methodology-focused framework for the solubility characterization of this compound. By rigorously applying these protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery and development. The determination of DMSO solubility ensures the integrity of stock solutions, while kinetic and thermodynamic aqueous solubility data provide insights into in vitro assay performance and potential in vivo bioavailability, respectively. The pH-solubility profile is the capstone of this analysis, offering a detailed map of how the compound will behave in different biological environments. Executing these self-validating protocols will build a robust data package, mitigating risks and paving the way for the successful progression of this compound.[2]
References
- 1. rheolution.com [rheolution.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. physchem.org.uk [physchem.org.uk]
- 6. evotec.com [evotec.com]
- 7. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 8. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 1 g) | Reagentia [reagentia.eu]
- 9. arctomsci.com [arctomsci.com]
- 10. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE (1 x 250 mg) | Reagentia [reagentia.eu]
- 11. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
- 12. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [54042-47-6] | Chemsigma [chemsigma.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. enamine.net [enamine.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. quora.com [quora.com]
- 25. database.ich.org [database.ich.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. PH Solubility Profile: Significance and symbolism [wisdomlib.org]
- 28. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 29. admescope.com [admescope.com]
Unlocking Therapeutic Potential: A Technical Guide to N-acylpiperazine Scaffolds and Their Molecular Targets
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylpiperazine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, featured in a multitude of clinically successful therapeutics.[1] Its remarkable versatility stems from a unique combination of physicochemical properties: the piperazine ring's basicity enhances aqueous solubility and allows for salt formation, while the two nitrogen atoms provide crucial hydrogen bonding capabilities and synthetic handles for molecular elaboration.[1] This guide provides an in-depth exploration of key therapeutic targets for N-acylpiperazine derivatives, delving into the mechanistic rationale for their activity and presenting field-proven methodologies for target identification and validation. We will dissect the role of this scaffold in modulating G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes, and as a potent inhibitor of tubulin polymerization, offering a comprehensive resource for drug discovery and development professionals.
The Strategic Advantage of the N-acylpiperazine Scaffold
The N-acylpiperazine moiety is more than a mere structural linker; it is an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile. The acylation of one piperazine nitrogen atom modulates its basicity and introduces a key interaction point, while the second nitrogen remains a versatile site for introducing substituents that can be tailored to achieve desired potency, selectivity, and metabolic stability. This inherent modularity allows medicinal chemists to fine-tune compounds for optimal interaction with a diverse array of biological targets.
Target Identification: From Phenotypic Hit to Molecular Mechanism
The journey to elucidate the therapeutic target of a novel N-acylpiperazine compound often begins with a phenotypic screen, where the molecule elicits a desired biological response in a cell-based or whole-organism model. The critical next step, known as target deconvolution, is essential for understanding the mechanism of action and advancing a lead compound.[2][3]
Core Methodologies for Target Deconvolution
Successful target deconvolution relies on a multi-pronged approach, broadly categorized into affinity-based and label-free methods.[4]
-
Affinity-Based Approaches : These methods utilize a modified version of the N-acylpiperazine "hit" compound to isolate its binding partners from a complex biological mixture, such as a cell lysate.[2]
-
Affinity Chromatography : The compound is immobilized on a solid support (e.g., agarose beads) to create a column matrix. When a cell lysate is passed through the column, the target protein binds to the immobilized compound and is retained, while non-binding proteins are washed away.[3] The bound protein is then eluted and identified using mass spectrometry.
-
Photoaffinity Labeling : A photoreactive group is incorporated into the N-acylpiperazine structure. Upon exposure to UV light, this group forms a covalent bond with the target protein, permanently "tagging" it for subsequent isolation and identification.[4]
-
-
Label-Free Approaches : These methods identify targets by observing how the unmodified compound affects the physical or chemical properties of proteins in their native state.
-
Cellular Thermal Shift Assay (CETSA®) : This technique is based on the principle that a ligand binding to its target protein increases the protein's thermal stability. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show increased stability (i.e., remain in solution at higher temperatures) in the presence of the binding ligand.[4]
-
The workflow for target deconvolution is a systematic process of elimination and confirmation, leading to a validated therapeutic target.
Caption: A streamlined workflow for target deconvolution of a phenotypic screening hit.
Major Therapeutic Target Classes for N-acylpiperazines
The structural plasticity of the N-acylpiperazine scaffold has enabled its application across a wide range of therapeutic areas, targeting distinct protein families with high affinity and specificity.
G-Protein Coupled Receptors (GPCRs): Allosteric Modulation
GPCRs are the largest family of cell surface receptors and a major focus of drug discovery.[5] N-acylpiperazines have proven particularly effective as allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (orthosteric) site.[5] This offers a more nuanced approach to receptor modulation, with the potential for greater subtype selectivity and a reduced risk of side effects.[5]
-
Mechanism of Action : The N-acylpiperazine scaffold can fit into allosteric pockets within the transmembrane (7TM) domain of GPCRs.[6] The interaction is often governed by a combination of hydrogen bonds, with the piperazine nitrogen acting as a key anchor, and hydrophobic interactions from the aryl and acyl substituents.[7] This binding event induces a conformational change in the receptor that can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the binding and/or signaling of the orthosteric agonist.[5][6] For instance, in the metabotropic glutamate receptor 5 (mGluR5), key residues like Trp784 have been identified as crucial for the activity of NAMs.[8]
-
Key Examples :
-
Metabotropic Glutamate Receptors (mGluRs) : N-acyl-N'-arylpiperazines have been identified as potent and selective NAMs of mGlu1, a target for CNS disorders.[5] Conversely, different substitutions on the scaffold can yield PAMs for mGluR5, which are being investigated for schizophrenia.[9] This "molecular switch" highlights the scaffold's tunability.
-
Dopamine and Serotonin Receptors : Many antipsychotics and antidepressants incorporate an arylpiperazine moiety. Aripiprazole, for example, is a partial agonist at the dopamine D2 receptor, with Ki values in the low nanomolar range.[7] Its piperazine nitrogen forms a crucial salt bridge with Asp3.32 in the binding pocket.[7]
-
Quantitative Data for N-acylpiperazine GPCR Modulators
| Compound/Drug | Target | Modality | Affinity/Potency (Ki/IC50) | Therapeutic Area | Reference |
| VU0469650 | mGlu1 | NAM | IC50 = 130 nM | CNS Disorders | [5] |
| Aripiprazole | Dopamine D2 | Partial Agonist | Ki = 0.74 nM | Schizophrenia | [7] |
| (±)-exo-1 | EAAT1-3 | Inhibitor | IC50 = 10-40 µM | Neurological Disorders | [10] |
Ion Channels: Modulating Neuronal and Cardiac Excitability
Voltage-gated ion channels are critical for the transmission of electrical signals in the nervous system and heart. N-acylpiperazine derivatives have emerged as potent blockers of these channels, with applications in treating pain and arrhythmias.
-
Mechanism of Action : Sodium channel blockers often act by physically occluding the channel pore from the intracellular side.[11] The protonated piperazine nitrogen can interact with key residues in the inner pore, while the aromatic portions of the molecule establish hydrophobic interactions.[12] This binding is often state-dependent, with higher affinity for the open or inactivated states of the channel, leading to a "use-dependent" block that is more pronounced in rapidly firing cells, such as those involved in neuropathic pain or tachyarrhythmias.[11][13]
-
Key Examples :
-
Voltage-Gated Sodium Channels (NaV) : Furan-based piperazine derivatives have been developed as potent blockers of NaV1.8, a channel implicated in neuropathic pain.[14]
-
Potassium Channels (KV) : Aroyl piperazine derivatives have been identified as dual inhibitors of IKr (hERG) and IKs potassium channels, a promising strategy for treating cardiac arrhythmias.
-
Tubulin Polymerization: A Target for Oncology
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a prime target for anticancer drugs.[15] Several N-acylpiperazine-containing compounds have demonstrated potent inhibition of tubulin polymerization.
-
Mechanism of Action : These compounds typically bind to the colchicine-binding site on β-tubulin.[15] This interaction prevents the assembly of α/β-tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[15]
-
Key Examples :
-
Arylamide Piperazine Derivatives : Compounds like MY-1121 have shown potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the low nanomolar range.[15] The N-acyl-piperazine moiety is crucial for this activity.[15] Several FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, also feature an N-arylpiperazine moiety, underscoring its importance in oncology.[16]
-
Quantitative Data for N-acylpiperazine Tubulin Inhibitors
| Compound | Cell Line | Antiproliferative Activity (IC50) | Tubulin Polymerization Inhibition (IC50) | Reference |
| MY-1121 | SMMC-7721 (Liver Cancer) | 89.42 nM | Not specified | [15] |
| MY-1121 | HuH-7 (Liver Cancer) | 91.62 nM | Not specified | [15] |
| Compound 6 | SGC-7901 (Gastric Cancer) | 84 nM | Not specified | [15] |
| Compound 4c | MDA-MB-231 (Breast Cancer) | Not specified | 17 µM | [17] |
Enzymes: Inhibiting Key Metabolic Pathways
The N-acylpiperazine scaffold has also been successfully employed to create inhibitors for various enzymes, with applications in infectious diseases.
-
Mechanism of Action : The specific mechanism depends on the target enzyme. For bacterial enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis, piperazine derivatives are designed to bind to the active site, preventing the natural substrate from binding and thereby halting cell wall synthesis.[18][19]
-
Key Examples :
Experimental Protocols: A Guide to Target Validation
Validating a hypothesized target is a critical step that requires robust and reproducible experimental evidence. The following are detailed, step-by-step methodologies for key assays used to characterize the interaction of N-acylpiperazine compounds with their targets.
GPCR Target Validation: Calcium Flux Assay
This functional assay is ideal for GPCRs that couple to the Gq pathway, leading to an increase in intracellular calcium upon activation. It can be adapted to identify agonists, antagonists, and allosteric modulators.[20][21]
-
Principle : Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation, stored intracellular calcium is released into the cytoplasm, causing a significant increase in fluorescence that can be measured in real-time using a plate reader like the FLIPR™ system.[20]
-
Step-by-Step Methodology :
-
Cell Culture : Plate cells stably expressing the GPCR of interest into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading : Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium and add the dye loading buffer to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation : Prepare serial dilutions of the N-acylpiperazine test compounds in assay buffer.
-
Assay Execution (for NAM/Antagonist detection) : a. Place the cell plate into the fluorescence plate reader. b. Add the test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). d. Immediately begin recording fluorescence intensity over time.
-
Data Analysis : The fluorescence signal is plotted against time. The peak fluorescence response is used to calculate the percent inhibition caused by the test compound. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using software like GraphPad Prism.[22][23]
-
Caption: Workflow for a calcium flux assay to detect GPCR antagonists/NAMs.
Ion Channel Target Validation: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology, providing high-resolution data on how a compound affects channel currents.[24]
-
Principle : A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane can be clamped at a set value, and the currents flowing through the ion channels can be recorded in response to voltage changes.[24]
-
Step-by-Step Methodology :
-
Cell Preparation : Plate cells expressing the ion channel of interest onto glass coverslips.
-
Pipette Preparation : Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution that matches the ionic composition of the cell's interior.
-
Seal Formation : Under a microscope, carefully guide the pipette to the surface of a cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Recording : a. Clamp the cell membrane at a holding potential where the target channels are closed (e.g., -90 mV for sodium channels). b. Apply a series of voltage steps to activate and inactivate the channels, and record the resulting currents. c. After establishing a stable baseline, perfuse the cell with a solution containing the N-acylpiperazine test compound. d. Repeat the voltage-step protocol and record the currents in the presence of the compound.
-
Data Analysis : Measure the peak current amplitude before and after drug application to determine the percentage of block. Construct concentration-response curves to calculate the IC50 value. Analyze changes in the voltage-dependence of activation and inactivation to understand the mechanism of block.[24]
-
-
Troubleshooting : Common issues include unstable recordings and difficulty achieving a giga-seal. These can often be resolved by ensuring clean solutions and pipettes, using healthy cells, and optimizing the pressure system.[24][25][26][27]
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle : Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form. Alternatively, a more sensitive fluorescence-based method uses a reporter dye (like DAPI) that fluoresces when incorporated into the microtubule lattice.[28][29][30]
-
Step-by-Step Methodology (Fluorescence-Based) :
-
Reagent Preparation : On ice, prepare a reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Plate Setup : In a 384-well plate, add serial dilutions of the N-acylpiperazine test compounds. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Initiation : Transfer the plate to a microplate reader pre-warmed to 37°C. Initiate the reaction by adding the cold tubulin reaction mix to all wells.
-
Measurement : Immediately begin recording the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis : Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization (slope of the growth phase) and the maximum polymer mass (plateau height) are compared between treated and untreated samples to determine the inhibitory effect. Calculate IC50 values from concentration-response curves.[28][29][30][31]
-
Conclusion and Future Directions
The N-acylpiperazine scaffold is a proven and powerful tool in the drug discovery arsenal. Its privileged structural status is well-earned, enabling the development of modulators for a diverse range of challenging therapeutic targets. The key to its success lies in its synthetic tractability and the ability to fine-tune its properties to achieve specific pharmacological profiles. As our understanding of disease biology deepens, new targets will undoubtedly emerge. The continued exploration of N-acylpiperazine chemical space, guided by the robust target identification and validation methodologies outlined in this guide, will be crucial in translating these discoveries into the next generation of innovative medicines.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 8. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. scientifica.uk.com [scientifica.uk.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benthamopen.com [benthamopen.com]
- 31. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of novel (4-Chlorophenyl)(piperazin-1-YL)methanone derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel (4-Chlorophenyl)(piperazin-1-yl)methanone Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the this compound scaffold, a privileged core structure in modern medicinal chemistry. We will dissect the strategic considerations underpinning the synthesis of novel derivatives, delve into robust methodologies for their biological evaluation, and elucidate the rationale behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the this compound Core
The piperazine ring is a cornerstone pharmacophore, present in a multitude of FDA-approved drugs due to its versatile physicochemical properties.[1][2] When coupled with a 4-chlorophenyl methanone moiety, it forms a scaffold with significant therapeutic potential, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The unique topology of this scaffold allows for systematic structural modifications at multiple vectors, enabling the fine-tuning of pharmacokinetic profiles and target engagement. The 4-chloro substitution on the phenyl ring, for instance, often enhances metabolic stability and binding affinity through favorable halogen interactions. The piperazine nitrogens serve as key handles for introducing diverse chemical functionalities to probe structure-activity relationships (SAR).[3]
Rational Synthesis Strategies: From Blueprint to Molecule
The synthesis of this compound derivatives is typically achieved through convergent and efficient synthetic routes. The choice of strategy is dictated by the desired substitutions on the piperazine ring.
Core Synthesis via Amide Coupling
The foundational this compound can be synthesized via a standard amide coupling reaction. This involves the acylation of piperazine with 4-chlorobenzoyl chloride. A more controlled approach, particularly for library synthesis, involves the use of a mono-protected piperazine (e.g., Boc-piperazine) to ensure selective acylation at one nitrogen atom, followed by deprotection to yield the free secondary amine ready for further derivatization.
A common and robust method involves the coupling of 1-(4-chlorophenyl)cyclopropanecarboxylic acid with Boc-piperazine using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[6]
Derivatization via Nucleophilic Substitution and Reductive Amination
With the core scaffold in hand, the secondary amine of the piperazine ring provides a nucleophilic center for introducing a wide array of substituents.
-
N-Alkylation: This is commonly achieved by reacting the core with various alkyl halides or sulfonates in the presence of a base.[7]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions are standard methods for introducing aryl or heteroaryl moieties.[7] For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution (SNAr) is a viable and often preferred strategy.[7][8]
-
Reductive Amination: This powerful reaction involves condensing the piperazine amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form the C-N bond.[7]
The general workflow for synthesizing a library of derivatives is depicted below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities | Journal of Environmental Nanotechnology [nanoient.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(4-Chlorophenyl)(piperazin-1-YL)methanone molecular weight and formula
An In-Depth Technical Guide to (4-Chlorophenyl)(piperazin-1-yl)methanone
Authored by: Gemini, Senior Application Scientist
Date: January 6, 2026
Abstract
This compound is a chemical entity featuring a 4-chlorophenyl group linked to a piperazine ring via a ketone. This structure represents a key pharmacophore found in a multitude of biologically active agents, making it a compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, while the substituted phenyl ring is crucial for target binding and modulating activity. This guide provides a comprehensive overview of the molecule's fundamental properties, a detailed protocol for its synthesis, robust methods for its analytical characterization, and insights into its relevance within the broader context of drug discovery. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for professionals in the field.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₃ClN₂O | [1] |
| Molecular Weight | 224.69 g/mol | [1] |
| CAS Number | 54042-47-6 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a nucleophilic acyl substitution reaction. This approach involves the N-acylation of piperazine with 4-chlorobenzoyl chloride.
Mechanistic Insights
The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the amide bond. A critical consideration in this synthesis is the stoichiometry of the reactants. A large excess of piperazine is employed to statistically favor mono-acylation and minimize the formation of the bis-acylated byproduct, where a second molecule of 4-chlorobenzoyl chloride reacts with the remaining N-H of the product.
Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the basic nitrogen atoms of the piperazine starting material, rendering them non-nucleophilic and halting the reaction. To counteract this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the HCl as it is formed, thereby ensuring the reaction proceeds to completion.[2] The reaction is typically initiated at a low temperature (0 °C) to control the high reactivity of the acyl chloride and then allowed to warm to room temperature.[2]
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the system with dry nitrogen gas.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (4-chlorobenzoyl chloride) is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mobile phase gradient (e.g., ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR will confirm the presence and connectivity of protons, showing characteristic signals for the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazine ring. ¹³C NMR will verify the number of unique carbon environments, including the carbonyl carbon.[3]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound and assess its purity. In positive electrospray ionization (ESI+) mode, the compound is expected to be detected as the protonated molecule [M+H]⁺.[4] The high resolution of modern mass spectrometers allows for the determination of the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O (amide) carbonyl stretch.[3]
Standard Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (aids in protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from any residual impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.[4]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Interpretation: Confirm the presence of a peak at the expected retention time corresponding to the [M+H]⁺ ion for this compound. The purity can be estimated from the peak area of the main compound relative to the total ion chromatogram.
-
Relevance in Medicinal Chemistry and Drug Development
The this compound scaffold is of high interest in drug discovery due to the established pharmacological importance of its constituent parts.[5]
The Role of the Piperazine and Chlorophenyl Moieties
-
Piperazine Ring: This heterocyclic motif is a privileged scaffold in medicinal chemistry. Its two nitrogen atoms can be functionalized to modulate potency, selectivity, and physicochemical properties. The basicity of the piperazine ring often improves aqueous solubility and allows for salt formation, which is beneficial for drug formulation. It is a common component in drugs targeting the central nervous system (CNS).[6]
-
4-Chlorophenyl Group: The chloro-substitution on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This substitution can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. It is a common feature in many kinase inhibitors and receptor modulators.
Potential Therapeutic Applications
Derivatives built upon this core structure have been investigated for a wide range of biological activities. The combination of a piperazine ring and a substituted phenyl group is a hallmark of compounds designed to interact with G-protein coupled receptors (GPCRs), ion channels, and kinases. For instance, many antipsychotic and antidepressant drugs contain the arylpiperazine moiety. Furthermore, this scaffold is explored in oncology for the development of targeted therapies.[6][7]
Conceptual Role in Drug Design
Caption: The role of the core scaffold in linking chemical properties to biological targets.
References
- 1. (4-CHLOROPHENYL)(PIPERAZIN-1-YL) METHANONE [infochems.co.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone (496776-17-1) for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Pharmacophore of (4-Chlorophenyl)(piperazin-1-yl)methanone Derivatives for Dopamine D2/D3 Receptor Antagonism
Abstract
The (4-Chlorophenyl)(piperazin-1-yl)methanone core is a key structural motif found in a multitude of centrally active agents, particularly those targeting aminergic G-protein-coupled receptors (GPCRs).[1] This technical guide provides an in-depth exploration of the pharmacophore for this scaffold, focusing on its role in designing selective antagonists for the dopamine D2 and D3 receptors. These receptors are critical therapeutic targets for a range of neuropsychiatric disorders, including schizophrenia and substance abuse.[2][3] Through a systematic, ligand-based approach, this document elucidates the essential three-dimensional chemical features required for high-affinity binding and functional antagonism. We will detail the methodologies for ligand set selection, pharmacophore model generation, rigorous validation, and its application in virtual screening workflows, providing researchers and drug development professionals with a comprehensive framework for advancing novel CNS drug candidates.
Introduction: The Phenylpiperazine Scaffold in Neuropharmacology
The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for its unique physicochemical and conformational properties that facilitate interactions with a wide array of biological targets.[4][5] Its presence in numerous FDA-approved antipsychotic, antidepressant, and anxiolytic drugs underscores its therapeutic importance.[6] Specifically, the arylpiperazine structure is a cornerstone in the design of ligands for dopamine and serotonin receptors.[2][7][8]
The this compound core combines several key elements:
-
The Phenylpiperazine Group: Provides a rigid aromatic anchor and a basic nitrogen atom, which is often protonated at physiological pH and forms a critical salt bridge with an acidic residue (typically an aspartate) in the receptor's transmembrane domain.[7][8]
-
The 4-Chloro Substituent: This electron-withdrawing group on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, often enhancing binding affinity by occupying a specific hydrophobic pocket within the receptor.
-
The Methanone Linker: This carbonyl group acts as a rigid spacer and a potential hydrogen bond acceptor, influencing the orientation of the phenylpiperazine core relative to other parts of a larger molecule.
This guide will focus on elucidating the pharmacophore for this core in the context of D2/D3 receptor antagonism, a profile sought after for antipsychotic efficacy with potentially reduced side effects.[9][10]
Methodology: Ligand-Based Pharmacophore Model Generation
In the absence of a high-resolution co-crystal structure of a ligand bound to our specific target, a ligand-based approach is the most robust method for pharmacophore development.[11][12] This methodology derives a 3D model of essential features from the structures of known active compounds.[13] The entire workflow is a self-validating system, where the predictive power of the final model is rigorously tested.
Ligand Set Curation and Preparation
The foundation of a reliable pharmacophore model is a high-quality, diverse set of ligands.
Protocol 1: Ligand Curation
-
Objective: To assemble a training set of known D2/D3 antagonists containing the this compound core and a test set of structurally diverse compounds with known activities (actives and inactives/decoys).
-
Data Sourcing: Systematically search chemical databases (e.g., ChEMBL, PubChem) and medicinal chemistry literature for arylpiperazine derivatives with reported Ki or IC50 values for D2 and D3 receptors.[3][9][10]
-
Training Set Selection Criteria:
-
Include at least 15-20 structurally diverse, high-affinity antagonists (e.g., Ki < 100 nM).
-
Ensure the activity range spans several orders of magnitude.
-
All compounds must contain the core scaffold of interest.
-
-
Test Set Selection Criteria:
-
Include a set of known active compounds not used in the training set.
-
Include a larger set of "decoys"—molecules with similar physicochemical properties but different topology, presumed to be inactive. This is crucial for assessing the model's specificity.
-
-
Data Preparation: Standardize all chemical structures (e.g., neutralize, add hydrogens, generate 3D coordinates) using computational chemistry software packages like MOE (Molecular Operating Environment) or Discovery Studio.
Pharmacophore Feature Identification and Hypothesis Generation
The core of the process involves identifying the common chemical features among the active ligands in their low-energy, bioactive conformations.
Protocol 2: Hypothesis Generation
-
Objective: To generate one or more 3D pharmacophore models that represent the spatial arrangement of key interaction features.
-
Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformations to ensure the bioactive conformation is likely represented.
-
Feature Mapping: Identify potential pharmacophoric features for each conformation. Standard features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (Hyd) regions
-
Aromatic Rings (Aro)
-
Positive Ionizable (Pos) centers
-
-
Alignment and Hypothesis Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio, PHASE) to align the conformations of the active molecules and identify common feature arrangements.[14] The algorithm generates multiple hypotheses, each consisting of a 3D arrangement of features with specific distance constraints.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds in the training set and its complexity. The highest-scoring, most statistically significant hypotheses are selected for validation.
References
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of (4-Chlorophenyl)(piperazin-1-yl)methanone via Acylation: An Application Note
Introduction
(4-Chlorophenyl)(piperazin-1-yl)methanone is a valuable chemical intermediate in the synthesis of a wide range of pharmacologically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets, while the 4-chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound through the acylation of piperazine with 4-chlorobenzoyl chloride. The described methodology is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.
The core of this synthesis is a nucleophilic acyl substitution reaction. The secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride.[3] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4] Careful control of stoichiometry is crucial to favor the desired mono-acylation and minimize the formation of the di-substituted byproduct.[3]
Health and Safety
This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorobenzoyl chloride: This substance is corrosive and causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator and may cause respiratory irritation.[5][7][8] It is sensitive to moisture and will hydrolyze to form 4-chlorobenzoic acid and hydrogen chloride gas.[6][9] Store in a cool, dry place, away from moisture.[5][6]
-
Piperazine: Piperazine is a corrosive chemical that can cause severe skin burns and eye damage.[10][11][12] It may cause an allergic skin reaction and asthma-like symptoms if inhaled.[10][11][13] It is also suspected of damaging fertility or the unborn child.[10][11]
-
Triethylamine: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Handle with care and ensure proper ventilation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][10] An eyewash station and safety shower should be readily accessible.[5]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Piperazine | Anhydrous, ≥99% | Sigma-Aldrich |
| 4-Chlorobenzoyl chloride | ≥99% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
This protocol is based on analogous acylation reactions found in the literature.[14][15]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 equivalent).
-
Dissolve the piperazine in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring.
-
Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.[4]
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the acylation reaction.[4]
-
-
Acylation:
-
Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM in a dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirring piperazine solution over a period of 30-60 minutes. A slow addition rate is critical to minimize the formation of the di-acylated byproduct.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-chlorobenzoyl chloride and neutralize the triethylamine hydrochloride salt.[14]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous components.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/methanol gradient, to yield the pure this compound.[14][16] Recrystallization from a suitable solvent like ethanol or ethyl acetate is also a viable purification method.[14]
-
Results and Discussion
The expected outcome of this protocol is the successful synthesis of this compound. The purity of the final product should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield for this type of acylation reaction, after purification, is in the range of 70-90%.
The use of a slight excess of 4-chlorobenzoyl chloride ensures the complete consumption of the piperazine starting material. The triethylamine base is crucial for neutralizing the in-situ generated HCl, which would otherwise protonate the piperazine, rendering it non-nucleophilic and halting the reaction.[4] The aqueous work-up effectively removes salts and water-soluble impurities. For challenging purifications where the product may be basic, adding a small amount of triethylamine (e.g., 1%) to the chromatography eluent can prevent tailing on the silica gel column.[4]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound via acylation. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The principles outlined in this guide are broadly applicable to the acylation of other secondary amines.
References
- 1. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of (4-Chlorophenyl)(piperazin-1-yl)methanone via Optimized Flash Column Chromatography
Introduction:
(4-Chlorophenyl)(piperazin-1-yl)methanone is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural motif is prevalent in a variety of therapeutic agents, making its purity paramount for successful downstream applications in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind the methodological choices, from stationary and mobile phase selection to the nuances of sample loading and fraction analysis, ensuring a robust and reproducible purification strategy.
The Chromatographic Challenge: Understanding the Analyte and its Impurities
The purification of this compound presents a unique set of challenges due to the presence of a basic piperazine ring. This functionality can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in peak tailing and poor separation.[1][2][3] Furthermore, the synthesis of the target compound, typically through the acylation of piperazine with 4-chlorobenzoyl chloride, can result in a variety of impurities.
Potential Impurities:
-
Unreacted Piperazine: Highly polar and basic.
-
Unreacted 4-Chlorobenzoyl Chloride: Can hydrolyze to 4-chlorobenzoic acid.
-
Bis-acylated Piperazine: A less polar byproduct where both nitrogen atoms of the piperazine ring are acylated.
-
Hydrolyzed 4-chlorobenzoyl chloride (4-chlorobenzoic acid): An acidic impurity.
A successful purification strategy must effectively separate the target compound from these structurally diverse impurities.
Principle of the Method: Normal-Phase Chromatography with a Basic Modifier
Given the moderate polarity of this compound, normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is the method of choice.[4][5] We will utilize silica gel as the stationary phase due to its versatility and wide availability.
To counteract the undesirable interactions between the basic piperazine moiety and the acidic silica surface, a small amount of a basic modifier, triethylamine (TEA), will be incorporated into the mobile phase.[1][2][6] The TEA will competitively bind to the active silanol groups on the silica, effectively masking them and allowing the amine-containing analyte to elute with improved peak symmetry.[3][7][8]
A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, will be employed to first elute any non-polar impurities, followed by the target compound, and finally any highly polar byproducts.[4][9]
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents:
| Material/Reagent | Grade |
| Silica Gel (60 Å, 230-400 mesh) | Chromatography Grade |
| Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Methanol | HPLC Grade |
| Dichloromethane (DCM) | ACS Grade |
| Triethylamine (TEA) | Reagent Grade |
| Crude this compound | --- |
| TLC Plates (Silica gel 60 F254) | --- |
| Glass Chromatography Column | --- |
| Fraction Collector Tubes | --- |
| Rotary Evaporator | --- |
Safety Precautions:
-
This compound may cause skin and eye irritation.[6]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Step 1: Initial TLC Analysis and Mobile Phase Optimization
The first step is to determine an appropriate mobile phase system using thin-layer chromatography (TLC).[10][11] This will provide a preliminary indication of the separation and guide the development of the gradient for the column chromatography.[9][12][13]
-
Prepare a stock solution of the crude material in a small amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound is generally a good starting point for the column elution.[13]
Step 2: Column Preparation
Proper packing of the chromatography column is crucial for achieving good separation.[5][14][15] Both dry and wet packing methods can be used.
Wet Packing Method (Recommended):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[15]
Step 3: Sample Loading
The crude sample should be loaded onto the column in a concentrated band to ensure optimal separation.[5][15]
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
Step 4: Gradient Elution and Fraction Collection
A gradient elution will be performed to separate the components of the crude mixture.[4]
| Gradient Profile | Mobile Phase Composition | Purpose |
| Initial Elution | 98:2 Hexane:Ethyl Acetate + 0.1% TEA | Elute non-polar impurities. |
| Gradient Start | Gradually increase the proportion of Ethyl Acetate to 20% over 5-10 column volumes. | Elute the target compound. |
| Gradient End | 20:80 Hexane:Ethyl Acetate + 0.1% TEA | Elute more polar impurities. |
| Column Wash | 100% Ethyl Acetate, followed by 5-10% Methanol in DCM | Elute any remaining highly polar compounds. |
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
Gradually increase the polarity of the mobile phase according to the gradient profile.
Step 5: Analysis of Fractions
The collected fractions must be analyzed to determine which contain the pure product.[10][16][17]
-
Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the TLC plate using the same mobile phase system that gave good separation in the initial analysis.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure target compound (single spot with the correct Rf value).
Step 6: Pooling and Solvent Removal
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Insufficient triethylamine in the mobile phase. | Increase the concentration of TEA to 0.5-1%. |
| Poor Separation | Inappropriate mobile phase gradient. | Optimize the gradient based on TLC analysis. A shallower gradient may be required. |
| Compound Crashing on Column | Low solubility of the compound in the mobile phase. | Use a stronger solvent for sample loading or consider a different mobile phase system. |
| No Compound Eluting | Compound is too polar for the mobile phase. | Increase the polarity of the mobile phase more rapidly or switch to a more polar solvent system (e.g., DCM/Methanol). |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound using flash column chromatography. The key to a successful separation lies in the careful selection of the mobile phase, the use of a basic modifier to prevent peak tailing, and systematic analysis of the collected fractions. By following this detailed protocol, researchers can obtain high-purity material essential for advancing their drug discovery and development programs. The principles outlined herein are also applicable to the purification of other basic, amine-containing organic compounds. This method is consistent with the principles of analytical procedure validation as outlined in ICH Q2(R1).[18][19][20][21]
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Triethyl amine - Chromatography Forum [chromforum.org]
- 9. biotage.com [biotage.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. yamazenusa.com [yamazenusa.com]
- 14. orgsyn.org [orgsyn.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
1H NMR and 13C NMR characterization of (4-Chlorophenyl)(piperazin-1-YL)methanone
An Application Note on the Definitive ¹H and ¹³C NMR Spectroscopic Characterization of (4-Chlorophenyl)(piperazin-1-yl)methanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple recitation of spectral data, this note delves into the critical aspects of conformational dynamics inherent to N-acylpiperazine systems, which significantly influence their NMR spectra. We present field-proven methodologies for sample preparation, spectral acquisition, and data interpretation, grounded in authoritative literature. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous characterization of this and structurally related compounds.
Introduction: The Structural Challenge
This compound is a chemical entity featuring a 4-chlorobenzoyl moiety attached to a piperazine ring. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Accurate and comprehensive characterization is therefore paramount for quality control, regulatory submission, and understanding structure-activity relationships.
While seemingly straightforward, the NMR spectrum of this molecule presents a layer of complexity due to its dynamic conformational behavior. The key challenges arise from two phenomena:
-
Restricted Amide Bond Rotation: The C-N bond between the carbonyl group and the piperazine nitrogen has a significant partial double bond character. This restricts free rotation, leading to the potential for distinct rotational isomers (rotamers) that are observable on the NMR timescale.[2][3]
-
Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. The interconversion between the two possible chair forms can also be slow enough to be detected by NMR, further complicating the spectrum.[2][3]
Consequently, at room temperature, NMR signals for the piperazine protons can appear broad or as multiple distinct sets of signals, a phenomenon that must be correctly interpreted to confirm the structure. Temperature-dependent NMR studies are often employed to probe these dynamic effects, as increasing the temperature can cause the signals of rapidly interconverting conformers to coalesce into a single, time-averaged signal.[4][5]
Experimental Workflow and Rationale
The following diagram outlines the comprehensive workflow for acquiring and analyzing high-quality NMR data for the target compound. The process is designed to be self-validating, ensuring that the final interpretation is robust and defensible.
Caption: End-to-end workflow for NMR characterization.
Detailed Experimental Protocols
Sample Preparation
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity ensures good solubility for the compound, and its ability to form hydrogen bonds with the N-H proton of the piperazine ring shifts this proton's signal downfield, away from other signals, and often sharpens it, aiding in its identification. Deuterated chloroform (CDCl₃) is an alternative, but the N-H signal may be broader and its position more variable.
Protocol:
-
Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ (or CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Secure the vial cap and vortex thoroughly until the solid is completely dissolved. Gentle sonication may be applied if necessary.
-
Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
NMR Instrument Parameters (400 MHz Spectrometer)
These parameters serve as a robust starting point. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Observe Frequency | ~400 MHz | ~100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~4 seconds | ~1.3 seconds |
| Relaxation Delay (d1) | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 |
| Spectral Width | -2 to 12 ppm | -10 to 200 ppm |
| Referencing | TMS at 0.00 ppm | TMS at 0.00 ppm |
Spectral Interpretation and Data
The structure of the molecule dictates a specific set of signals. The key is to correctly assign the protons and carbons of the 4-chlorophenyl ring and the more complex piperazine moiety.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. impact.ornl.gov [impact.ornl.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of (4-Chlorophenyl)(piperazin-1-yl)methanone in Human Plasma
Introduction
(4-Chlorophenyl)(piperazin-1-yl)methanone (CPPM) is a synthetic compound featuring a piperazine core, a structural motif prevalent in numerous pharmacologically active agents. Its unique structure, combining a chlorophenyl group with a piperazine methanone, makes it a compound of interest in drug discovery and development, potentially as an intermediate or a primary drug candidate. Accurate and reliable quantification of CPPM in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of CPPM in human plasma. The methodology is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for drug development professionals.
Scientific Principles and Method Rationale
The quantification of xenobiotics in complex biological matrices like plasma presents significant analytical challenges, including matrix effects, low analyte concentrations, and the need for high throughput. LC-MS/MS is the gold standard for such applications due to its inherent selectivity, sensitivity, and speed[1].
-
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) system is employed to separate CPPM from endogenous plasma components. The choice of a C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation. The addition of formic acid to the mobile phase serves a dual purpose: it improves chromatographic peak shape for basic compounds like piperazines and promotes protonation of the analyte, which is crucial for efficient ionization in the mass spectrometer[2].
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer, operated in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. In positive electrospray ionization (ESI+) mode, the nitrogen atoms in the piperazine ring are readily protonated, forming a stable precursor ion ([M+H]⁺)[2][3]. This precursor ion is then subjected to collision-induced dissociation (CID), generating characteristic product ions. The specific transition from the precursor ion to a stable product ion is monitored, virtually eliminating interferences from the matrix and ensuring unambiguous identification and quantification of the analyte.
Experimental Design & Protocols
This section provides a comprehensive, step-by-step protocol for the quantification of CPPM in human plasma.
Materials and Reagents
| Reagent/Material | Grade | Source |
| This compound (CPPM) | ≥98% Purity | Commercially Available |
| This compound-d4 (CPPM-d4, Internal Standard) | ≥98% Purity, 99% Isotopic Purity | Custom Synthesis |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Water | Deionized, 18 MΩ·cm | Milli-Q® System |
| Human Plasma (K2EDTA) | Pooled, Drug-Free | BioIVT |
Preparation of Standards and Quality Control Samples
Stock solutions of CPPM and its deuterated internal standard (IS), CPPM-d4, are prepared in methanol at a concentration of 1.00 mg/mL. Working solutions are then prepared by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.
Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into drug-free human plasma. The final concentrations for the calibration curve should span the expected in-vivo concentration range, for example, from 0.100 to 100 ng/mL. QC samples are prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity, speed, and suitability for high-throughput analysis.
-
Aliquot Plasma: To 50 µL of plasma sample (calibration standard, QC, or unknown study sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the CPPM-d4 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow from sample preparation to quantification.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 3.0 min, hold for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Total Run Time | 5.0 min |
Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
MRM Transitions
The molecular formula for CPPM is C₁₁H₁₃ClN₂O, with a monoisotopic mass of 224.07 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. Based on the common fragmentation patterns of N-acylpiperazines and chlorophenyl compounds, the most probable fragmentations involve the cleavage of the amide bond and fragmentation of the piperazine ring[3][4].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) |
| CPPM | 225.1 | 139.0 (Quantifier) | 100 | 80 | 25 |
| CPPM | 225.1 | 111.0 (Qualifier) | 100 | 80 | 35 |
| CPPM-d4 (IS) | 229.1 | 139.0 | 100 | 80 | 25 |
Rationale for Product Ions:
-
m/z 139.0: Corresponds to the 4-chlorobenzoyl cation, resulting from the cleavage of the amide bond. This is a stable and highly abundant fragment.
-
m/z 111.0: Corresponds to the chlorophenyl cation fragment.
Method Validation
The developed method must be validated in accordance with regulatory guidelines to ensure its reliability for the analysis of study samples[5][6]. The validation should assess the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: The linearity of the calibration curve is evaluated by a weighted (1/x²) linear regression of the analyte/IS peak area ratio against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ) of the nominal values.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of CPPM in plasma must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
Method Validation Logic
Caption: Core pillars of bioanalytical method validation.
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and a rapid 5-minute chromatographic run time make this method ideal for high-throughput analysis in a regulated bioanalytical laboratory. The method has been designed to meet the rigorous validation requirements of international regulatory agencies, ensuring the generation of high-quality data for critical drug development decisions.
References
- 1. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: (4-Chlorophenyl)(piperazin-1-yl)methanone as a Privileged Scaffold for CNS Drug Discovery
Abstract: The piperazine ring is a quintessential pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically successful drugs, particularly those targeting the Central Nervous System (CNS).[1][2][3][4] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to cross the blood-brain barrier (BBB).[5] This guide focuses on a specific, highly versatile starting point for CNS drug discovery: (4-Chlorophenyl)(piperazin-1-yl)methanone . We provide a comprehensive framework for researchers, detailing the scientific rationale, synthetic strategies for library generation, and a cascade of in vitro and in vivo protocols for evaluating novel derivatives. The objective is to empower research teams to rationally design, synthesize, and test new chemical entities for a range of neurological and psychiatric disorders.
Section 1: The Strategic Value of the this compound Scaffold
The selection of a starting scaffold is one of the most critical decisions in a drug discovery campaign. The this compound structure offers a compelling combination of features that justify its use as a foundational element for building CNS-active compound libraries.
-
The Piperazine Core: This six-membered heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a cornerstone of neuropharmacology.[1][2][6] It is a common structural motif in drugs for anxiety, depression, and psychosis.[1][3][7] The chair conformation of the piperazine ring provides a rigid, three-dimensional structure for precise presentation of substituents, while the basicity of the nitrogens allows for salt formation, improving solubility and handling.
-
The 4-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring is not arbitrary. This modification significantly increases lipophilicity compared to an unsubstituted phenyl ring, a key factor in passive diffusion across the blood-brain barrier.[8] Furthermore, the chlorine atom can engage in specific halogen bonding interactions with protein targets and can block sites of metabolism, potentially improving the pharmacokinetic profile of the final compound.
-
The Methanone Linker: This carbonyl group acts as a rigid spacer, fixing the orientation of the chlorophenyl ring relative to the piperazine core. It also serves as a hydrogen bond acceptor, a crucial feature for many ligand-receptor interactions.
-
The N-H "Vector": The unsubstituted secondary amine on the piperazine ring is the scaffold's primary asset. It serves as a reactive handle or a "vector" pointing towards unexplored chemical space. This site allows for straightforward and diverse chemical modifications, enabling the systematic exploration of Structure-Activity Relationships (SAR).[9]
Caption: Key pharmacophoric features of the title scaffold.
Section 2: Synthetic Protocols for Library Development
The primary utility of this scaffold lies in its capacity for rapid diversification. The following protocols describe standard, robust methods for generating a library of analogues by modifying the secondary amine.
Protocol 2.1: Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the parent scaffold is instructive. It is typically formed via a standard amide coupling reaction.
Methodology:
-
Dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes. The excess piperazine acts as both reactant and base.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, typically with a DCM/Methanol gradient) to yield this compound.
Protocol 2.2: Library Synthesis via N-Alkylation
This is one of the most direct methods for adding diverse functionality.
Methodology:
-
To a solution of the core scaffold (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[10]
-
Add the desired alkyl or benzyl halide (R-X, 1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 2-12 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove the solvent and inorganic salts.
-
Dry the organic phase, concentrate, and purify by column chromatography or preparative HPLC.
Caption: Workflow for synthetic diversification of the scaffold.
Data Summary: Synthetic Strategies
| Protocol | Reaction Type | Reagents | Resulting Functionality | Key Advantage |
| 2.2 | N-Alkylation | Alkyl/Benzyl Halides, Base | Tertiary Amine | Access to wide range of commercially available halides. |
| 2.3 | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Tertiary Amine | Utilizes vast chemical space of aldehydes and ketones. |
| 2.4 | Amide Coupling | Carboxylic Acids, Coupling Agents (e.g., HATU, EDCI) | Amide | Introduces new hydrogen bond donors/acceptors. |
Section 3: In Vitro Evaluation Cascade
A tiered, systematic approach to in vitro testing is essential for making efficient go/no-go decisions.[11] The workflow should prioritize assays that quickly eliminate compounds with undesirable properties before moving to more resource-intensive experiments.
Rationale for the Cascade Approach
The goal is to fail compounds early and cheaply. We begin with broad screening for target engagement, then move to functional activity, and finally assess the critical, CNS-specific property of Blood-Brain Barrier (BBB) permeability. Poor BBB penetration is a primary cause of failure for CNS drug candidates.[12]
Protocol 3.1: Primary Screen - Target Binding Affinity
Many piperazine-based CNS drugs interact with monoamine G-protein coupled receptors (GPCRs).[1][6][13] A radioligand binding assay is the gold standard for determining the affinity (Ki) of a compound for its intended molecular target.
Methodology (Example: Serotonin 5-HT₂ₐ Receptor):
-
Prepare cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.
-
In a 96-well plate, add buffer, the cell membrane preparation, and a known concentration of a radioligand (e.g., [³H]ketanserin).
-
Add the synthesized test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 3.2: Secondary Screen - In Vitro CNS Permeability (PAMPA-BBB)
Before committing to complex cell-based or in vivo models, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, cost-effective measure of a compound's ability to cross a lipid membrane, mimicking the passive diffusion component of BBB transport.[14][15]
Methodology:
-
A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a hydrophobic solvent like dodecane, forming an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a buffered solution of the test compound.
-
This filter plate is then placed into a 96-well acceptor plate, where the wells are filled with a buffer solution.
-
The "sandwich" is incubated for 4-16 hours. During this time, the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories based on these values.
Protocol 3.3: Tertiary Screen - In Vitro BBB Transwell Model
This assay provides a more physiologically relevant model by using a cultured monolayer of brain microvascular endothelial cells (BMECs) that form tight junctions, a key feature of the BBB.[8][16][17][18]
Methodology:
-
Human induced pluripotent stem cell-derived BMECs (iBMECs) are seeded onto the microporous membrane of a Transwell insert (the apical, or "blood" side).[16] Astrocytes can be co-cultured on the underside of the insert to promote barrier tightness.[16]
-
The cells are cultured for several days to form a confluent monolayer with robust tight junctions.
-
Barrier Integrity Check: The quality of the barrier is validated by measuring the Trans-Endothelial Electrical Resistance (TEER). High TEER values (>150 Ω x cm²) are indicative of a well-formed barrier.[12]
-
The test compound is added to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 120 minutes), samples are taken from the basolateral (acceptor, or "brain") chamber.
-
The concentration of the compound in the acceptor samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the cell monolayer.[19]
Caption: A tiered in vitro screening cascade for CNS drug candidates.
Illustrative In Vitro Data Table
| Cmpd ID | R-Group (at N4) | Target Ki (nM) | PAMPA Pe (10⁻⁶ cm/s) | Transwell Papp (10⁻⁶ cm/s) | Decision |
| Scaffold | -H | 550 | 2.1 (Low) | 0.8 | No-Go |
| EX-01 | -Methyl | 250 | 3.5 (Low) | 1.5 | No-Go |
| EX-02 | -Benzyl | 45 | 8.2 (High) | 5.1 | Proceed |
| EX-03 | -Cyclohexyl | 15 | 1.8 (Low) | 0.5 | No-Go |
| EX-04 | -(2-pyridyl)methyl | 22 | 6.5 (Medium) | 4.8 | Proceed |
Section 4: In Vivo Pharmacological Evaluation
Promising candidates from in vitro testing must be evaluated in living systems to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are crucial for establishing a link between the dose administered, the concentration achieved in the brain, and the resulting biological effect.[20]
Protocol 4.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study
Objective: To determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), and critically, to quantify its concentration in the brain relative to the blood.
Methodology:
-
Administer the test compound to a cohort of male Sprague-Dawley rats (n=3 per time point) via a relevant route (e.g., intravenous bolus and oral gavage).
-
At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
-
Immediately following blood collection, euthanize the animals and harvest the brains.
-
Process the blood to obtain plasma. Homogenize the brain tissue.
-
Extract the drug from both plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Use PK software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve), and t₁/₂ (half-life).
-
Crucially, calculate the Brain-to-Plasma Ratio (Kp) or the unbound Brain-to-Plasma Ratio (Kp,uu) to quantify BBB penetration. A Kp,uu > 0.3 is often considered desirable for a CNS-acting drug.
Protocol 4.2: Rodent Pharmacodynamic (PD) / Efficacy Model
The choice of efficacy model is dictated by the intended therapeutic application (e.g., anxiety, depression, psychosis).[21][22][23] The following is a standard model for assessing anxiolytic-like activity.
Methodology (Elevated Plus Maze Test):
-
The apparatus consists of four arms (two "open" arms without walls, two "closed" arms with walls) arranged in a plus shape and elevated from the floor.
-
Dose a cohort of mice or rats with the test compound or vehicle control at a specific time (e.g., 30 minutes) before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes), recording its behavior with an overhead video camera.
-
Analyze the video to score key parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms, as the animal's innate aversion to open, elevated spaces is reduced.
Caption: In vivo evaluation workflow and its integration into the drug discovery cycle.
Illustrative In Vivo Data Table
| Cmpd ID | Dose (mg/kg, PO) | Plasma AUC (ngh/mL) | Brain AUC (ngh/mL) | Kp,uu | % Time in Open Arms (vs. Vehicle) |
| EX-02 | 10 | 1250 | 980 | 0.65 | +150% |
| EX-04 | 10 | 980 | 450 | 0.38 | +110% |
Section 5: Conclusion and Future Directions
The this compound scaffold represents a validated and highly tractable starting point for the discovery of novel CNS therapeutics. Its inherent "CNS-friendly" properties, combined with a synthetically accessible vector for diversification, provide a robust platform for medicinal chemistry campaigns. By employing a systematic evaluation cascade—beginning with high-throughput binding and permeability assays and progressing to more complex, physiologically relevant in vitro and in vivo models—researchers can efficiently navigate the vast chemical space accessible from this scaffold. The data generated from these protocols allows for the construction of clear Structure-Activity and Structure-Property Relationships, guiding the iterative optimization process toward a preclinical candidate with the desired profile of potency, selectivity, and brain penetration.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. medicilon.com [medicilon.com]
- 12. neuromics.com [neuromics.com]
- 13. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. Recent progress in translational engineered in vitro models of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irbm.com [irbm.com]
- 17. medical.researchfloor.org [medical.researchfloor.org]
- 18. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 19. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. advinus.com [advinus.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Molecular docking protocol for (4-Chlorophenyl)(piperazin-1-YL)methanone with target proteins
Application Notes & Protocols
Topic: Molecular Docking Protocol for (4-Chlorophenyl)(piperazin-1-YL)methanone with Target Proteins
Abstract
This document provides a comprehensive, in-depth guide to performing molecular docking studies with this compound. The protocol is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the entire workflow, from ligand and protein preparation to the execution of docking simulations and the critical analysis of results. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility. This guide emphasizes a self-validating system, incorporating protocol validation steps to build confidence in the computational predictions.
Introduction: The Rationale for Docking this compound
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[1]. In drug discovery, it is instrumental in understanding how a small molecule ligand, such as this compound, might interact with a biological target at the atomic level[2]. This allows for the rapid screening of virtual libraries, the elucidation of potential mechanisms of action, and the rational design of more potent and selective drug candidates.
The ligand in focus, this compound, contains key pharmacophoric features, including a piperazine ring and a chlorophenyl group. These moieties are present in a wide range of biologically active compounds, including antifungal drugs like itraconazole and antidepressants like trazodone[3]. This structural motif suggests potential interactions with various protein targets, such as G-protein coupled receptors (GPCRs), kinases, or enzymes involved in metabolic pathways. For instance, similar piperazine derivatives have been investigated for their anticancer properties, with some showing affinity for targets like Carbonic Anhydrase IX (CAIX) and human mitochondrial branched-chain aminotransferase (BCATm)[4][5]. This protocol will therefore serve as a foundational guide for exploring the interactions of this ligand with these or other relevant protein targets.
Foundational Principles: Search Algorithms and Scoring Functions
A molecular docking simulation is governed by two primary components: a search algorithm and a scoring function.
-
Search Algorithms: These algorithms are responsible for exploring the conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses. Methods can range from systematic searches to stochastic approaches like genetic algorithms, which follow Darwin's theory of evolution to find the "fittest" (most stable) binding pose[2].
-
Scoring Functions: Once a pose is generated, a scoring function evaluates its quality. It calculates a score, typically expressed in units of energy (e.g., kcal/mol), that estimates the binding affinity[6]. A more negative score generally indicates a stronger, more favorable binding interaction[7][8]. These functions consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds[9].
It is crucial to understand that the docking score is a predictive value and may not directly correlate with experimentally measured affinities like IC50 or Kd values due to the simplifications used in the scoring functions[6]. Therefore, results must be interpreted with a combination of scoring analysis and visual inspection of the interactions.
Essential Software and Resources
A successful docking study relies on a suite of specialized software and databases. The following table summarizes key resources, many of which are freely available for academic use.
| Resource Category | Name(s) | Function | URL |
| Molecular Visualization | UCSF Chimera/ChimeraX, PyMOL, Discovery Studio Visualizer | Viewing and manipulating 3D molecular structures, preparing molecules, analyzing interactions. | --INVALID-LINK-- |
| Docking Software | AutoDock Vina, AutoDock 4 | Performing the molecular docking simulation. AutoDock is widely used and well-validated. | --INVALID-LINK-- |
| Molecule Preparation | MGLTools, Open Babel, Avogadro | Preparing ligand and protein files (e.g., converting formats, adding charges). | --INVALID-LINK-- |
| Protein Structure Database | Protein Data Bank (PDB) | A repository of experimentally determined 3D structures of biological macromolecules. | --INVALID-LINK-- |
| Ligand Structure Database | PubChem | A public database of chemical molecules and their activities against biological assays. | --INVALID-LINK-- |
The Molecular Docking Workflow
The following diagram outlines the comprehensive workflow for a molecular docking experiment. Each major phase is detailed in the subsequent sections.
Caption: A high-level overview of the molecular docking workflow.
Protocol Part 1: Ligand Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. The goal is to generate a low-energy, 3D conformation with correct stereochemistry and partial atomic charges.
Step-by-Step Protocol:
-
Obtain 2D Structure:
-
Search for "this compound" in the PubChem database (CID 976980)[10].
-
Download the structure in a 2D format, such as SDF.
-
Causality: Starting with a standardized 2D representation ensures you have the correct connectivity and atom types before generating a 3D model.
-
-
Convert to 3D and Add Hydrogens:
-
Use software like Open Babel or Avogadro to convert the 2D SDF file into a 3D structure.
-
Add hydrogens appropriate for a neutral physiological pH (approx. 7.4).
-
Causality: Docking algorithms require 3D coordinates. Hydrogens are often omitted in 2D representations but are critical for calculating interactions like hydrogen bonds and for defining the molecule's correct volume and charge distribution[11].
-
-
Energy Minimization:
-
Perform an energy minimization on the 3D structure using a force field like MMFF94 (available in Avogadro).
-
This process adjusts bond lengths and angles to find a more stable, low-energy conformation[12].
-
Causality: An unminimized structure may have steric clashes or strained geometries, leading to inaccurate docking scores and poses.
-
-
Assign Partial Charges and Define Rotatable Bonds:
-
Use AutoDock Tools (ADT) to process the ligand.
-
Load the energy-minimized 3D structure (e.g., in MOL2 or PDB format).
-
ADT will automatically calculate Gasteiger charges, which are partial charges assigned to each atom[13].
-
It will also detect rotatable bonds, allowing for ligand flexibility during the docking simulation[13].
-
Causality: Partial charges are essential for the scoring function to calculate electrostatic interactions[14][15]. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, which is crucial for finding the best fit in the protein's binding pocket[16].
-
-
Save in PDBQT Format:
-
Save the final prepared ligand as a .pdbqt file. This format contains the 3D coordinates, partial charges, and information about rotatable bonds required by AutoDock Vina.
-
Protocol Part 2: Target Protein Preparation
Preparing the protein receptor involves cleaning the raw structure from the PDB and making it suitable for docking.
Step-by-Step Protocol:
-
Select and Download Protein Structure:
-
Identify a suitable target protein from the Protein Data Bank (PDB). For this example, we might choose Carbonic Anhydrase IX (PDB ID: 5FL4) based on literature for similar scaffolds[5].
-
Download the structure in PDB format.
-
Causality: Using an experimentally determined, high-resolution crystal structure provides a reliable and accurate representation of the target protein.
-
-
Clean the PDB File:
-
Open the PDB file in a visualization tool like UCSF Chimera or Discovery Studio.
-
Remove all non-essential molecules, which typically include:
-
Water molecules: Unless a specific water molecule is known to be critical for ligand binding (a "structural water"), they are generally removed to simplify the system[12][17].
-
Co-crystallized ligands and ions: Remove any existing ligands or ions from the binding site you intend to study[16].
-
Alternate conformations: If an amino acid residue has multiple positions, retain only the one with the highest occupancy (usually designated 'A')[18].
-
Extra protein chains: If the biological unit is a monomer, delete any additional protein chains[12].
-
-
Causality: A clean receptor structure prevents interference from extraneous molecules and ensures that the docking simulation focuses only on the interaction between your ligand and the protein target.
-
-
Add Hydrogens and Repair Structure:
-
Use the protein preparation tools within your software (e.g., Chimera's Dock Prep or Maestro's Protein Preparation Wizard) to add hydrogen atoms[18][19].
-
This step also typically repairs any missing side chains or loops in the crystal structure[16].
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is vital for accurately modeling hydrogen bonds and ensuring correct protonation states of acidic and basic residues like Aspartate, Glutamate, Lysine, and Histidine.
-
-
Assign Charges:
-
The preparation tool will also assign atomic charges to the protein residues (e.g., from an AMBER or Kollman force field).
-
Causality: Just as with the ligand, atomic charges on the protein are necessary for the scoring function to compute electrostatic potential and interaction energies.
-
-
Save in PDBQT Format:
-
Save the prepared protein structure as a .pdbqt file for use with AutoDock Vina.
-
Protocol Part 3: Performing the Docking Simulation
With the ligand and protein prepared, the next step is to define the binding site and run the simulation.
Step-by-Step Protocol:
-
Define the Binding Site (Grid Box):
-
The binding site is defined by a 3D grid box. The docking search is confined to this space.
-
Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand in the PDB file), center the grid box on that site. The box should be large enough to accommodate the ligand and allow it to rotate freely[17].
-
Blind Docking: If the binding site is unknown, the grid box can be set to encompass the entire protein. This requires more computational resources but can be useful for identifying novel binding pockets[15].
-
In AutoDock Tools, you can visually place and size the grid box. Note the coordinates of the center and the dimensions (x, y, z) for the configuration file.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
Example conf.txt for AutoDock Vina:
-
-
Run AutoDock Vina:
-
Execute the docking simulation from the command line.
-
Command: vina --config conf.txt --log results.log
-
The exhaustiveness parameter (which can be added to the config file) controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a common starting point.
-
Protocol Part 4: Analysis and Interpretation of Results
Caption: The logical flow for analyzing molecular docking results.
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (Score) | The scoring function's estimate of the binding free energy, typically in kcal/mol. | The most negative score represents the best-predicted binding affinity. Use this to rank different ligands or different poses of the same ligand[6][7]. |
| Binding Pose | The 3D orientation and conformation of the ligand within the protein's binding site. | Visually inspect the top-scoring poses. A plausible pose should exhibit good shape complementarity with the binding pocket and engage in meaningful chemical interactions[7]. |
| Key Interactions | Specific non-covalent interactions between the ligand and protein residues. | Use visualization software to identify hydrogen bonds, hydrophobic interactions, pi-stacking, and ionic interactions. These interactions provide a chemical basis for the binding affinity[9][20]. |
| Root-Mean-Square Deviation (RMSD) | The average distance between the atoms of the docked ligand pose and a reference pose (usually from a crystal structure). | An RMSD value < 2.0 Å is generally considered a successful docking result, indicating the protocol can accurately reproduce the experimental binding mode[7][21]. |
Protocol Part 5: Validation of the Docking Protocol
To ensure the trustworthiness of your results, the docking protocol itself must be validated for the specific target protein.[22]
Self-Validation Protocol (Re-docking):
-
Select a PDB Entry with a Co-crystallized Ligand: Choose a structure of your target protein that already has a known inhibitor or substrate bound in the active site.
-
Extract the Native Ligand: Separate the native ligand from the protein and save it as a separate file.
-
Prepare the Protein and Native Ligand: Prepare the "apo" protein (without the ligand) and the extracted native ligand using the same protocols described in Parts 5 and 6.
-
Perform Docking: Dock the prepared native ligand back into its own binding site using your defined protocol and grid box.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the two.
-
Assess Success: If the RMSD is below 2.0 Å, it validates that your docking protocol (including the chosen software, parameters, and preparation steps) is capable of accurately reproducing the experimentally observed binding mode for this target[21][22]. This builds confidence that the poses predicted for your test ligand, this compound, are plausible.
Conclusion and Future Directions
This guide provides a robust and validated protocol for conducting molecular docking studies with this compound. By following these steps, researchers can generate reliable hypotheses about the ligand's potential binding modes and affinities to various protein targets. The results from such in silico experiments are a critical first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and in vitro biological testing. Further computational studies, such as molecular dynamics (MD) simulations, can be employed to assess the stability of the docked complex over time, providing a more dynamic and refined understanding of the ligand-protein interaction[21].
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | C15H20ClN3O2 | CID 976980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. youtube.com [youtube.com]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pharmacokinetic Study of Piperazine Derivatives in Rodent Models
Abstract: This document provides a comprehensive guide for designing and executing pharmacokinetic (PK) studies of piperazine derivatives in rodent models. Moving beyond a simple recitation of steps, this guide delves into the rationale behind critical study design choices, offers detailed, field-tested protocols, and outlines the bioanalytical and data analysis strategies essential for generating robust and reliable data. It is intended for researchers, scientists, and drug development professionals seeking to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of chemical compounds.
Section 1: Introduction to Piperazine Derivatives and Pharmacokinetics
Piperazine and its derivatives are a versatile class of organic compounds featuring a six-membered heterocyclic ring with two nitrogen atoms at opposite positions.[1][2] This scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs with a wide spectrum of biological activities, including anticancer, central nervous system, and antimicrobial effects.[3][4] The therapeutic efficacy and safety of any drug candidate, including piperazine derivatives, are fundamentally linked to its pharmacokinetic profile.[5] Understanding the ADME properties—how the compound is absorbed, distributed, metabolized, and excreted—is a critical, non-negotiable step in drug development.[3][6]
Rodent models, particularly rats and mice, are extensively used in preclinical PK studies due to their physiological similarities to humans, manageable size, and well-characterized biology.[7] These studies provide essential data to inform dose selection for efficacy and toxicology studies, predict human PK parameters, and support Investigational New Drug (IND) applications.[6][8] This guide provides the strategic framework and tactical protocols to successfully navigate this process for piperazine derivatives.
Section 2: The Strategic Blueprint: Preclinical Study Design
A well-designed PK study is not merely a data collection exercise; it is an experiment designed to answer specific questions. The choices made at this stage dictate the quality and relevance of the resulting data.
Defining Study Objectives
The first step is to clearly define the study's goal. Common objectives include:
-
Screening PK: An early-stage, rapid assessment of key parameters (e.g., half-life, exposure) for multiple candidates.
-
Single-Dose PK: A detailed characterization of the compound's profile after a single administration.
-
Dose Proportionality: Assessing whether exposure (AUC) increases proportionally with the dose.
-
Absolute Bioavailability (F%): Comparing exposure from an oral (PO) or other extravascular route to that from an intravenous (IV) administration. This requires both IV and PO dosing groups.
-
Tissue Distribution: Determining the extent to which the compound penetrates specific tissues of interest (e.g., brain, liver, tumors).[8][9]
Rodent Model Selection
-
Species: Rats (e.g., Wistar, Sprague-Dawley) are often the preferred species due to their larger size, which facilitates serial blood sampling from a single animal.[10] Mice (e.g., C57BL/6, CD-1) are used when a specific transgenic model is required or for earlier-stage screening, though serial sampling is more challenging and often requires composite data from multiple animals.[9]
-
Justification: The choice between rats and mice should be based on the specific scientific question, the available disease models, and practical considerations like the required blood sample volume. For piperazine derivatives, which can undergo significant hepatic metabolism, the specific cytochrome P450 (CYP) enzyme profiles of the chosen species and strain can be a critical factor.[11]
Dose Selection and Formulation
-
Dose Levels: At least three dose levels (low, medium, high) are often used in toxicology studies, but for initial PK, a single, well-tolerated dose is common. The dose should be high enough to ensure concentrations are above the bioanalytical method's limit of quantification (LOQ) for a sufficient duration, but well below any known toxicity levels.[10]
-
Formulation: The vehicle used to dissolve or suspend the piperazine derivative must be appropriate for the chosen route of administration and should not interfere with the compound's absorption or the bioanalytical assay. The formulation used in PK studies should be consistent with that used in parallel toxicology and efficacy studies to ensure data correlation.[12]
Route of Administration (ROA)
The ROA significantly influences the PK profile.[7]
-
Intravenous (IV): Typically administered as a bolus via the tail vein. This route ensures 100% bioavailability and is the benchmark for calculating the absolute bioavailability of other routes. It provides key parameters like clearance (CL) and volume of distribution (Vd).
-
Oral (PO): Administered via gavage. This is the most common intended route for human therapeutics and provides crucial information on oral absorption, including Cmax, Tmax, and oral bioavailability.
-
Intraperitoneal (IP): Often used in rodent efficacy models. It bypasses the gastrointestinal tract and first-pass metabolism, typically leading to higher and faster absorption than the PO route.[13]
Blood Sampling Strategy
The timing and frequency of blood collection are critical for accurately defining the concentration-time curve.
-
Phases of Sampling: The schedule must capture all phases of the PK profile:
-
Absorption Phase (PO/IP): Frequent early sampling (e.g., 5, 15, 30 minutes) is needed to accurately determine the peak concentration (Cmax) and time to peak (Tmax).[7]
-
Distribution Phase: Sampling points between 30 minutes and 2 hours help characterize how the drug distributes from the central circulation into tissues.[7]
-
Elimination Phase: Later time points (e.g., 4, 8, 12, 24 hours) are essential to accurately calculate the elimination half-life (t½). Sampling should continue until the concentration drops to near the LOQ, typically covering at least 3-5 half-lives.[7][12]
-
Table 1: Example Blood Sampling Schedules for Rodents
| Route | Suggested Time Points (hours) | Rationale |
| IV Bolus | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 | Captures initial high concentration and defines the distribution and elimination phases. |
| Oral Gavage | 0.25 (15 min), 0.5, 1, 2, 4, 6, 8, 24 | Dense early sampling to define Cmax/Tmax, followed by points to capture elimination. |
-
Sample Matrix: Plasma (obtained from blood treated with an anticoagulant like K2-EDTA or heparin) is the most common matrix. Whole blood or serum can also be used, but consistency is key. For excretion studies, urine and feces collection using metabolic cages is required.[8][10]
Section 3: Experimental Protocols: Step-by-Step Methodologies
Adherence to detailed, validated protocols is essential for data integrity and reproducibility. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9]
Protocol: Drug Formulation Preparation
-
Objective: To prepare a homogenous and stable solution or suspension for dosing.
-
Materials: Test compound (piperazine derivative), vehicle (e.g., Saline, 5% DMSO/5% Solutol/90% Water), vortex mixer, magnetic stirrer, analytical balance, volumetric flasks.
-
Procedure:
-
Calculate the required amount of test compound based on the desired concentration and total volume.
-
If using a co-solvent like DMSO, first dissolve the compound in the small volume of DMSO.
-
Slowly add the remaining vehicle components while continuously mixing (vortexing or stirring).
-
Visually inspect for complete dissolution. If a suspension is intended, ensure it is uniform.
-
Prepare the formulation fresh on the day of the study unless stability data supports longer storage.
-
Protocol: Intravenous (IV) Bolus Administration (Rat)
-
Objective: To administer a precise dose directly into the systemic circulation.
-
Materials: Dosing formulation, appropriate animal restraint device, 27-30 gauge needle attached to a 1 mL syringe, heat lamp.
-
Procedure:
-
Warm the rat's tail under a heat lamp for 1-2 minutes to dilate the lateral tail veins.
-
Place the rat in the restraint device.
-
Swab the tail with 70% ethanol.
-
Carefully insert the needle into one of the lateral tail veins. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the formulation slowly and steadily over approximately 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Record the exact time of administration.
-
Protocol: Oral (PO) Gavage Administration (Rat/Mouse)
-
Objective: To administer a precise dose directly into the stomach.
-
Materials: Dosing formulation, appropriate size flexible or rigid gavage needle, 1 mL syringe.
-
Procedure:
-
Gently but firmly restrain the animal, ensuring its head and body are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the dose smoothly.
-
Remove the needle in a single, smooth motion.
-
Observe the animal for any signs of distress or mis-dosing (e.g., fluid coming from the nose).
-
Record the exact time of administration.
-
Protocol: Serial Blood Sampling (Rat, Saphenous Vein)
-
Objective: To collect multiple, small-volume blood samples from a single animal over time.
-
Materials: Microcentrifuge tubes pre-coated with anticoagulant (e.g., K2-EDTA), 25-27 gauge needles, sterile gauze, petroleum jelly.
-
Procedure:
-
Shave the fur over the dorsal side of the hind leg to expose the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to help the blood bead up.
-
Gently restrain the animal and apply light pressure to the upper thigh to make the vein more prominent.
-
Make a clean, quick puncture of the vein with the needle.
-
Collect the forming blood drop into the anticoagulant-coated tube. Typical volumes are 50-100 µL per time point.
-
After collection, wipe the leg and apply pressure with sterile gauze until bleeding stops.
-
Rotate between the left and right legs for subsequent time points to minimize stress on a single site.
-
Protocol: Plasma Processing and Storage
-
Objective: To separate plasma from whole blood for bioanalysis.
-
Materials: Collected blood samples, refrigerated centrifuge, pipette, labeled cryovials.
-
Procedure:
-
Keep blood samples on ice immediately after collection.
-
Centrifuge the blood samples at approximately 2,000-4,000 x g for 10 minutes at 4°C.
-
Carefully pipette the supernatant (plasma) into a new, clearly labeled cryovial, avoiding the buffy coat and red blood cells.
-
Immediately freeze the plasma samples at -80°C until bioanalysis.
-
Section 4: Bioanalytical Method: Quantifying the Molecule
The accuracy of any PK study hinges on a robust and validated bioanalytical method.
Method of Choice: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.[14][15] Its high sensitivity and selectivity allow for the measurement of low drug concentrations from small sample volumes.[15] Several LC-MS/MS and GC-MS methods have been successfully developed for various piperazine derivatives.[14][16][17]
Sample Preparation
The goal is to remove interfering endogenous components (like proteins and lipids) from the plasma sample before injection into the LC-MS/MS system. Common techniques include:
-
Protein Precipitation (PPT): The simplest method, involving the addition of a cold organic solvent (e.g., acetonitrile) to the plasma to crash out proteins.[15]
-
Liquid-Liquid Extraction (LLE): Separates the drug from the aqueous matrix into an immiscible organic solvent based on its physicochemical properties.
-
Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away, followed by elution of the purified drug.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines from agencies like the FDA or EMA to ensure its reliability.[6][18]
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |
| Matrix Effect | The alteration of analyte response due to co-eluting matrix components. | CV of response ratios should be ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentration within ±15% of nominal. |
Section 5: Data Analysis and Interpretation
Once concentration data is obtained, PK parameters are calculated to describe the compound's behavior.
Non-Compartmental Analysis (NCA)
NCA is the most common method for analyzing PK data from preclinical studies. It uses the measured concentration-time data directly to calculate key parameters without assuming a specific compartmental model for the body. Software like Phoenix® WinNonlin® is routinely used for these calculations.[10]
Key Pharmacokinetic Parameters
-
Cmax (Maximum Concentration): The highest observed concentration in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure of the body to the drug over time.
-
t½ (Elimination Half-Life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time. (Calculated from IV data).
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. (Calculated from IV data).
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Section 6: Special Considerations for Piperazine Derivatives
This class of compounds has known metabolic pathways and potential interactions that warrant specific attention during study design and interpretation.
-
Metabolism: Piperazine derivatives are often extensively metabolized. Common pathways in rodents include aromatic hydroxylation and degradation of the piperazine ring itself.[16][17] In vitro studies with liver microsomes can help identify the primary CYP450 enzymes involved (e.g., CYP2D6, CYP1A2, CYP3A4).[11] It is crucial to know if the analytical method detects only the parent drug or also its major metabolites, as some metabolites may be pharmacologically active.[16][19]
-
P-glycoprotein (P-gp) Interaction: Some piperazine derivatives have been shown to be inhibitors or substrates of efflux transporters like P-gp.[20] This can significantly impact both oral absorption and distribution into tissues like the brain. If brain penetration is a goal, co-administration studies or in vitro transporter assays may be necessary.[20][21]
Visualizations
Overall Pharmacokinetic Study Workflow
Caption: High-level workflow for a typical preclinical pharmacokinetic study.
Decision Tree for PK Study Route of Administration
Caption: Simplified decision guide for selecting administration routes.
Generalized Metabolic Pathways for Piperazine Derivatives
Caption: Common metabolic transformations for piperazine compounds in rodents.[16][17]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. parazapharma.com [parazapharma.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qascf.com [qascf.com]
- 15. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics [mdpi.com]
- 21. Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assessment of Novel Piperazine Compounds: A Comparative Guide to SRB and MTT Assays
Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
The journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous and multifaceted process. A pivotal early step in this endeavor is the assessment of a compound's cytotoxic potential. For researchers and drug development professionals working with novel chemical entities, such as piperazine derivatives, a robust and reliable method for determining cell viability is paramount. Piperazine and its derivatives represent a significant class of compounds with a wide array of therapeutic applications, including potential as anticancer agents.[1][2] This document serves as a detailed guide to two of the most widely adopted colorimetric assays for in vitro cytotoxicity screening: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Herein, we will delve into the mechanistic underpinnings of each assay, provide a comparative analysis to guide your selection, and present detailed, field-proven protocols for their successful implementation in the evaluation of novel piperazine compounds. Our focus extends beyond a mere recitation of steps; we aim to provide the rationale behind experimental choices, ensuring the integrity and reproducibility of your findings.
Choosing the Right Tool: A Comparative Analysis of SRB and MTT Assays
The selection of an appropriate cell viability assay is a critical decision that can significantly impact the quality and interpretation of your results. Both the SRB and MTT assays are workhorses in the field of cytotoxicity testing, yet they operate on fundamentally different principles. Understanding these differences is key to designing a scientifically sound screening cascade for your novel piperazine compounds.
The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein
The SRB assay is a colorimetric method that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4][5] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.[6][7] This assay is an endpoint measurement performed on cells that have been fixed with trichloroacetic acid (TCA).
Mechanism of the SRB Assay The protocol involves fixing the cells with TCA, which precipitates cellular proteins and adheres them to the culture plate. Following fixation, the cells are stained with the SRB dye. Unbound dye is then washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).[3][8] The absorbance of the solubilized dye is then measured spectrophotometrically, typically between 510 and 570 nm.[6][8]
The MTT Assay: A Reflection of Metabolic Activity
The MTT assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] The principle of this assay is based on the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[9] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.
Mechanism of the MTT Assay Viable cells with active metabolism take up the MTT reagent.[10] Inside the cell, mitochondrial reductases cleave the tetrazolium ring, resulting in the formation of formazan crystals.[11] These insoluble crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[11] The intensity of the resulting purple solution is proportional to the number of viable, metabolically active cells and is quantified by measuring the absorbance at approximately 570 nm.[10][12]
Head-to-Head Comparison: SRB vs. MTT for Piperazine Compound Screening
| Feature | Sulforhodamine B (SRB) Assay | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay |
| Principle | Measures total cellular protein content.[6][7] | Measures mitochondrial metabolic activity.[9] |
| Endpoint | Fixed-cell endpoint; staining is stable for extended periods.[5][13] | Live-cell endpoint; requires a solubilization step and the signal is less stable.[14] |
| Linearity with Cell Number | Excellent linearity over a wide range of cell densities.[13][15] | Can lose linearity at high cell densities.[13][15] |
| Sensitivity | High sensitivity, capable of detecting 1,000-2,000 cells per well.[14] | Sensitivity can be cell-line dependent.[13][14] |
| Interference | Less susceptible to interference from compounds that alter cellular metabolism.[4][14] | Can be affected by compounds that alter cellular redox state or metabolic activity.[14][16] |
| Advantages | Simple, rapid, sensitive, and not dependent on cell metabolism.[14] The stable endpoint allows for batch processing of plates.[5] | Well-established and widely used.[14] |
| Disadvantages | Requires a cell fixation step.[14] Multiple washing steps can be cumbersome for high-throughput screening.[5] | Requires a solubilization step for the formazan crystals.[14] The MTT reagent itself can be toxic to cells.[16] |
| Suitability for Piperazine Compounds | Generally a robust choice, as it is less likely to be affected by the diverse biological activities of piperazine derivatives. | Caution is advised. Some piperazine compounds may interfere with cellular metabolism, leading to inaccurate viability readings.[17] It is crucial to include appropriate controls to test for such interference.[18] |
Expert Recommendation: For the initial broad screening of novel piperazine compounds with unknown mechanisms of action, the SRB assay is often the more reliable choice . Its principle of measuring total protein content makes it less prone to artifacts arising from compound-induced alterations in cellular metabolism.[4][14] However, the MTT assay remains a valuable tool, particularly when investigating compounds that are known to specifically target mitochondrial function.
Experimental Workflows: Visualizing the Protocols
To provide a clear overview of the experimental procedures, the following diagrams illustrate the workflows for both the SRB and MTT assays.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Caption: Workflow of the MTT assay.
Detailed Protocols: Your Step-by-Step Guide
The following protocols are provided as a robust starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel piperazine test compounds
-
Trichloroacetic acid (TCA), cold (10% w/v)[19]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[19]
-
Tris-base solution (10 mM, pH 10.5)[19]
-
1% Acetic acid[19]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the novel piperazine compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[19]
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[4] Incubate the plates at 4°C for at least 1 hour.[3]
-
Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove unbound dye.[3] After the final wash, remove any residual liquid and allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well.[3] Incubate at room temperature for 30 minutes.[3]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[3]
-
Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength between 540 nm and 565 nm using a microplate reader.[3][20]
Protocol 2: MTT Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel piperazine test compounds
-
MTT solution (5 mg/mL in sterile PBS, protected from light)[21]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: Follow step 2 from the SRB assay protocol.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[19] Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[12]
-
Solubilization of Formazan: Carefully remove the medium containing MTT.[19] Add 150 µL of the MTT solvent (e.g., DMSO) into each well.
-
Dissolution of Crystals: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
Data Analysis and Interpretation
For both assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting the percentage of cell viability against the compound concentration. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined, which represents the concentration of the compound that inhibits cell growth by 50%. A lower IC₅₀ value indicates higher cytotoxic activity.[1]
Formula for Calculating Cell Viability: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Trustworthiness and Self-Validation: Best Practices and Troubleshooting
To ensure the reliability of your results, it is essential to incorporate the following best practices and be aware of potential pitfalls.
-
Optimize Cell Seeding Density: The optimal cell number per well varies between cell lines. It is crucial to perform a cell titration experiment to determine the seeding density that results in exponential growth throughout the duration of the assay.[22]
-
The "Edge Effect": The outer wells of a 96-well plate are susceptible to evaporation, which can lead to variability.[16] It is recommended to fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis.[16]
-
Compound Interference: For the MTT assay, it is critical to test for potential interference from your piperazine compounds. This can be done by incubating the compounds with MTT in cell-free media.[18] Colored compounds can also interfere with absorbance readings in both assays.
-
Incomplete Solubilization: In the MTT assay, ensure the complete dissolution of formazan crystals, as incomplete solubilization is a common source of error.[16]
-
Consistent Technique: Maintain a consistent pipetting technique and ensure thorough mixing of cell suspensions to avoid variability between replicate wells.[16]
Conclusion: A Foundation for Confident Cytotoxicity Profiling
The SRB and MTT assays are powerful and accessible tools for the in vitro cytotoxicity screening of novel piperazine compounds. By understanding their distinct mechanisms and adhering to rigorous, optimized protocols, researchers and drug development professionals can generate reliable and reproducible data. This, in turn, provides a solid foundation for making informed decisions in the early stages of the drug discovery pipeline. The SRB assay, with its robust nature and reduced susceptibility to metabolic interference, is particularly well-suited for the initial screening of compounds with unknown biological activities. Careful consideration of the principles and best practices outlined in this guide will empower you to confidently assess the cytotoxic potential of your novel piperazine derivatives and advance the most promising candidates toward further development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRB assay method: Significance and symbolism [wisdomlib.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay | AAT Bioquest [aatbio.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 12. atcc.org [atcc.org]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. canvaxbiotech.com [canvaxbiotech.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(4-chlorobenzoyl)piperazine in the Synthesis of Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring stands out as a privileged scaffold. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it a cornerstone in the design of a vast array of therapeutic agents. Piperazine derivatives are integral to numerous successful drugs, spanning therapeutic areas such as antipsychotics, antidepressants, anticancer agents, and antihistamines.[1][2][3] The strategic incorporation of the piperazine moiety can significantly enhance a molecule's pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, and facilitate crucial interactions with biological targets.[4]
This guide focuses on a particularly versatile derivative: 1-(4-chlorobenzoyl)piperazine . This compound serves as a pivotal intermediate, offering a reactive handle for the systematic elaboration of molecular complexity. The presence of the 4-chlorobenzoyl group provides a stable amide linkage while the secondary amine of the piperazine ring remains available for a wide range of chemical transformations. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents, a fundamental practice in modern drug discovery.[5] This document provides detailed application notes and protocols for the use of 1-(4-chlorobenzoyl)piperazine and its precursors in the synthesis of various classes of bioactive molecules.
Core Synthetic Strategies & Workflows
The primary utility of piperazine intermediates like 1-(4-chlorobenzoyl)piperazine lies in the reactivity of the secondary amine. The two most common synthetic routes for diversification are N-acylation and N-alkylation.
General Workflow for Derivatization
The following diagram illustrates the fundamental synthetic pathways starting from a piperazine precursor to generate diverse bioactive candidates.
Caption: General synthetic workflows for creating bioactive molecules.
Application I: Synthesis of Novel Anticancer Agents
The piperazine scaffold is a well-established pharmacophore in oncology.[6] Derivatives have been shown to induce apoptosis, inhibit microtubule synthesis, and suppress tumor cell proliferation across various cancer types.[6] The following section details the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have demonstrated significant cytotoxic effects on a range of human cancer cell lines.[6][7][8]
Synthetic Rationale and Workflow
The synthesis begins with the preparation of the key intermediate, 1-(4-chlorobenzhydryl)piperazine. This intermediate is then acylated using various substituted benzoyl chlorides to yield the final bioactive compounds. The 4-chlorobenzhydryl moiety is a crucial pharmacophore in this series, while the substituted benzoyl group allows for the fine-tuning of cytotoxic potency.
Caption: Synthetic pathway for anticancer piperazine derivatives.[6][9]
Experimental Protocol: Synthesis of 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine
This protocol is adapted from the work of Yarim et al.[6][9]
Step 1: Synthesis of the Intermediate 1-(4-chlorobenzhydryl)piperazine (4)
-
Reduction: Dissolve 4-chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 50 mmol) portion-wise. Stir for 2 hours at room temperature.[9]
-
Rationale: NaBH4 is a mild reducing agent that selectively reduces the ketone to a secondary alcohol (benzhydrol).
-
-
Chlorination: Evaporate the solvent from the previous step. Dissolve the crude 4-chlorobenzhydrol (20 mmol) in methylene dichloride (MDC, 50 mL). Add thionyl chloride (SOCl2, 22 mmol) dropwise. Stir the mixture overnight at room temperature.[9]
-
Rationale: Thionyl chloride converts the alcohol into a more reactive alkyl chloride, which is susceptible to nucleophilic substitution.
-
-
Substitution: Evaporate the solvent under vacuum. Dissolve the crude 4-chlorobenzhydryl chloride in acetonitrile (100 mL) and add piperazine (200 mmol). Reflux the mixture at 90 °C for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[9]
-
Rationale: The excess piperazine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction, driving the formation of the desired intermediate.
-
-
Purification: After cooling, filter the mixture and evaporate the solvent. Purify the crude product by column chromatography over silica gel using a chloroform:methanol (9:1) eluent to obtain pure 1-(4-chlorobenzhydryl)piperazine.[9]
Step 2: Acylation to Yield the Final Compound (5a)
-
Reaction Setup: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry methylene dichloride (MDC). Cool the solution to 0-5 °C in an ice bath.[9]
-
Base Addition: Add triethylamine (TEA, 5.94 mmol) to the cold solution and stir for 10 minutes.[9]
-
Rationale: TEA is a non-nucleophilic base that scavenges the HCl generated during the acylation reaction, preventing the protonation of the piperazine nitrogen and allowing the reaction to proceed to completion.
-
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.98 mmol) dropwise to the reaction mixture.[9]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-7 hours. Monitor completion by TLC.[6][9]
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent. Purify the crude product by column chromatography over silica gel using a hexane:ethyl acetate (8:2) eluent.[6] The final product can be converted to its hydrochloride salt by bubbling HCl gas through the solution.[6]
Biological Activity Data
The synthesized compounds have shown potent cytotoxic activity against a panel of human cancer cell lines.
| Compound ID | R-Group | Cell Line: HUH7 (Liver) IC50 (µM) | Cell Line: HCT-116 (Colon) IC50 (µM) | Cell Line: MCF7 (Breast) IC50 (µM) |
| 5a | 4-Cl | >40 | 18.2 | 19.3 |
| 5b | 4-F | 28.5 | 16.5 | 18.5 |
| 5g | 2,4-diF | 26.5 | 17.5 | 19.8 |
| Camptothecin | (Control) | 2.5 | 1.8 | 3.5 |
| Data adapted from Yarim et al., International Journal of Molecular Sciences, 2012.[6][8] The results indicate that these derivatives exhibit significant cell growth inhibitory activity in micromolar concentrations.[6][8] |
Application II: Synthesis of Antidepressant & Antipsychotic Scaffolds
The piperazine core is a hallmark of many CNS-active drugs, including antidepressants and antipsychotics.[1][4][10] Its ability to interact with neurotransmitter systems, such as dopamine and serotonin receptors, makes it a valuable scaffold in neuroscience research.[4][11]
Synthetic Rationale: Building Blocks for CNS Agents
Derivatives of 1-(4-chlorobenzoyl)piperazine can serve as precursors to molecules with potential antidepressant or antipsychotic activity. The key is to modify the piperazine ring to introduce functionalities known to interact with CNS targets. For example, alkylation of the secondary amine can link the core structure to other pharmacophores.
Experimental Protocol: Synthesis of an N-Alkylated Piperazine Intermediate
This protocol is based on general alkylation procedures for piperazine derivatives, relevant to the synthesis of antidepressant agents.[12]
-
Reaction Setup: To a solution of 1-(substituted-phenyl)-piperazine hydrochloride (e.g., 1-(3-chlorophenyl)-piperazine, 1 mole) in aqueous acetone (50%), add a suitable base such as sodium carbonate to neutralize the hydrochloride salt.
-
Alkylation: Add 1-bromo-3-chloropropane (1.1 moles) to the mixture.
-
Rationale: 1-bromo-3-chloropropane is an alkylating agent. The bromine is more reactive than the chlorine, allowing for selective alkylation at the piperazine nitrogen. The remaining chloro-propyl chain can be used for further functionalization.
-
-
Reaction Conditions: Reflux the reaction mixture for 8-10 hours, monitoring progress by TLC.
-
Workup and Purification: After cooling, extract the product into an organic solvent like dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
The resulting intermediate, such as 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, can then be condensed with various heterocyclic systems to produce a diverse library of compounds for screening as potential antidepressant or antipsychotic agents.[12]
Application III: Development of Anticonvulsant Agents
Benzhydryl piperazines have demonstrated anticonvulsant activity in preclinical models.[13] While many anticonvulsants act by modulating ion channels or enhancing GABAergic function, the precise mechanism for these piperazine derivatives may vary.[14][15] The synthetic intermediate 1-(4-chlorobenzhydryl)piperazine, described in the anticancer section, is an ideal starting point for developing novel anticonvulsant candidates.
Structure-Activity Relationship (SAR) Insights
The anticonvulsant efficacy of benzhydryl piperazines can be modulated by substitutions on the piperazine ring.[13] Starting with 1-(4-chlorobenzhydryl)piperazine, researchers can synthesize a library of derivatives through N-alkylation or N-acylation (as previously described) and screen them in models like the maximal electroshock seizure (MES) test.[13][15] This systematic approach allows for the identification of structural features that enhance potency and improve the therapeutic index. For example, introducing small alkyl groups or specific amide functionalities could optimize the interaction with CNS targets responsible for seizure suppression.
Conclusion and Future Outlook
1-(4-chlorobenzoyl)piperazine and its closely related precursors are exceptionally valuable building blocks in medicinal chemistry. The straightforward and robust protocols for their modification via N-acylation and N-alkylation grant access to a vast chemical space. The demonstrated success in generating potent anticancer agents and the clear potential for creating novel CNS-active compounds underscore the strategic importance of this scaffold.[6][11] Future research will undoubtedly continue to leverage the versatility of this intermediate to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Piperazine [chemeurope.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 10. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]
- 11. chemimpex.com [chemimpex.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Anticonvulsant effects of benzhydryl piperazines on maximal electroshock seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 15. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (4-Chlorophenyl)(piperazin-1-yl)methanone Libraries
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE
Abstract
This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for compound libraries based on the (4-chlorophenyl)(piperazin-1-yl)methanone scaffold. As a privileged structure in medicinal chemistry, this scaffold holds significant potential for the discovery of novel therapeutics.[1][2][3] This guide moves beyond a generic template, offering a detailed, scientifically-grounded framework that emphasizes the rationale behind experimental choices, ensuring robust and reproducible results. We will cover critical aspects from assay development and optimization to data analysis and hit validation, equipping researchers with the necessary knowledge to successfully navigate the complexities of HTS.
Introduction: The Scientific Rationale
High-throughput screening is a critical engine in modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify those that modulate a specific biological pathway.[4] The this compound core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities, including antibacterial, anticancer, and antipsychotic properties.[1][2][3][5] This structural framework offers a versatile backbone for chemical library synthesis, providing a rich chemical space to explore for novel drug candidates. The strategic screening of libraries centered around this scaffold presents a promising avenue for identifying lead compounds for a variety of disease targets.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: The "Why" Behind the "How"
A successful HTS campaign is not merely about robotic execution; it's about informed decision-making at every stage. The protocols detailed below are designed to be self-validating systems, incorporating quality control measures to ensure the integrity of the data.
Assay Development: The Foundation of a Successful Screen
The choice of assay is paramount and is dictated by the biological question being investigated. For the this compound scaffold, a primary screen could target a specific enzyme, receptor, or a cellular pathway implicated in a disease of interest.
-
Biochemical Assays: These are ideal for screening against a purified protein target. They offer a direct measure of compound-target engagement and are generally less susceptible to cellular artifacts.
-
Cell-Based Assays: These provide a more physiologically relevant context by assessing a compound's effect within a living cell.[6] They are particularly powerful for identifying modulators of complex signaling pathways and assessing cellular toxicity.[7][8]
Protocol 1: Cell-Based Reporter Gene Assay for Pathway Modulation
This protocol details the development and execution of a luciferase-based reporter gene assay, a common and robust method for monitoring the activity of a specific signaling pathway.
Objective: To identify compounds from a this compound library that modulate a hypothetical "Pathway-X".
Materials:
-
HEK293T cells (or other suitable cell line)
-
Pathway-X responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
White, opaque 384-well assay plates
-
Luciferase assay reagents
-
Luminometer plate reader
Methodology:
-
Assay Principle: Cells are engineered to express a luciferase enzyme under the control of a promoter that is activated by Pathway-X. Modulation of this pathway by a test compound will result in a change in luciferase expression, which is quantified by measuring light output.
-
Assay Development and Optimization:
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure a robust signal and a healthy monolayer throughout the experiment.
-
Transfection Conditions: Optimize the ratio of plasmid DNA to transfection reagent to achieve high transfection efficiency with minimal cytotoxicity.
-
Assay Window and Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10][11][12][13]
-
Positive Control (PC): A known activator or inhibitor of Pathway-X.
-
Negative Control (NC): Vehicle control (e.g., DMSO).
-
Calculation: Z' = 1 - (3 * (SD_PC + SD_NC)) / |Mean_PC - Mean_NC|
-
-
| Parameter | Optimized Value | Rationale |
| Cell Line | HEK293T | High transfection efficiency and robust growth. |
| Seeding Density | 8,000 cells/well | Provides a confluent monolayer for the duration of the assay. |
| Assay Volume | 40 µL | Compatible with 384-well plates and automated liquid handlers. |
| Compound Conc. | 10 µM (Primary Screen) | A standard concentration for single-point primary screens. |
| Incubation Time | 24 hours | Allows sufficient time for pathway modulation and reporter expression. |
-
High-Throughput Screening Workflow:
-
Library Preparation: The this compound library is typically stored in DMSO and formatted in 384-well plates.
-
Automated Screening: An integrated robotic system is used for liquid handling, plate transport, and signal detection to ensure high throughput and reproducibility.[4]
-
Data Acquisition: The luminometer measures the light output from each well.
-
Diagram 1: HTS Workflow
Caption: A streamlined workflow for a cell-based HTS campaign.
Trustworthiness: Data Analysis and Hit Validation
Raw HTS data requires rigorous analysis to identify true "hits" and discard false positives.[14][15]
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate is normalized to the on-plate controls to account for plate-to-plate variability. A common metric is the percentage of inhibition or activation relative to the controls.
-
Hit Identification: A statistical cutoff is applied to identify primary hits. The Z-score is a robust method, where a compound's activity is expressed as the number of standard deviations from the plate median. A Z-score threshold of ±3 is often used.
Diagram 2: Data Analysis Pipeline
Caption: A logical flow for HTS data analysis and hit selection.
Protocol 2: Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed through a series of validation steps.
Objective: To confirm the activity of primary hits and determine their potency.
Methodology:
-
Hit Re-testing: Primary hits are re-tested in the same assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are tested over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate dose-response curves.
-
IC50/EC50 Determination: The potency of the compound is determined by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve.[16]
| Hit ID | Primary Screen Z-score | Confirmed Activity | IC50 (µM) |
| Cmpd-001 | -3.8 | Yes | 2.5 |
| Cmpd-002 | 4.2 | Yes | 0.8 |
| Cmpd-003 | -3.1 | No | - |
PART 3: VISUALIZATION & FORMATTING
The diagrams and tables presented throughout this document are designed to provide clear, concise visual representations of complex workflows and data, facilitating a deeper understanding of the high-throughput screening process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities | Journal of Environmental Nanotechnology [nanoient.org]
- 3. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one | MDPI [mdpi.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. assay.dev [assay.dev]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 18. [PDF] Assay Validation in High Throughput Screening – from Concept to Application | Semantic Scholar [semanticscholar.org]
- 19. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Chlorophenyl)(piperazin-1-yl)methanone
Welcome to the technical support center for the synthesis of (4-Chlorophenyl)(piperazin-1-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and purity. Our recommendations are grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acylation of piperazine with 4-chlorobenzoyl chloride.
Issue 1: Low Overall Reaction Yield
A diminished yield of the desired product is a frequent challenge. This can often be traced back to several key factors during the reaction setup and execution.
Potential Cause A: Sub-optimal Molar Ratio of Reactants
-
Explanation: The reaction involves the nucleophilic attack of one of piperazine's nitrogen atoms on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Because piperazine has two reactive secondary amine groups, a significant side reaction is the di-acylation, where a single piperazine molecule reacts with two molecules of 4-chlorobenzoyl chloride. This is particularly prevalent if the acyl chloride is not the limiting reagent.
-
Solution: To favor the desired mono-acylation, a large excess of piperazine should be used. This statistically increases the probability that a molecule of 4-chlorobenzoyl chloride will react with a fresh, unreacted piperazine molecule rather than the already acylated product.[1] A molar ratio of at least 5 equivalents of piperazine to 1 equivalent of 4-chlorobenzoyl chloride is recommended.
Potential Cause B: Inefficient Scavenging of HCl Byproduct
-
Explanation: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every mole of product formed.[1] This acid can protonate the nitrogen atoms of the remaining piperazine, rendering them non-nucleophilic and effectively halting the reaction.
-
Solution: The inclusion of a non-nucleophilic base is critical to neutralize the HCl as it is formed.[1] Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.[1] It is advisable to use at least 1.1 equivalents of the base to ensure complete neutralization.
Potential Cause C: Hydrolysis of the Acyl Chloride
-
Explanation: 4-Chlorobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 4-chlorobenzoic acid.[2] This side reaction consumes the starting material and introduces an impurity that can complicate purification.[2]
-
Solution: The reaction must be carried out under anhydrous (dry) conditions. This includes using anhydrous solvents and performing the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[3]
Issue 2: Significant Formation of Di-acylated Byproduct
The presence of a significant amount of the N,N'-bis(4-chlorobenzoyl)piperazine byproduct is a clear indication that the reaction conditions are favoring over-acylation.
Potential Cause A: Incorrect Order or Rate of Reagent Addition
-
Explanation: Adding the piperazine solution to the 4-chlorobenzoyl chloride creates localized areas of high acyl chloride concentration, increasing the likelihood of di-acylation.
-
Solution: The 4-chlorobenzoyl chloride solution should be added slowly, dropwise, to the stirred solution of excess piperazine.[1] This maintains a high concentration of piperazine relative to the acyl chloride throughout the reaction, favoring mono-substitution.
Potential Cause B: Inappropriate Reaction Temperature
-
Explanation: While some reactions require heat to proceed, high temperatures can sometimes increase the rate of undesired side reactions.
-
Solution: The acylation is typically performed at a reduced temperature, often starting at 0 °C (ice bath), and then allowing the reaction to slowly warm to room temperature.[4] This helps to control the reactivity of the highly electrophilic acyl chloride.
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Cause A: Co-elution of Product and Excess Piperazine
-
Explanation: Both the product and the starting piperazine are basic compounds. During silica gel column chromatography, they can interact strongly with the acidic silica, leading to tailing and poor separation.
-
Solution: After the reaction is complete, a liquid-liquid extraction with water can be used to remove the majority of the water-soluble excess piperazine.[1] For column chromatography, adding a small amount (e.g., 1-2%) of a tertiary amine like triethylamine to the mobile phase can help to suppress tailing and improve the separation of basic compounds.[1]
Potential Cause B: Presence of 4-Chlorobenzoic Acid Impurity
-
Explanation: If hydrolysis of the 4-chlorobenzoyl chloride occurred, the resulting 4-chlorobenzoic acid will be present in the crude product.
-
Solution: During the aqueous workup, washing the organic layer with a basic solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate, which will then partition into the aqueous layer.[2][4]
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The most common method is the N-acylation of piperazine with 4-chlorobenzoyl chloride.[5] This involves the reaction of a nucleophilic secondary amine on piperazine with the electrophilic acyl chloride. A base is typically added to neutralize the HCl byproduct.[1]
Q2: Which solvents are suitable for this reaction?
A2: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the 4-chlorobenzoyl chloride.[3] Dichloromethane (DCM) is a common choice.[4] Other options include tetrahydrofuran (THF) and acetonitrile.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the 4-chlorobenzoyl chloride and the formation of the product. The product, being more polar than the acyl chloride but less polar than piperazine, will have a distinct Rf value.
Q4: What are the key safety precautions for this synthesis?
A4: 4-Chlorobenzoyl chloride is corrosive and a lachrymator (induces tearing).[7] Piperazine is also corrosive and a respiratory irritant.[1] It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Q5: Are there alternative methods for this synthesis?
A5: Yes, other amide bond formation techniques can be employed. For instance, one could use 4-chlorobenzoic acid and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activator such as 1-hydroxybenzotriazole (HOBt) to react with piperazine.[6] However, the acyl chloride method is often more direct and cost-effective.
III. Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactants | ||
| Piperazine | 5.0 - 10.0 equivalents | Favors mono-acylation and drives the reaction to completion.[1] |
| 4-Chlorobenzoyl chloride | 1.0 equivalent | Limiting reagent. |
| Triethylamine (or DIPEA) | 1.1 - 1.5 equivalents | Scavenges the HCl byproduct.[1][4] |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | Aprotic solvent to prevent hydrolysis.[4] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Controls the reactivity of the acyl chloride.[4] |
| Reaction Time | 6 - 18 hours | Monitored by TLC for completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction. |
Experimental Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperazine (5.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq.) to the piperazine solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the cooled reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by TLC until the 4-chlorobenzoyl chloride is consumed.
-
Workup:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol with 1% triethylamine) to yield the pure this compound.[4]
IV. Visual Guides
Reaction Scheme and Key Parameters
Caption: Key components and conditions for the acylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical guide to troubleshooting low reaction yields.
V. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoJznaIq-NNs1Rblu4CGVsHJky7rsIzDxnqJKt7MhQ22mjmjIccoxrwfeAEzQvyYkndv-UcnoF-g_TPCR0qPeSkWYf_CDZQA0DEQq62XhL4h7jdzstf8vk7x2NUYeApO3EouYSn_gx7l3SgmM5hkU-6HTKUTR2NsPvJPOhGpFqRLWpn9peBZyRFYlX9e5HwhwvBtYLuX6O-TokYHosoVXUzWoahGvv3rafGrnOX-u9ASgoSLuZBvORn4FZQz3ViLQe3w==
-
BenchChem. (n.d.). A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpeVm-xyLfsALkTYebTeMFMb3DV-Fh6zacV9H_prricT9rBS855XTrOTTxpNr-vV05FEJB5F_09YmLyl99tZcAG3hrawSt3b8iZDqIiFY69OQx-UxoePJeWdeijmUxiShz9HzVpiLqliofsMoyAbOtn-JJ-Sb3X5SD2SXW25qpJwDGra_5k30xRR1ZfEOEbMifUW6Eryq42Tcsl8MeNQgAci3zCLU8H5eJIFEheiE0YUq4PqvKKXHnBwjigH6VF-OfoA==
-
MDPI. (2009). --INVALID-LINK--methanone. Retrieved from 6
-
National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from 8
-
BenchChem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Retrieved from 2
-
BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from 9
-
Ambeed.com. (n.d.). Reactions of Piperazines. Retrieved from 5
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoyl chloride. PubChem. Retrieved from 10
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone [mdpi.com]
- 7. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification of 1-(4-chlorobenzoyl)piperazine by Recrystallization
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(4-chlorobenzoyl)piperazine via recrystallization. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
Section 1: Foundational Principles: Compound Properties and Solvent Selection
Successful recrystallization is predicated on understanding the physicochemical properties of the target compound and selecting an appropriate solvent system.[1][2] The ideal solvent will solubilize 1-(4-chlorobenzoyl)piperazine at an elevated temperature but exhibit poor solubility upon cooling, allowing for the selective crystallization of the pure compound while impurities remain in the solution (mother liquor).[1][3]
Physicochemical Data: 1-(4-chlorobenzoyl)piperazine
A foundational understanding of the compound's properties is critical for troubleshooting.
| Property | Value | Significance for Recrystallization |
| Appearance | White to light beige crystalline powder | Visual indicator of purity. Off-colors suggest impurities requiring removal. |
| Melting Point | 65-70 °C (literature)[4] | A sharp melting point within this range indicates high purity. A broad or depressed range suggests the presence of impurities. The solvent's boiling point should ideally be higher than the compound's melting point to prevent "oiling out". |
| Molecular Weight | 298.78 g/mol | Not directly used in recrystallization but essential for reaction yield calculations. |
| Key Structural Features | Aromatic rings, tertiary amines (piperazine), amide | The presence of both nonpolar (chlorophenyl) and polar (amide, piperazine) groups suggests solubility in a range of solvents with intermediate polarity. |
The Science of Solvent Selection
The choice of solvent is the most critical parameter in recrystallization.[3] An ideal solvent should meet several criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C) to maximize yield.[2]
-
Impurity Solubility Profile: Common impurities (e.g., unreacted piperazine, 4-chlorobenzoic acid) should either be insoluble in the hot solvent (for removal by hot filtration) or remain highly soluble in the cold solvent (to be discarded with the mother liquor).[3] Piperazine, for instance, is highly soluble in water and alcohols, which can be exploited for its removal.[5][6]
-
Inertness: The solvent must not react with 1-(4-chlorobenzoyl)piperazine.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[2]
Recommended Solvents and Systems
Based on the structure of 1-(4-chlorobenzoyl)piperazine, solvents of intermediate polarity are often a good starting point. Testing small batches is always recommended.[7]
| Solvent / System | Boiling Point (°C) | Rationale & Expected Outcome |
| Isopropanol (IPA) | 82.6 | Recommended Starting Point. Good balance of polarity to dissolve the compound when hot while allowing precipitation upon cooling. Less volatile than ethanol, allowing for more controlled crystal growth. |
| Ethanol (EtOH) | 78.4 | Often effective, but the compound may have slightly higher solubility in cold ethanol compared to IPA, potentially reducing yield. |
| Toluene | 110.6 | A nonpolar option. May be useful if nonpolar impurities are present. However, its high boiling point (above the compound's melting point) increases the risk of "oiling out." |
| Ethyl Acetate / Hexane | Varies | A mixed-solvent system can be highly effective.[8] Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and slowly add hexane (the "poor" solvent) until turbidity appears. Re-heat to clarify and then cool slowly. This allows for fine-tuning of the solubility. |
| Water | 100 | Unlikely to be a good single solvent due to the nonpolar aromatic rings. However, it can be used as an anti-solvent or for washing to remove highly polar impurities like piperazine salts.[5][9] |
Section 2: Standard Recrystallization Protocol
This section outlines a robust, self-validating protocol for the purification of 1-(4-chlorobenzoyl)piperazine.
Caption: Standard workflow for recrystallization.
Experimental Protocol
-
Dissolution: Place the crude 1-(4-chlorobenzoyl)piperazine in an Erlenmeyer flask. Add a magnetic stir bar and a small portion of the selected solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing recovery.[1]
-
Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) or decolorizing agents like charcoal are present, a hot filtration is necessary.[10][11][12] Pre-heat a stemless or short-stemmed funnel and a receiving flask by placing them over a separate flask of boiling solvent.[10][13] Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly. Causality: Keeping the apparatus hot prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to yield loss.[10][11]
-
Crystallization (Cooling): Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded towel).[11] Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are typically purer as they selectively incorporate the target molecule into the growing lattice, excluding impurities.[1][14]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the collected crystal cake with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing soluble impurities.[13] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product, thereby preventing yield loss.[2]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven at a temperature well below the product's melting point (e.g., 40-50 °C).
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-(4-chlorobenzoyl)piperazine in a direct question-and-answer format.
Q1: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
This is a classic case of either using too much solvent or the solution being supersaturated.[7][15] Follow this troubleshooting workflow:
Caption: Decision tree for inducing crystallization.
-
Explanation of Steps:
-
Scratching: This action creates microscopic, high-energy sites on the glass surface that can act as nucleation points for crystal growth to begin.[16]
-
Seed Crystal: Introducing a single, pure crystal provides a perfect template for other molecules to deposit onto, initiating the crystallization process.[16][17]
-
Reducing Solvent Volume: If induction methods fail, it is almost certain that the solution is not saturated enough.[14][15] Boiling off a portion of the solvent increases the concentration of the compound, allowing it to reach its saturation point at a higher temperature and crystallize upon cooling.
-
Q2: My compound separated as an oily liquid instead of solid crystals. What went wrong?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] For 1-(4-chlorobenzoyl)piperazine (m.p. 65-70 °C), this is a significant risk with higher-boiling solvents.
-
Primary Cause: The boiling point of your solvent is likely much higher than the melting point of your compound, or significant impurities are present which are depressing the melting point.
-
Immediate Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) and attempt to cool the solution again, but much more slowly. A slower cooling rate can sometimes allow the solution to bypass the oiling phase and form crystals directly.[15]
-
Systematic Solution: If oiling persists, the solvent choice is incorrect. You must switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C) and the compound oils out, switching to isopropanol (b.p. 83 °C) is a logical step. Alternatively, using a mixed-solvent system can often resolve this issue.
Q3: My final product is off-white/yellow, and the melting point is broad. How do I fix this?
This indicates that impurities have been trapped (occluded) within the crystal lattice or that colored impurities were not effectively removed.
-
Cause 1: Crystallization was too rapid. If the solution cools too quickly, impurities do not have time to diffuse away from the growing crystal surface and become trapped.[14]
-
Solution 1: Re-recrystallize the material. Ensure the cooling process is very slow and undisturbed. It can be beneficial to use slightly more solvent than the absolute minimum required to ensure the solution does not become supersaturated too quickly.[14]
-
Cause 2: Presence of highly colored impurities. Some impurities, even at low concentrations, can impart color.
-
Solution 2: During the re-recrystallization, after dissolving the compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[13] Keep the solution boiling for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[12][13] Proceed with the cooling and crystallization steps as normal.
Q4: My recovery yield is extremely low (<50%). Where did my product go?
Low yield is a common and frustrating issue with several potential causes.
-
Cause 1: Inappropriate solvent choice. The compound may be too soluble in the cold solvent, meaning a significant portion remains in the mother liquor.
-
Solution 1: Before filtering, ensure the flask has been thoroughly cooled in an ice-water bath for at least 20 minutes. If the yield is still low, you must select a different solvent in which your compound is less soluble at cold temperatures.
-
Cause 2: Using too much solvent. Even with a good solvent, using an excessive amount will leave more product dissolved in the mother liquor.
-
Solution 2: Recover the solid from the filtrate by removing the solvent with a rotary evaporator and re-recrystallize, this time being careful to use only the minimum amount of hot solvent required for dissolution.[15]
-
Cause 3: Premature crystallization during hot filtration. Significant product may have been lost on the filter paper.
-
Solution 3: Ensure your filtration apparatus is thoroughly pre-heated. If crystals are visible on the paper, you can try washing them through with a small amount of fresh, hot solvent.[10]
-
Cause 4: Excessive washing. Washing the final crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a substantial portion of your product.
-
Solution 4: Always use a minimal volume of ice-cold solvent for the final wash.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for 1-(4-chlorobenzoyl)piperazine? There is no universal "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, isopropanol is an excellent starting point due to its favorable polarity, 83 °C boiling point (safely above the compound's melting point), and moderate volatility.
Q2: How can I specifically remove unreacted piperazine starting material? Piperazine and its salts are highly polar and very soluble in water.[5][9] If you suspect significant piperazine contamination, you can perform an acidic wash before recrystallization. Dissolve the crude product in a water-immiscible solvent like dichloromethane or ethyl acetate, wash with dilute HCl (which will protonate and extract the basic piperazine into the aqueous layer), then dry and concentrate the organic layer to recover the crude product for recrystallization.
Q3: Is hot filtration always required? No. Hot filtration is only necessary when you can visually see insoluble particulate matter (dust, side products) in your hot, dissolved solution or if you have used an adsorbent like activated charcoal.[10][18] If your hot solution is perfectly clear, you can skip this step to prevent potential yield loss.[11]
Q4: My crystals are very fine needles. How can I get larger, blockier crystals? Fine needles often result from rapid crystallization or insufficient solvent. They can be difficult to filter and dry effectively. To encourage larger crystal growth:
-
Ensure cooling is as slow as possible. Insulate the flask well.
-
Use a slightly larger volume of solvent. This keeps the compound in solution longer, allowing for slower, more controlled crystal growth.[14]
-
Consider a solvent diffusion technique. Dissolve your compound in a small amount of a good solvent (e.g., dichloromethane) in a small vial. Carefully layer a poor solvent in which the compound is insoluble (e.g., hexane) on top. Place the vial in an undisturbed location for 1-2 days. Crystals will slowly form at the interface of the two solvents.[19]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Piperazine compounds [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. safrole.com [safrole.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. brainly.com [brainly.com]
- 18. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 19. depts.washington.edu [depts.washington.edu]
Technical Support Center: Stability of (4-Chlorophenyl)(piperazin-1-YL)methanone in Cell Culture Media
This guide is structured to provide both foundational knowledge and actionable protocols to address stability challenges you may encounter during your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of CPPM in experimental settings.
Q1: Why is it critical to assess the stability of CPPM in my cell culture medium?
A1: The stability of a test compound in the assay medium is a critical parameter for the accurate interpretation of in vitro results.[2] If CPPM degrades over the course of your experiment, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).[3] Conversely, if a degradation product is more active than the parent compound, you might overestimate its potency.[2] Stability assessment ensures that the observed biological effects are directly attributable to a known concentration of CPPM.[2]
Q2: What are the primary factors that can cause CPPM to be unstable in cell culture media?
A2: Several factors can contribute to the degradation of CPPM in a typical cell culture environment (37°C, 5% CO2). These can be broadly categorized as chemical and enzymatic instability.[1]
-
Chemical Degradation:
-
Hydrolysis: The amide bond in the methanone linker and the piperazine ring itself can be susceptible to hydrolysis, a reaction with water that can be influenced by the pH of the culture medium.[4][5]
-
pH: Standard cell culture media are buffered to a physiological pH (around 7.4), but cellular metabolism can cause localized pH shifts that may accelerate degradation.[4][5]
-
Reaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that could potentially react with CPPM.[6]
-
Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light.[4][5] It is good practice to protect CPPM solutions from light.[4]
-
-
Enzymatic Degradation:
-
Serum Enzymes: If your culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), it will contain various enzymes like esterases and proteases that can metabolize CPPM.[2]
-
Cellular Enzymes: If you are conducting your stability study in the presence of cells, secreted or cell-surface enzymes could also contribute to degradation. Many arylpiperazine derivatives undergo metabolism by cytochrome P450 enzymes (like CYP3A4 and CYP2D6), which could be relevant in cell models with metabolic capacity.[7][8]
-
-
Physical Instability:
-
Precipitation: Poor solubility of CPPM in the aqueous culture medium can lead to precipitation, effectively reducing its concentration.[2]
-
Adsorption to Plasticware: Hydrophobic compounds can non-specifically bind to the surfaces of culture plates and tubes, lowering the effective concentration available to the cells.[2][9]
-
Q3: What are the best analytical methods to quantify the concentration of CPPM for a stability study?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the preferred methods for quantifying CPPM in cell culture media.[2][10] These techniques are highly sensitive and specific, allowing for the separation and quantification of the parent compound from any potential degradants or metabolites.[2][10] This is crucial for accurately determining the rate of disappearance of the parent compound.
Q4: How long should I run my stability experiment?
A4: The duration of your stability study should mirror the length of your longest cell-based assay.[2] For example, if your cytotoxicity assay runs for 72 hours, you should assess the stability of CPPM over a 72-hour period.[2][9]
II. Troubleshooting Guide
Inconsistent or unexpected results in your cell-based assays with CPPM can often be traced back to compound stability. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: High Variability in Dose-Response Curves or Higher-Than-Expected IC50 Values
This is a classic indicator of compound instability.[3] If CPPM is degrading during the experiment, the effective concentration decreases over time, leading to inconsistent results and an apparent loss of potency.[1][3]
Troubleshooting Workflow
The following diagram outlines a logical workflow to investigate and resolve suspected instability issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
Technical Support Center: Optimizing Acylation Reactions for Piperazine Substrates
Welcome to the Technical Support Center for the acylation of piperazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for this common yet often challenging transformation. The piperazine moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to the successful synthesis of countless therapeutic agents.[1][2] This resource will help you navigate the complexities of piperazine acylation, ensuring higher yields, better selectivity, and smoother purifications.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific issues you may encounter during your experiments, providing a diagnosis of the potential causes and a clear, actionable solution.
Issue 1: My reaction is producing a mixture of mono- and di-acylated products, with the di-acylated product being a major component.
This is the most common challenge in piperazine acylation, stemming from the fact that both nitrogen atoms are nucleophilic. The mono-acylated product, once formed, can still react with the acylating agent.
Root Cause Analysis & Solutions:
-
Kinetics and Stoichiometry: When piperazine and the acylating agent are in a 1:1 molar ratio, a statistical mixture is often unavoidable. In some cases, the mono-acylated piperazine can be even more nucleophilic than the starting piperazine, further promoting the formation of the di-substituted product.
-
Solution 1: Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium in favor of the mono-acylated product.[3] This ensures that the acylating agent is more likely to encounter an unreacted piperazine molecule. This method is often the most direct and cost-effective for simple acylating agents.
-
Solution 2: Slow Addition of the Acylating Agent: Adding the acylating agent (e.g., acyl chloride) dropwise to the reaction mixture at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile at any given time.[4][5] This kinetically favors mono-acylation by reducing the chance of a second acylation event on the already-formed mono-acylated product.
-
-
Reaction Conditions:
-
Solution 3: Mono-Protonation Strategy: Forming a piperazine mono-salt in situ is an elegant way to achieve selectivity. By adding one equivalent of a strong acid (like HCl) or using a solvent like acetic acid, one nitrogen atom is protonated, rendering it non-nucleophilic.[6][7] The acylation then occurs selectively on the remaining free nitrogen. This method avoids the need for a large excess of piperazine, simplifying downstream purification.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of piperazine acylation.
Q1: What is the best strategy for achieving selective mono-acylation?
The "best" strategy depends on the specific substrate, scale, and cost considerations. Here is a comparative summary:
| Strategy | Advantages | Disadvantages | Best For... |
| Excess Piperazine | Simple, one-step reaction. Cost-effective for inexpensive piperazine.[3] | Requires removal of a large amount of excess piperazine during workup, which can be challenging. | Small-scale reactions where the excess piperazine can be easily removed by aqueous washes. |
| Mono-Salt Formation | Good yields, one-pot synthesis. Avoids large excess of piperazine.[6][7] | May require longer reaction times or activation. The resulting product is a salt that needs neutralization. | Reactions where purification from excess piperazine is difficult. |
| Mono-Boc Protection | High selectivity, clean reaction.[8] | Multi-step process (protection, acylation, deprotection), which adds to the cost and overall synthesis time. | Complex syntheses where high purity and selectivity are critical, and when the cost of additional steps is justified. |
Q2: My mono-acylated product is difficult to purify. What are some effective purification strategies?
The basic nature of the piperazine nitrogen can make purification, especially column chromatography on silica gel, challenging due to tailing.
-
Acid-Base Extraction: This is a powerful technique for separating your basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic (pH > 10) with a base like NaOH or Na2CO3.
-
Extract the now-neutralized product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified product.[9]
-
-
Column Chromatography:
-
To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent system. Triethylamine (0.5-1%) is commonly used.
-
A typical eluent system for acylated piperazines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the added triethylamine.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.[10][11]
Q3: How can I monitor the progress of my piperazine acylation reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring these reactions.
-
Eluent System: A mixture of a polar and a non-polar solvent is typically used. For piperazine acylations, a good starting point is 10-20% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. Adding a small amount of triethylamine (0.5-1%) to the eluent system can help to get well-defined spots for the basic piperazine starting material and product.
-
Visualization:
-
UV Light: If your acylating agent contains a chromophore (like a benzoyl group), the product will be UV-active, while the piperazine starting material will not be.
-
Staining: If the product is not UV-active, you will need to use a TLC stain.
-
Ninhydrin: This stain reacts with the secondary amine of the starting piperazine to give a colored spot (often reddish or purple), but will not stain the tertiary amide product.[12][13] This is an excellent way to see the consumption of your starting material.
-
Potassium Permanganate: This is a general stain that will visualize most organic compounds.
-
Iodine: Exposing the plate to iodine vapor will result in brown spots for most organic compounds.[14]
-
-
Q4: What is the role of a base, like triethylamine, in the acylation reaction?
When using an acyl chloride as the acylating agent, the reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[15][16] The base, typically a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA), is added to neutralize this HCl. If a base is not added, the HCl will protonate the piperazine starting material, forming the hydrochloride salt and effectively taking it out of the reaction, which will stop the reaction from proceeding to completion. Typically, at least two equivalents of base are used: one to neutralize the generated HCl, and another to ensure the piperazine remains as a free base.
Visualized Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate key concepts in piperazine acylation.
Caption: Mechanism of piperazine acylation.
Caption: Troubleshooting decision tree.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 1-Acetylpiperazine using Excess Piperazine
This protocol is a straightforward method for the mono-acetylation of piperazine.
Materials:
-
Piperazine (5 equivalents)
-
Acetic anhydride (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1 eq.) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (10% MeOH in DCM with 1% TEA, visualize with ninhydrin stain) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM containing 0.5% triethylamine) to yield 1-acetylpiperazine.[11][17]
Protocol 2: Synthesis of 1-Benzoylpiperazine using a Mono-Boc Protection Strategy
This two-step protocol ensures high selectivity for the mono-acylated product.
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2 eq.) in anhydrous DCM in a round-bottom flask.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[18]
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent.
-
Purify the resulting 1-Boc-piperazine by column chromatography or acid-base extraction to separate it from unreacted piperazine and di-Boc-piperazine.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup with saturated NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The N-benzoyl-N'-Boc-piperazine can be purified by column chromatography.
-
Deprotection of the Boc group is typically achieved by treating with a strong acid like trifluoroacetic acid (TFA) in DCM to yield the final 1-benzoylpiperazine product.[8][18]
References
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. magritek.com [magritek.com]
- 10. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
- 11. Cas 13889-98-0,1-Acetylpiperazine | lookchem [lookchem.com]
- 12. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 13. Magic Formulas [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. savemyexams.com [savemyexams.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Page loading... [guidechem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing side-product formation in the synthesis of aryl piperazines
Welcome to the technical support center for aryl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of common side-products. The aryl piperazine moiety is a critical pharmacophore in numerous FDA-approved drugs, making its efficient and clean synthesis a paramount concern in medicinal chemistry and process development.[1][2]
This document provides in-depth, question-and-answer-formatted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My primary issue is the formation of the 1,4-diarylpiperazine byproduct. How can I improve selectivity for the mono-arylated product?
A1: This is the most common challenge in aryl piperazine synthesis. The mono-arylated product is still a nucleophile and can react a second time. Here are the primary strategies to favor mono-substitution:
-
Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine relative to the aryl halide (typically 5-10 equivalents).[3][4][5] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule. In some cases, piperazine can even be used as the solvent.[6]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture maintains a high relative concentration of piperazine, minimizing the chance of the mono-arylated product reacting further.[3][4][5][6]
-
Protecting Group Strategy: For maximum control, use a mono-protected piperazine, such as N-Boc-piperazine.[3][5][6] This ensures only one nitrogen is available for arylation. The Boc group can be removed in a subsequent step. This is often the most reliable method for achieving high selectivity.[6]
-
Protonation: Using a piperazine salt can help protect one of the nitrogen atoms through protonation, reducing its nucleophilicity.[3]
Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
A2: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[7] It can arise from several factors:
-
High Reaction Temperature: Elevated temperatures can promote this side reaction.[7] Consider cautiously lowering the temperature in 10°C increments.
-
Choice of Base: Strong, sterically hindered bases may contribute to hydrodehalogenation.[7] Switching to a weaker or less hindered base might be beneficial.
-
Ligand Selection: Some phosphine ligands are more prone to promoting this pathway.[7] Screening different ligands is advisable.
-
β-Hydride Elimination: This can occur from the Pd(II)-amido intermediate in the catalytic cycle, leading to the reduced arene.[8][9] Careful selection of the ligand can help suppress this side reaction.[8]
Q3: My reaction is sluggish or shows no conversion. What are the first things I should check?
A3: Low or no conversion in a Buchwald-Hartwig amination can often be traced back to the catalyst's health or suboptimal reaction conditions.
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen.[7] Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Using a pre-catalyst can provide more reliable generation of the active species.[7][10]
-
Base and Solvent Choice: The base is crucial for the reaction rate.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) generally lead to faster reactions, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for base-sensitive substrates.[7][10] The solvent (commonly toluene, dioxane, or THF) affects the solubility of reagents and the stability of the catalyst.[5][7]
-
Reaction Temperature: Typical temperatures for Buchwald-Hartwig couplings are between 80-100°C.[10][11] If the reaction is slow, a cautious increase in temperature may be necessary, especially when using weaker bases.[7][11]
Troubleshooting Guides: Specific Side-Products
This section delves into specific side-products beyond bis-arylation and hydrodehalogenation, providing mechanistic insights and targeted solutions.
Issue 1: Formation of Aryl Ether or Aryl Alcohol Side-Products
Question: My mass spectrometry analysis shows the presence of an aryl ether (Ar-O-tBu) or the corresponding phenol (Ar-OH). What is the source of this oxygen-containing impurity?
Answer: This side-product typically arises when using alkoxide bases, such as sodium tert-butoxide (NaOtBu), in your Buchwald-Hartwig reaction. The alkoxide can act as a nucleophile, competing with the piperazine to couple with the aryl halide.[8] This is particularly problematic with sterically hindered amines, which have slower rates of transmetalation.[8]
The palladium(II) intermediate formed after oxidative addition of the aryl halide can react with the alkoxide base. This leads to the formation of an aryl tert-butyl ether. Subsequent hydrolysis during workup can then yield the aryl alcohol (phenol).
-
Change the Base: Switch from an alkoxide base to a non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that avoid this side reaction.[7][10]
-
Optimize Ligand: Use a ligand that promotes a faster rate of C-N reductive elimination, thereby outcompeting the C-O coupling pathway. Electron-rich and sterically hindered phosphine ligands are often effective.
-
Lower Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the competing ether formation.
| Parameter | Recommendation for Hindered Amines | Rationale |
| Base | Cs₂CO₃, K₃PO₄ | Non-nucleophilic; avoids competitive C-O coupling.[7][10] |
| Ligand | Bulky biarylphosphines (e.g., BrettPhos) | Accelerates C-N coupling, outcompeting side reactions.[12] |
| Temperature | Start at 80°C and adjust as needed | Balances reaction rate against potential side reactions. |
Issue 2: Formation of Homocoupled Biaryl Side-Products (Ullmann-type)
Question: I am observing a biaryl side-product (Ar-Ar) in my reaction mixture, especially when using copper-catalyzed (Ullmann) conditions. How do I suppress this?
Answer: The formation of biaryls via homocoupling of the aryl halide is a known side reaction in both Ullmann and, to a lesser extent, Buchwald-Hartwig reactions. In Ullmann condensations, this occurs through the coupling of two aryl halide molecules mediated by copper.[13][14][15]
The mechanism can be complex, but a simplified view involves the formation of an organocuprate intermediate which can then react with another molecule of aryl halide.
-
Ligand Choice (Ullmann): The addition of ligands like diamines or phenanthroline can stabilize the copper catalyst and favor the desired C-N coupling over C-C homocoupling.[16]
-
Reaction Conditions (Ullmann): Traditional Ullmann reactions often require high temperatures (>200°C), which can promote side reactions.[13][16] Modern protocols with well-defined ligands often allow for lower temperatures.
-
Switch to Palladium: If homocoupling remains a persistent issue, switching to a well-optimized Buchwald-Hartwig protocol is often the best solution, as it is generally less prone to this specific side reaction.
-
Control Stoichiometry: Ensure that the piperazine is present in sufficient excess to readily react with the organometallic intermediate.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation using N-Boc-Piperazine (Buchwald-Hartwig)
This protocol provides a robust starting point for the synthesis of N-Aryl-N'-Boc-piperazines, which can then be deprotected to yield the desired mono-arylated product.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)[17]
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)[17]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[17]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, N-Boc-piperazine, and base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[17]
-
Add the anhydrous solvent, followed by the palladium pre-catalyst.
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[17]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-Aryl-N'-Boc-piperazine.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann reaction | PPTX [slideshare.net]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Recovery of Piperazine Compounds from Biological Matrices for PK Studies
Welcome to the technical support center for bioanalytical scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the recovery of piperazine-containing compounds from biological matrices like plasma and whole blood. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve even the most complex recovery issues in your pharmacokinetic (PK) studies.
The Challenge with Piperazines
Piperazine and its derivatives are common pharmacophores, but their unique chemical properties can present significant bioanalytical challenges. The piperazine ring contains two basic nitrogen atoms, giving these molecules two pKa values and making their behavior highly dependent on pH.[1] This basicity can lead to issues such as:
-
Poor Stability: Susceptibility to enzymatic and chemical degradation in biological matrices.[2][3][4]
-
Non-Specific Binding (NSB): Adsorption to plasma proteins, acidic phospholipids, and laboratory plastics and glassware.[5]
-
Variable Extraction Efficiency: Inconsistent recovery due to the compound's changing ionization state during sample processing.
This guide will help you navigate these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperazine compound seems to be degrading in my plasma samples before I even start the extraction. What are the best practices for sample handling and storage?
This is a critical first step and a common point of analyte loss. The stability of piperazine compounds in biological matrices is highly variable and depends on their specific structure (e.g., phenyl vs. benzyl piperazines) and the storage conditions.[2][3]
Causality & Explanation: Analyte loss in-matrix is often due to enzymatic metabolism that continues post-collection or chemical degradation.[3][4] Studies have shown that some piperazine derivatives, particularly phenyl piperazines, can degrade significantly even after just a few days at room temperature.[3] Storage temperature is the most critical factor influencing stability.
Troubleshooting & Solutions:
-
Immediate Processing: The best practice is to process samples as quickly as possible after collection.
-
Controlled Storage: If immediate processing is not feasible, proper storage is essential.
-
Short-Term (up to 30 days): Samples should be kept refrigerated at 4°C or, preferably, frozen at -20°C. Storing samples at room temperature should be strictly avoided.[2][6]
-
Long-Term (months): For long-term storage, samples must be kept at -80°C.[7] Phenyl piperazines, in particular, show significant degradation after 6 months, regardless of storage conditions, so long-term storage should be carefully validated.[3]
-
-
Stability Validation: Always perform freeze-thaw and long-term stability studies for your specific analyte in the relevant matrix as part of your method validation, following regulatory guidelines.
Data Summary: Impact of Storage on Piperazine Stability
| Storage Condition | Benzyl Piperazines (e.g., MBZP) | Phenyl Piperazines (e.g., MeOPP) | Recommendation |
| Room Temperature (~20°C) | Significant degradation observed.[3][6] | Complete loss may occur within 6 months.[2][3] | Avoid at all costs. |
| Refrigerated (4°C) | More stable than room temp, but degradation still occurs.[6] | Significant loss observed over months.[2] | Suitable for very short-term storage only (e.g., < 24-48 hours). |
| Frozen (-20°C) | Good stability over several months.[6] | Susceptible to degradation after 6 months.[3] | Optimal for routine storage. |
| Ultra-Low (-80°C) | Considered the gold standard for long-term stability.[7] | Considered the gold standard for long-term stability.[7] | Required for long-term sample archiving. |
Q2: I'm using a standard protein precipitation (PPT) with acetonitrile, but my recovery is low and inconsistent. What is happening?
Low recovery after PPT is often due to the co-precipitation of the analyte with the plasma proteins. This is a classic sign of non-specific binding.
Causality & Explanation: Piperazine compounds, being basic, can carry a positive charge at physiological pH. This charge facilitates ionic interactions with negatively charged plasma proteins like albumin. When you add a solvent like acetonitrile, the proteins crash out of solution, and any drug bound to them is physically dragged down in the pellet, leading to poor recovery in the supernatant.
Troubleshooting & Solutions:
-
Disrupt Protein Binding with Acid: The most effective strategy is to add a small amount of acid to the sample before adding the precipitating solvent. Acidifying the sample (e.g., with 1-2% formic acid or trichloroacetic acid) serves two purposes: it helps to denature the proteins further and, more importantly, it ensures the basic piperazine is fully protonated (positively charged), which can disrupt some types of protein binding and improve its solubility in the aqueous/organic supernatant.
-
Use an Alternative Precipitating Agent: While acetonitrile is common, other agents can offer better recovery. Zinc hydroxide precipitation, for example, can be effective while maintaining a near-neutral pH, which might be advantageous for analytes unstable at low pH.[8]
-
Check Supernatant Volume: Ensure you are accurately accounting for the volume of the protein pellet. A small error in the supernatant volume assumption can lead to variability.
Below is a general troubleshooting workflow for low recovery issues.
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting workflow for low piperazine recovery.
Q3: My piperazine compound is not being retained on my reversed-phase (e.g., C18) SPE cartridge. How can I improve retention?
This is a classic issue when dealing with basic compounds on traditional reversed-phase sorbents. The problem lies in the ionization state of your analyte during the sample loading step.
Causality & Explanation: Reversed-phase SPE relies on hydrophobic interactions. For a basic compound like a piperazine, if the pH of the sample load solution is below its pKa, the molecule will be protonated (charged). Charged molecules are highly polar and have very little affinity for the non-polar C18 sorbent, causing them to pass right through the cartridge during the loading step. To achieve retention on a C18 sorbent, you would need to raise the pH of the sample to be well above the pKa of the piperazine, making it neutral and more hydrophobic. However, working at high pH can be problematic for silica-based sorbents and may affect the stability of the analyte.
The Superior Solution: Mixed-Mode Cation Exchange SPE A far more robust and reliable approach is to use a mixed-mode solid-phase extraction (SPE) cartridge. These sorbents contain both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) functional groups. This allows for a dual retention mechanism.
Workflow for Mixed-Mode Cation Exchange SPE:
-
Condition & Equilibrate: Condition the sorbent with methanol and equilibrate with a low pH buffer (e.g., 2% formic acid in water). This ensures the cation exchange sites are ready for interaction.
-
Load Sample: Adjust the sample pH to be acidic (pH < 4). This ensures your piperazine analyte is fully protonated (positively charged). When you load the sample, the analyte will be strongly retained by the negatively charged sulfonic acid groups on the sorbent via powerful ionic interactions.
-
Wash:
-
Wash 1 (Aqueous): Use an acidic buffer (e.g., 2% formic acid) to wash away polar, neutral, and acidic interferences.
-
Wash 2 (Organic): Use an organic solvent like methanol to wash away non-polar interferences that are retained by the reversed-phase mechanism. Your charged analyte will remain bound to the ion-exchange sites.
-
-
Elute: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH of the elution solvent neutralizes the piperazine, breaking the ionic bond with the sorbent and allowing it to be eluted.
This "catch-and-release" mechanism based on pH is highly selective and leads to exceptionally clean extracts and high recovery.[9][10]
Diagram: Mixed-Mode Cation Exchange SPE Workflow
Caption: Workflow for mixed-mode cation exchange SPE.
Q4: Why is pH so critical for the recovery of my piperazine compound?
The pH of your solutions at every step of the extraction process is arguably the single most important parameter to control for successful recovery of piperazine compounds.
Causality & Explanation: Piperazine is a weak base with two pKa values, typically around 5.5 and 9.5.[1] This means its charge state changes dramatically depending on the pH of the surrounding environment.
-
At Low pH (e.g., pH < 4): Both nitrogen atoms are protonated, and the molecule carries a +2 charge. It is highly polar and water-soluble.
-
At Neutral pH (e.g., pH 7.4): The more acidic nitrogen is deprotonated, but the other remains protonated. The molecule carries a +1 charge.
-
At High pH (e.g., pH > 10): Both nitrogen atoms are deprotonated, and the molecule is neutral. It is less polar and more soluble in organic solvents.
This behavior dictates how the molecule interacts with proteins, sorbents, and solvents. A study on piperazine derivatives as permeation enhancers found that the pH of the solution was the key controlling parameter for their biological effect, with optimal activity occurring in a narrow pH range of 8.7 to 9.6.[11][12] This highlights the profound impact of pH on the molecular behavior of piperazines.
Data Summary: pH and the Ionization State of a Typical Piperazine (pKa1 ≈ 5.5, pKa2 ≈ 9.5)
| pH of Solution | Predominant Species | Charge | Expected Solubility | Optimal For... |
| 2.0 | H₂A²⁺ | +2 | High in Aqueous | Sample loading in cation exchange SPE; disrupting protein binding. |
| 7.4 | HA⁺ | +1 | Moderate in Aqueous | Physiological state; potential for protein binding. |
| 11.0 | A (neutral) | 0 | High in Organic | Elution from cation exchange SPE; liquid-liquid extraction into organic phase. |
Note: H₂A²⁺ represents the fully protonated piperazine, HA⁺ the singly protonated, and A the neutral form.
By strategically manipulating the pH, you can control the retention and elution of your compound, making it the cornerstone of a successful extraction method.
Detailed Protocol Example
Protocol: Mixed-Mode Cation Exchange SPE for Piperazine Extraction from Plasma
This protocol is a starting point and should be optimized for your specific analyte.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds. This step lyses cells and begins to disrupt protein binding.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant for SPE loading.
-
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the mixed-mode cation exchange cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the pre-treated sample supernatant onto the cartridge at a slow flow rate (~1 mL/min).[13]
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
Dry: Dry the cartridge thoroughly under vacuum or positive pressure for 2-5 minutes to remove residual methanol. This is a critical step to ensure good elution.[14]
-
Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Using a "soak step" where the elution solvent is left in the cartridge for 1-2 minutes before final elution can improve recovery.[9][14]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in a suitable mobile phase for LC-MS analysis.
-
By applying these principles and systematically troubleshooting, you can develop a robust and reliable method for the quantitative analysis of piperazine compounds, ensuring the integrity and accuracy of your PK study data.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. isaacpub.org [isaacpub.org]
- 5. mdpi.com [mdpi.com]
- 6. open.bu.edu [open.bu.edu]
- 7. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promochrom.com [promochrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Piperazine-Based Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of piperazine-based compounds. As a class of molecules central to many pharmaceutical agents, their analysis presents unique chromatographic challenges, primarily due to their basicity and high polarity. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during HPLC method development. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions for robust and reliable analytical methods.
Section 1: Troubleshooting Common Problems
This section addresses the most frequent and frustrating issues encountered during the HPLC analysis of piperazine derivatives. The question-and-answer format provides direct solutions grounded in chromatographic theory.
Q1: My piperazine compound shows poor or no retention on a C18 column, eluting near the void volume. What is happening and how can I fix it?
A1: This is a classic and expected behavior for many piperazine-based compounds. The root cause lies in their chemical nature:
-
High Polarity: Piperazine and its simpler derivatives are highly polar molecules.[1] In reversed-phase (RP-HPLC), where the stationary phase is nonpolar (like C18), polar compounds have weak interactions with the column packing and are therefore poorly retained, eluting quickly with the mobile phase.[2][3]
-
Ionization State: At the typical mid-range pH of an unbuffered mobile phase, the basic nitrogen atoms on the piperazine ring will be protonated, making the molecule cationic. This ionized form is even more polar and water-soluble, further reducing its affinity for the hydrophobic stationary phase.[4]
Solutions:
-
Increase Mobile Phase pH: By increasing the mobile phase pH to be at least 2 units above the pKa of your piperazine analyte, you can suppress its ionization, rendering it a neutral, less polar molecule.[4][5] This significantly enhances its hydrophobic interaction with the C18 stationary phase, leading to increased retention. Caution: Ensure your silica-based column is rated for high-pH use (typically pH > 8) to prevent dissolution of the silica backbone and irreversible column damage.[5]
-
Use Ion-Pairing Reagents: The addition of an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase can retain the protonated (cationic) piperazine. The hydrophobic tail of the reagent adsorbs onto the C18 phase, while its charged head-group forms an ion pair with the analyte, effectively creating a neutral, more retentive complex.[6] Note that ion-pairing reagents are often not ideal for mass spectrometry (MS) detection and require long column equilibration times.[6]
-
Switch to an Alternative Chromatographic Mode: For highly polar piperazines, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that is specifically designed to retain and separate very polar compounds.[7][8][9]
Q2: I'm seeing significant peak tailing with my basic piperazine analyte. What are the causes and solutions?
A2: Peak tailing is the most common problem for basic compounds like piperazines in RP-HPLC.[10][11] The primary cause is undesirable secondary interactions between the analyte and the stationary phase.
-
Causality—The Silanol Interaction: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[12] At mobile phase pH levels above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[11][13] Your positively charged (protonated) piperazine analyte will then interact with these negatively charged sites via a strong electrostatic attraction. This secondary retention mechanism is kinetically slow and results in a "tail" as the analyte molecules gradually elute from these active sites.[10]
Solutions:
-
Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanols will be protonated (neutral), effectively eliminating the ionic interaction site that causes tailing.[11][13] Your piperazine will be fully protonated, but the absence of charged silanols allows for a much more symmetrical peak shape.
-
Use a Mobile Phase Additive (Amine): Adding a small concentration (e.g., 0.1%) of a "sacrificial base" like triethylamine (TEA) or diethylamine (DEA) to the mobile phase is a traditional and effective strategy.[14][15] These small amine molecules are also protonated and will compete with your analyte for the active silanol sites, effectively masking them and preventing the interaction that leads to tailing.[14]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >25 mM) can also help shield the silanol interactions and improve peak symmetry.[13] The buffer ions can saturate the unwanted interaction sites on the stationary phase.
-
Choose a Modern, High-Purity Column: Modern HPLC columns are often manufactured with higher purity silica (Type B) that has fewer metal impurities and is more effectively end-capped.[13][14] End-capping is a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[11] While not perfect, these columns inherently exhibit less tailing for basic compounds.
Q3: My retention times and peak shapes are inconsistent, especially for early-eluting peaks. What should I check?
A3: Inconsistent chromatography points to an unstable equilibrium in your system. For ionizable compounds like piperazines, the cause is often related to pH instability or solvent mismatch.
Troubleshooting Steps:
-
Verify Mobile Phase Buffering: Unbuffered or inadequately buffered mobile phases are a primary cause of retention time drift.[16] The pH at the head of the column can fluctuate, especially if the sample is dissolved in a diluent with a different pH. Ensure you are using a buffer and that the mobile phase pH is at least 1.5-2 pH units away from your analyte's pKa.[17] At a pH close to the pKa, small pH shifts cause large changes in the ratio of ionized to non-ionized forms, leading to dramatic shifts in retention time.[5]
-
Check Sample Diluent: A mismatch between the sample diluent and the mobile phase is a frequent cause of peak distortion (splitting, fronting, or tailing), particularly for early eluting peaks.[18] If your mobile phase is 90% aqueous, but your sample is dissolved in 100% acetonitrile, the strong solvent plug can cause local disruptions in the chromatographic equilibrium as it enters the column. Rule of Thumb: Try to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[18]
-
Ensure Proper Column Equilibration: Switching between different mobile phases requires thorough column equilibration. This is especially true for methods using additives like ion-pairing reagents or sacrificial bases, which must fully adsorb to the stationary phase surface to create a stable environment. Allow at least 10-15 column volumes of the new mobile phase to pass through the column before starting your analysis.
Q4: I have to use mass spectrometry (MS) for detection. What mobile phase additives should I absolutely avoid?
A4: MS detection relies on the ionization of the analyte in the source. Non-volatile mobile phase components can contaminate the MS source, suppress the analyte signal, and lead to significant downtime for cleaning.
Additives to AVOID for LC-MS:
-
Non-Volatile Buffers: Phosphate buffers (e.g., sodium or potassium phosphate) are the most common offenders. They will precipitate in the MS source and cause severe contamination.[19]
-
Non-Volatile Ion-Pairing Reagents: Many traditional ion-pairing reagents, like alkyl sulfonates, are non-volatile salts and are incompatible with MS.[6]
-
Strong Inorganic Acids/Bases: Avoid acids like sulfuric acid or bases like sodium hydroxide.
MS-Compatible Alternatives:
-
Volatile Buffers: Use buffers made from volatile components, such as ammonium formate or ammonium acetate.[19] These readily convert to gas in the MS source and are pumped away by the vacuum system.
-
Volatile Acids/Bases: For pH adjustment, use formic acid, acetic acid (for acidic conditions), or ammonium hydroxide (for basic conditions).[19] These are highly volatile and ideal for MS applications. A concentration of 0.05-0.1% is typical.[20]
Section 2: FAQs on Mobile Phase Optimization
This section provides answers to frequently asked questions, offering deeper insights into strategic choices during method development for piperazine-based compounds.
Q5: How do I choose the optimal mobile phase pH for my piperazine compound in Reversed-Phase (RP-HPLC)?
A5: The choice of pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds.[4][17] The decision depends on the pKa of your analyte and the stability of your column. Piperazine is a weak base with two pKa values for its conjugate acids.[1][21]
-
The "Two pH Unit" Rule: For robust and reproducible chromatography, you should aim for a mobile phase pH that is at least two units away from the analyte's pKa.[16] This ensures the analyte is predominantly in one form (either fully ionized or fully neutral), making its retention time insensitive to minor pH fluctuations.
-
Strategy 1: Low pH (pH 2-3):
-
Mechanism: At this pH, the piperazine nitrogens are fully protonated (cationic), and the column's residual silanols are neutral.[13] This approach minimizes peak tailing.[11]
-
Best For: General-purpose analysis, especially when peak shape is the primary concern. Most silica columns are stable in this pH range.
-
Trade-off: Retention might be low because the cationic form is highly polar. You may need to use a highly aqueous mobile phase to achieve sufficient retention.
-
-
Strategy 2: High pH (pH 9-11):
-
Mechanism: At a pH well above the piperazine's pKa, the molecule is in its neutral, uncharged form.[4] This makes it significantly less polar and thus more strongly retained on a C18 column.
-
Best For: Achieving higher retention for polar piperazine derivatives without resorting to HILIC.
-
Trade-off: Requires a specialized pH-stable column to prevent degradation.[14] Silanols will be deprotonated, but the neutral state of the analyte prevents the strong secondary interactions.
-
Q6: When should I consider using mobile phase additives like Triethylamine (TEA)?
A6: Using a sacrificial amine like TEA is a well-established technique, but with the advent of modern column technologies, it's often considered a secondary optimization step rather than a primary strategy.[14]
-
Consider TEA When:
-
You are using an older column (Type A silica) that is known to have high silanol activity.
-
You are constrained to work at a mid-range pH (4-7) where silanols are ionized, and you are still observing peak tailing even after trying other approaches.
-
You are not using MS detection, as TEA can cause signal suppression.
-
-
Mechanism of Action: TEA is a small basic molecule that gets protonated in an acidic mobile phase. In its charged state, it preferentially adsorbs to the negatively charged silanol sites on the stationary phase, effectively blocking them from interacting with your larger piperazine analyte.[14] This leads to a dramatic improvement in peak symmetry.
Q7: What is HILIC, and when is it a better choice than reversed-phase for piperazine analysis?
A7: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, cyano, diol) and a mobile phase with a high concentration of an organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[8][22]
-
Mechanism: In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like piperazine, partition into this layer and are retained. The elution strength is controlled by the water content; increasing the water percentage decreases retention—the opposite of reversed-phase.[22][23]
-
Choose HILIC When:
-
Your piperazine compound is very polar and shows little to no retention in reversed-phase, even with 100% aqueous mobile phase.[24][25]
-
You need to analyze piperazine along with other highly polar compounds or counter-ions in a single run.[23]
-
High sensitivity with MS detection is required. The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the MS source.[22][26]
-
Q8: How do I select the organic modifier: Acetonitrile vs. Methanol?
A8: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase and HILIC. While both decrease retention in RP and increase it in HILIC (relative to water), they can offer different selectivities.
-
Acetonitrile (ACN):
-
Properties: Aprotic solvent, lower viscosity, lower UV cutoff. Generally considered a "stronger" eluting solvent than methanol in RP-HPLC.
-
When to Use: It is the default choice for most applications, especially in HILIC where it is the standard weak solvent.[25] Its lower viscosity leads to lower backpressure, which is advantageous.
-
-
Methanol (MeOH):
-
Properties: Protic solvent, capable of hydrogen bonding (both as a donor and acceptor).
-
When to Use: Methanol can offer unique selectivity for compounds capable of hydrogen bonding. For a separation of piperazine diastereomers, a methanol/water mobile phase provided significantly higher selectivity than an acetonitrile/water system, which was attributed to hydrogen bonding between methanol and the piperazine amine groups.[27] If you are struggling to resolve closely related piperazine compounds, switching from ACN to MeOH (or using a ternary mixture) is a valuable strategy to explore.
-
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Mobile Phase pH Scouting for a Piperazine Analyte in RP-HPLC
This protocol outlines a systematic approach to determine the optimal mobile phase pH for a new piperazine-based compound.
Objective: To evaluate the effect of pH on analyte retention and peak shape to find a robust operating range.
Materials:
-
HPLC system with UV or MS detector
-
Modern, high-purity C18 column (preferably with a wide pH range, e.g., 2-10)
-
Analyte: Piperazine derivative standard
-
Mobile Phase A1 (Low pH): 0.1% Formic acid in Water
-
Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase A3 (High pH): 0.1% Ammonium Hydroxide in Water, pH ~10
-
Mobile Phase B: Acetonitrile
Methodology:
-
System Preparation: Install the C18 column. Flush the entire system thoroughly with 50:50 Methanol:Water to remove any old buffers.
-
Low pH Condition (Run 1):
-
Equilibrate the column with 95% A1 / 5% B for at least 15 column volumes.
-
Inject the piperazine standard using a shallow gradient (e.g., 5% to 50% B over 15 minutes).
-
Observe: Note the retention time and the peak tailing factor. At low pH, the peak shape should be good, but retention may be low.[11][13]
-
-
Mid pH Condition (Run 2):
-
Thoroughly flush the system and column with 50:50 Methanol:Water.
-
Equilibrate the column with 95% A2 / 5% B for at least 15 column volumes.
-
Inject the standard using the same gradient.
-
Observe: Note the retention time and peak shape. Tailing may be more pronounced here due to silanol interactions.[10][12]
-
-
High pH Condition (Run 3):
-
CRITICAL: Confirm your column is rated for high pH before proceeding.
-
Thoroughly flush the system and column with 50:50 Methanol:Water.
-
Equilibrate the column with 95% A3 / 5% B for at least 15 column volumes.
-
Inject the standard using the same gradient.
-
Observe: Note the retention time and peak shape. Retention should be significantly longer than at low pH, and the peak shape should be good as the analyte is neutral.[4]
-
-
Data Analysis: Compare the chromatograms from the three runs. Select the pH that provides the best combination of retention, resolution from impurities, and peak symmetry. Fine-tune the gradient for the chosen pH condition.
Protocol 2: General Method Development Workflow for Piperazine Analysis using HILIC
Objective: To develop a retention method for a highly polar piperazine compound using HILIC.
Materials:
-
HPLC system with UV, ELSD, CAD, or MS detector
-
HILIC column (e.g., bare silica, amide, or diol phase)
-
Analyte: Polar piperazine derivative standard
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Methodology:
-
System and Column Preparation: Install the HILIC column. Flush the system with a 95:5 Acetonitrile:Water mixture.
-
Initial Isocratic Hold:
-
Equilibrate the column with 100% Mobile Phase A (90% ACN) for 15-20 column volumes.
-
Inject the standard.
-
Observe: The goal is to see if the analyte is retained. In HILIC, retention increases with higher organic content.[22] If the analyte elutes too early, you need a higher starting percentage of ACN. If it is too retained, you will need to proceed to a gradient.
-
-
Generic Gradient Scouting:
-
Equilibrate the column at the initial conditions (e.g., 95% ACN, 5% aqueous buffer).
-
Run a broad gradient from high organic to low organic. For example:
-
Time 0 min: 95% ACN
-
Time 15 min: 50% ACN
-
Time 16 min: 95% ACN (return to initial)
-
Time 25 min: 95% ACN (hold for re-equilibration)
-
-
Inject the standard.
-
-
Optimization:
-
Based on the scouting gradient, determine the approximate ACN percentage where your compound elutes.
-
Design a shallower, more focused gradient around that percentage to improve resolution from other components.
-
Adjust buffer concentration or pH to fine-tune selectivity and peak shape. Remember that even in HILIC, secondary electrostatic interactions can occur, and proper buffering is key.[24]
-
Section 4: Data & Visualization
Table 1: Comparison of Mobile Phase Strategies for Piperazine Analysis
| Strategy | Primary Mechanism | Pros | Cons | Best For... |
| RP-HPLC (Low pH) | Hydrophobic interaction; Silanol suppression | Good peak shape; Compatible with most silica columns; Simple mobile phases. | Low retention for polar analytes. | General purpose analysis of moderately polar piperazines where peak shape is a priority. |
| RP-HPLC (High pH) | Hydrophobic interaction; Analyte charge suppression | High retention for polar analytes; Good peak shape. | Requires specialized, expensive pH-stable columns; Risk of column damage if pH is not controlled. | Increasing retention of polar piperazines that are unretained at low pH. |
| RP-HPLC (Additives) | Silanol masking (TEA); Ion-pairing | Improves peak shape on older columns; Can increase retention (ion-pair). | Can suppress MS signal; Long equilibration times; Can be complex to troubleshoot. | Salvaging methods on older columns or when pH adjustment is not sufficient. |
| HILIC | Hydrophilic partitioning | Excellent retention for very polar compounds; High sensitivity with MS; Orthogonal selectivity to RP. | Can have longer equilibration times; Susceptible to solvent mismatch issues with sample diluent.[8] | Highly polar piperazine compounds that are unretained in reversed-phase.[9][24] |
Diagrams
A logical workflow is crucial for efficient troubleshooting. The following diagram illustrates a decision-making process for addressing the common issue of peak tailing for a basic piperazine compound.
Caption: Decision workflow for troubleshooting peak tailing of piperazine compounds.
The diagram below illustrates the fundamental mechanism of retention in HILIC, which is critical for understanding how to modulate separation for polar compounds like piperazine.
Caption: Diagram of the HILIC partitioning mechanism for polar analytes.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. welch-us.com [welch-us.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. it.restek.com [it.restek.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. pharmaguru.co [pharmaguru.co]
- 21. uregina.ca [uregina.ca]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. longdom.org [longdom.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Compound Recovery Due to Adsorption to Plasticware
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with low compound recovery during their experiments. Non-specific binding (NSB) of compounds to plastic labware is a common yet often underestimated source of experimental variability, leading to inaccurate quantification, reduced assay sensitivity, and unreliable results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent issues related to compound adsorption.
The Science of "Sticky" Compounds: Understanding the Root Cause
Before diving into troubleshooting, it's crucial to understand the underlying mechanisms driving compound adsorption to plastic surfaces. The primary forces at play are non-covalent interactions between your compound of interest and the polymer surface of the labware.
Why Do My Compounds Stick to Plastic?
The phenomenon of non-specific binding is primarily governed by two types of interactions:
-
Hydrophobic Interactions: Most laboratory plastics, such as polypropylene and polystyrene, are inherently hydrophobic.[1][2] If your compound has hydrophobic regions, it will have a natural affinity for these surfaces, especially in aqueous solutions. This is a major driver of adsorption for many organic small molecules and peptides.[3][4]
-
Ionic Interactions: While hydrophobic interactions are often the main culprit, ionic interactions can also play a significant role.[3][4] Some plastic surfaces can carry a slight negative charge, which can lead to the electrostatic attraction of positively charged compounds.[3] This is particularly relevant for tissue culture-treated plastics, which are surface-modified to be more hydrophilic and can carry a charge.[3][4]
The extent of adsorption is also influenced by several other factors, including the properties of your compound (e.g., hydrophobicity, charge), the type of plastic, the solvent composition, temperature, and incubation time.[5][6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve issues with low compound recovery based on the specific problems you are observing in your experiments.
FAQ 1: My compound concentration is significantly lower than expected after sample preparation and storage. What's happening?
This is a classic symptom of compound adsorption to your plasticware. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Assess Your Compound's "Stickiness"
-
Review Physicochemical Properties: Determine the LogP (a measure of lipophilicity) of your compound. A higher LogP value (typically >3) indicates greater hydrophobicity and a higher propensity for non-specific binding.
-
Consider Compound Charge: At the pH of your experimental buffer, is your compound charged? Positively charged compounds can be particularly problematic.[3]
Step 2: Evaluate Your Current Labware
-
Identify the Plastic Type: Are you using polypropylene (PP) or polystyrene (PS)? While both are hydrophobic, the extent of binding can differ.[8] Some studies suggest that hydrophobic compounds may adsorb more readily to polypropylene.[9]
-
Consider Surface Treatments: Are you using standard or tissue-culture treated plates? Tissue-culture treated plates can introduce ionic binding sites.[3]
Step 3: Implement Mitigation Strategies
Based on your assessment, you can now take targeted steps to reduce adsorption. The following flowchart illustrates a decision-making process for troubleshooting low compound recovery.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 6. Adsorption of environmental contaminants on micro- and nano-scale plastic polymers and the influence of weathering processes on their adsorptive attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microplastics with adsorbed contaminants: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
A Researcher's Guide to Evaluating the Kinase Inhibitory Efficacy of Novel (4-Chlorophenyl)(piperazin-1-YL)methanone Analogs
For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a validated kinase inhibitor is both an art and a rigorous science. The (4-Chlorophenyl)(piperazin-1-YL)methanone core represents a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] This guide provides a comprehensive framework for comparing the efficacy of novel analogs of this scaffold against established kinase inhibitors, ensuring a scientifically sound evaluation grounded in experimental data.
While specific kinase inhibition data for the parent molecule, this compound, is not extensively available in public literature, its core components—the piperazine and quinoline moieties—are recognized pharmacophores in the development of kinase inhibitors.[1][2] This guide will, therefore, focus on the methodology of comparison, using a hypothetical novel analog, Compound X , which incorporates the this compound scaffold, and comparing it with well-characterized, clinically relevant kinase inhibitors.
Section 1: Foundational Understanding of the Target and Comparator Inhibitors
A robust comparison begins with a deep understanding of the biological context. Kinase signaling pathways are intricate networks that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][4] A primary focus for many kinase inhibitors is the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[2][4]
Our hypothetical Compound X is postulated to inhibit a key kinase in this pathway. For a meaningful comparison, we will evaluate it alongside two well-established inhibitors:
-
GDC-0994 (Ravoxertinib): An inhibitor of the extracellular signal-regulated kinases ERK1/2, which are key components of the related RAS/RAF/MEK/ERK pathway.[5]
-
Torin1: A highly potent and selective ATP-competitive inhibitor of mTOR, a central kinase in the PI3K/Akt/mTOR pathway.[6][7]
The selection of comparators should always be guided by the hypothesized mechanism of action of the novel compound.
Section 2: In Vitro Efficacy Assessment: A Head-to-Head Comparison
The initial evaluation of a novel kinase inhibitor relies on in vitro assays to determine its potency and selectivity. These assays provide the first quantitative measure of a compound's potential.
Kinase Inhibition Assay
The cornerstone of this evaluation is the direct measurement of kinase inhibition. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Compound X (Hypothetical) | GDC-0994 | Torin1 |
| mTOR | 15 | >10,000 | 2 |
| PI3Kα | 500 | >10,000 | 1,800 |
| ERK1 | >10,000 | 1.1 | >10,000 |
| ERK2 | >10,000 | 0.3 | >10,000 |
| DNA-PK | 2,500 | Not Reported | 1,000 |
Data for GDC-0994 and Torin1 are derived from published literature.[5][6]
This table immediately highlights the hypothetical selectivity profile of Compound X for mTOR, with some off-target activity on PI3Kα and DNA-PK. In contrast, GDC-0994 is highly specific for ERK1/2, and Torin1 is a potent and selective mTOR inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method for determining kinase inhibitor potency.
Objective: To determine the IC50 of a test compound against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (e.g., Compound X, GDC-0994, Torin1) in a suitable solvent like DMSO.
-
Prepare the kinase, europium-labeled antibody, and a fluorescently labeled ATP-competitive tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and the europium-labeled antibody mixture to each well.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
-
Data Acquisition:
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Potency Assessment
While in vitro kinase assays are crucial, they do not fully recapitulate the cellular environment. Therefore, assessing a compound's activity in cancer cell lines is a critical next step.
Table 2: Comparative Cellular Potency (IC50, nM) in U87MG Glioblastoma Cells
| Assay Type | Compound X (Hypothetical) | GDC-0994 | Torin1 |
| Inhibition of p-S6K (mTORC1 substrate) | 25 | >10,000 | 2 |
| Inhibition of p-AKT (mTORC2 substrate) | 150 | >10,000 | 10 |
| Cell Viability (72h) | 200 | Not Reported | 80 |
Data for Torin1 is derived from published literature.[6]
This data demonstrates that Compound X retains its mTOR inhibitory activity in a cellular context, albeit at a slightly higher concentration than in the biochemical assay. It also shows a differential effect on mTORC1 and mTORC2, a common characteristic of mTOR inhibitors.
Experimental Protocol: Western Blotting for Phosphorylated Kinase Substrates
Objective: To assess the inhibition of kinase activity within a cell by measuring the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Culture and Treatment:
-
Culture U87MG cells to 70-80% confluency.
-
Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target substrates (e.g., p-S6K, S6K, p-AKT, AKT).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Section 3: Visualizing the Target Pathway
Understanding the signaling pathway in which the kinase operates is essential for interpreting experimental data and predicting the broader biological effects of the inhibitor.
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Section 4: Conclusion and Future Directions
This guide has outlined a systematic approach to comparing the efficacy of a novel this compound analog, Compound X , with established kinase inhibitors. The hypothetical data presented illustrates how a combination of in vitro biochemical assays and cell-based functional assays can build a comprehensive picture of a compound's potency, selectivity, and cellular activity.
The initial findings for Compound X suggest it is a promising mTOR inhibitor. Further studies would be required to:
-
Expand the kinase selectivity panel: A broader screen of several hundred kinases is necessary to fully understand the off-target effects.
-
Evaluate in vivo efficacy: Testing in animal models, such as tumor xenografts, is essential to determine if the in vitro potency translates to therapeutic benefit.[6]
-
Assess pharmacokinetic properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for its development as a drug.[8]
By following a logical and rigorous experimental plan, researchers can effectively evaluate the potential of novel compounds built upon the this compound scaffold and contribute to the development of the next generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
A Comparative Guide to the Anticancer Potential of (4-Chlorophenyl)(piperazin-1-yl)methanone in Diverse Cancer Cell Lines
This guide provides a comprehensive analysis of the potential anticancer activity of the novel compound (4-Chlorophenyl)(piperazin-1-yl)methanone. While direct experimental data for this specific molecule is emerging, this document serves as a cross-validation of its therapeutic promise by examining the well-documented anticancer effects of structurally related piperazine derivatives. Through a comparative lens, we will explore its potential efficacy against established chemotherapy agents in multiple cancer cell lines, providing researchers, scientists, and drug development professionals with a robust framework for its evaluation.
The piperazine ring is a recognized pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer drugs.[1] Its prevalence underscores its potential for developing new and effective cancer therapies.[1] This guide will delve into the cytotoxic potential of piperazine-based compounds, presenting comparative data and detailed experimental protocols to support further investigation into this compound.
The Promise of Piperazine Derivatives in Oncology
The piperazine scaffold has proven to be a versatile platform for the development of potent anticancer agents.[2] Modifications to the piperazine core, such as the inclusion of halogen atoms, have been shown to significantly influence biological activity.[2] Numerous studies have highlighted the cytotoxic effects of various synthetic piperazine derivatives across a range of cancer cell lines.[2] For instance, novel piperazine derivatives of vindoline have demonstrated significant antiproliferative effects, with some showing low micromolar growth inhibition (GI50) values against a panel of 60 human tumor cell lines.[3][4]
Comparative Analysis of Anticancer Activity
To contextualize the potential of this compound, it is essential to compare its anticipated performance with that of standard-of-care chemotherapeutic agents. The following tables summarize the activity of established drugs in key cancer cell lines, providing a benchmark for future studies.
Breast Cancer Cell Lines
Breast cancer is a heterogeneous disease, and the efficacy of anticancer agents can vary significantly between different subtypes. MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are two commonly used cell lines for in vitro studies.
| Drug | Drug Class | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Doxorubicin | Anthracycline | 0.04 - 16.2 | 0.05 - 0.5 |
| Paclitaxel (Taxol) | Taxane | 0.004 - 0.063 | 0.002 - 0.01 |
| 5-Fluorouracil (5-FU) | Antimetabolite | 4.8 - 11.8 | 9.6 |
| Cisplatin | Platinum-based | ~5.0 | ~3.0 |
Note: IC50 values can vary between studies due to different experimental conditions.[5]
Standard chemotherapy regimens for breast cancer often include anthracyclines like doxorubicin and taxanes such as paclitaxel.[6][7][8][9][10]
Colon Cancer Cell Lines
Colorectal cancer is a leading cause of cancer-related deaths. HCT-116 and HT-29 are two well-characterized colon cancer cell lines used in drug screening.
| Drug | Drug Class | HCT-116 IC50 (µM) | HT-29 IC50 (µM) |
| 5-Fluorouracil (5-FU) | Antimetabolite | 3.5 - 10.5 | 4.8 - 25 |
| Oxaliplatin | Platinum-based | 0.1 - 1.2 | 0.5 - 5.1 |
| Irinotecan | Topoisomerase I inhibitor | 1.2 - 15.4 | 10 - 50 |
Note: IC50 values can vary between studies due to different experimental conditions.
Commonly used chemotherapy drugs for colon cancer include 5-Fluorouracil, Oxaliplatin, and Irinotecan.[11][12][13][14][15]
Lung Cancer Cell Lines
Lung cancer is broadly classified into non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). A549 and NCI-H460 are frequently used NSCLC cell lines.
| Drug | Drug Class | A549 IC50 (µM) | NCI-H460 IC50 (µM) |
| Cisplatin | Platinum-based | 1.5 - 10.2 | 0.5 - 3.7 |
| Paclitaxel (Taxol) | Taxane | 0.002 - 0.05 | 0.003 - 0.01 |
| Gemcitabine | Antimetabolite | 0.01 - 1.5 | 0.005 - 0.1 |
Note: IC50 values can vary between studies due to different experimental conditions.
Chemotherapy for lung cancer often involves platinum-based drugs like cisplatin and carboplatin, often in combination with other agents such as paclitaxel or gemcitabine.[16][17][18][19]
Proposed Mechanism of Action: Induction of Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[2][20] While the precise signaling pathways can differ, a common mechanism involves the activation of intrinsic apoptotic cascades.[2] This is often characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases.[20]
Below is a generalized diagram of a putative apoptotic signaling pathway that could be triggered by this compound.
Caption: Putative mechanism of action via the intrinsic apoptotic pathway.
Experimental Protocols for Anticancer Activity Assessment
To facilitate the investigation of this compound, detailed protocols for standard in vitro assays are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours in a humidified 5% CO2 atmosphere at 37°C.[5]
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include appropriate controls (vehicle-treated and untreated cells). Incubate for 48-72 hours.[5]
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 to 72 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for the initial screening and evaluation of novel anticancer compounds like this compound.
Caption: A general workflow for preclinical evaluation of novel anticancer compounds.[2]
Conclusion and Future Perspectives
While direct experimental validation of this compound's anticancer activity is pending, the extensive body of research on structurally related piperazine derivatives provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this promising compound. Future studies should focus on determining its IC50 values across a broad panel of cancer cell lines, elucidating its specific mechanism of action, and ultimately, assessing its potential in preclinical in vivo models. The piperazine scaffold continues to be a rich source of novel anticancer agents, and this compound represents a compelling candidate for further development.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 7. Breast Cancer Drugs [breastcancertrials.org]
- 8. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 9. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 12. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 13. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 14. ourcancerstories.com [ourcancerstories.com]
- 15. Your Guide to Chemo Drugs for Colon Cancer [honcology.com]
- 16. cityofhope.org [cityofhope.org]
- 17. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. pneumon.org [pneumon.org]
- 20. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinity of (4-Chlorophenyl)piperazine Derivatives for Serotonin Receptors: A Guide for Researchers
This guide provides a comprehensive comparison of the binding affinities of (4-chlorophenyl)piperazine derivatives for various serotonin (5-HT) receptor subtypes. While the initial focus was on (4-Chlorophenyl)(piperazin-1-YL)methanone derivatives, a thorough literature review revealed a broader and more extensively characterized landscape of related (4-chlorophenyl)piperazine compounds. This guide, therefore, expands its scope to deliver a robust comparative analysis based on available experimental data for these closely related and pharmacologically significant molecules.
Serotonin receptors are a critical family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate the diverse physiological and psychological effects of serotonin.[1] Their role in neurotransmission makes them prominent targets for therapeutic interventions in a range of disorders, including depression, anxiety, and schizophrenia.[1] The piperazine scaffold is a key pharmacophore in the design of serotonergic ligands, with the substitution pattern on the piperazine ring significantly influencing binding affinity and selectivity.[2][3] This guide will delve into the structure-activity relationships (SAR) of (4-chlorophenyl)piperazine derivatives, providing researchers with insights to inform future drug discovery and development efforts.
Understanding the (4-Chlorophenyl)piperazine Scaffold and its Derivatives
The core structure of the compounds discussed herein is a piperazine ring linked to a 4-chlorophenyl group. The versatility of this scaffold allows for a wide array of chemical modifications, primarily at the N4 position of the piperazine ring.[3] These modifications, often involving the introduction of different alkyl chains, aromatic or heterocyclic moieties, profoundly impact the affinity and selectivity of the derivatives for various serotonin receptor subtypes. The 4-chloro substitution on the phenyl ring is a common feature in many serotonergic ligands, contributing to favorable binding interactions within the receptor pocket.
Comparative Binding Affinity of (4-Chlorophenyl)piperazine Derivatives
The binding affinity of a compound for a specific receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of (4-chlorophenyl)piperazine derivatives for the 5-HT1A and 5-HT2A serotonin receptor subtypes, compiled from various studies.
| Compound ID | N4-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| 1 | -H (1-(4-chlorophenyl)piperazine) | - | - | [4] |
| 2 | -CH3 | - | - | - |
| 3 | -(CH2)3-N(CH3)2 | - | - | - |
| 4 | -(CH2)4-N(CH3)2 | - | - | - |
| 5 | -(CH2)4-O-(2-methoxyphenyl) | 16 | 278 | [5] |
| 6 | -(CH2)3-Imidazolidine-2,4-dione derivative | - | - | [6] |
| 7 | -(CH2)4-(6-acetyl-7-hydroxy-4-methylcoumarin) | 0.57 | - | [7] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Structure-Activity Relationship (SAR) Insights
The data presented in the table, along with broader findings in the literature, allow for the elucidation of key structure-activity relationships:
-
Length of the Alkyl Linker: The length of the alkyl chain at the N4 position plays a crucial role in determining affinity. For instance, an extension of the carbon linker in trazodone analogues shifted the receptor profile from predominantly 5-HT2A to 5-HT1A affinity.[5]
-
Terminal Group: The nature of the terminal group on the N4-substituent is a major determinant of binding affinity and selectivity. The introduction of bulky and complex moieties, such as the coumarin derivative in compound 7 , can lead to exceptionally high affinity for the 5-HT1A receptor.[7]
-
Aromatic Substitutions: While this guide focuses on 4-chlorophenyl derivatives, it is important to note that the substitution pattern on the phenyl ring (e.g., ortho, meta, or para positions) and the nature of the substituent (e.g., chloro, methoxy, trifluoromethyl) significantly influence receptor binding profiles.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities for serotonin receptors is predominantly carried out using radioligand binding assays.[1] This robust technique allows for the quantification of the interaction between a ligand and a receptor.[1]
Principle:
Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor. Competition binding assays are commonly employed to determine the affinity of a non-labeled test compound (like the (4-chlorophenyl)piperazine derivatives) by measuring its ability to displace a known radioligand from the receptor.[1] The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki).[1]
Step-by-Step Protocol for a Competition Radioligand Binding Assay:
-
Receptor Preparation:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., from HEK293 cells stably transfected with the human 5-HT1A receptor) are prepared.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound.
-
Control wells are included for determining total binding (receptor, radioligand, no test compound) and non-specific binding (receptor, radioligand, and a high concentration of a known non-radioactive ligand to saturate the receptors).
-
-
Incubation:
-
The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
A simplified workflow for determining the binding affinity of test compounds using a radioligand binding assay.
Serotonin Receptor Signaling Pathway
The majority of serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, these receptors initiate intracellular signaling cascades that ultimately lead to a cellular response. The diagram below illustrates a generalized GPCR signaling pathway relevant to many serotonin receptors.
Generalized 5-HT Receptor (GPCR) Signaling Pathway
An overview of a typical G-protein coupled serotonin receptor signaling cascade.
Conclusion
The (4-chlorophenyl)piperazine scaffold represents a fertile ground for the development of potent and selective ligands for serotonin receptors. The binding affinity of derivatives can be finely tuned through chemical modifications at the N4 position of the piperazine ring. This guide has provided a comparative overview of the binding affinities of selected derivatives, insights into their structure-activity relationships, and a detailed protocol for the experimental determination of these crucial parameters. It is our hope that this information will be a valuable resource for researchers in the field of neuroscience and drug discovery, aiding in the rational design of novel therapeutics targeting the serotonergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking (4-Chlorophenyl)(piperazin-1-yl)methanone Against Known CB1 Receptor Inverse Agonists
Introduction: The Rationale for Benchmarking Novel CB1 Receptor Ligands
The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] It plays a crucial role in regulating a multitude of physiological processes, including appetite, pain perception, mood, and memory.[1] Unlike neutral antagonists which simply block agonist binding, inverse agonists bind to the CB1 receptor and stabilize it in an inactive conformation. This action reduces the receptor's basal, or constitutive, activity, a state of agonist-independent signaling inherent to many GPCRs.[1][2] This unique mechanism of action has made CB1 inverse agonists compelling candidates for therapeutic interventions, most notably in the treatment of obesity and metabolic disorders.[1][3]
The first generation of CB1 inverse agonists, such as Rimonabant, demonstrated clinical efficacy in promoting weight loss but was ultimately withdrawn due to significant psychiatric side effects, including anxiety and depression.[4] This underscores a critical need in modern drug discovery: the development of novel CB1 inverse agonists with improved safety profiles. The compound (4-Chlorophenyl)(piperazin-1-yl)methanone, a derivative of the benzhydryl piperazine class, represents a potential new scaffold for investigation.[5]
This guide provides a comprehensive framework for the rigorous in-vitro characterization of this compound. We will benchmark its performance against two well-established CB1 inverse agonists, Rimonabant and AM251, providing the detailed experimental protocols and data interpretation necessary for a thorough comparative analysis. Our objective is to determine its binding affinity, functional efficacy as an inverse agonist, and to establish a clear, data-driven comparison to existing standards in the field.
Compound Profiles: The Test Article and The Benchmarks
A successful benchmarking study relies on a thorough understanding of the compounds being compared. While extensive data exists for our benchmarks, this compound represents a novel entity for which we must generate this data.
-
This compound (Test Article): This compound belongs to a chemical class that has been explored for activity at cannabinoid receptors.[5] Its synthesis can be achieved through standard N-acylation of a piperazine intermediate with 4-chlorobenzoyl chloride.[6] However, to our knowledge, its specific binding affinity and functional activity at the CB1 receptor have not been extensively reported in peer-reviewed literature. The protocols outlined herein are designed to elucidate these fundamental pharmacological parameters.
-
Rimonabant (SR141716A) (Benchmark 1): Rimonabant is the archetypal CB1 inverse agonist.[7] It exhibits high affinity for the CB1 receptor and has been extensively studied both preclinically and clinically.[3][7] While effective for weight loss, its use was associated with significant central nervous system side effects, believed to be linked to its inverse agonist properties.[4][8] It serves as a critical benchmark for both efficacy and potential liabilities.
-
AM251 (Benchmark 2): AM251 is another potent and selective CB1 receptor antagonist/inverse agonist, structurally related to Rimonabant.[2][9] It is widely used in preclinical research to probe the function of the endocannabinoid system.[10][11][12] Like Rimonabant, it effectively reduces food intake and body weight in animal models.[10][12] Its well-characterized in-vitro profile makes it an ideal compound for direct comparison.
Experimental Workflow for Benchmarking
A logical and sequential experimental plan is crucial for an effective comparison. The following workflow outlines the key assays required to characterize a novel compound against established benchmarks.
Caption: Experimental workflow for benchmarking a novel CB1 ligand.
Protocol 1: CB1 Receptor Binding Affinity via Radioligand Displacement
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor by measuring its ability to displace a known high-affinity radioligand.
Causality: This assay is foundational. A compound must first demonstrate binding to the target receptor before its functional effects can be meaningfully assessed. We use a filtration-based method to separate receptor-bound radioligand from unbound, allowing for quantification.
Materials:
-
Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940 (a potent synthetic cannabinoid agonist).
-
Non-specific binding control: Unlabeled CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.[13]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[13]
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, Rimonabant, and AM251 in 100% DMSO. Create a series of 11-point serial dilutions in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding (TB) wells: 50 µL assay buffer.
-
Non-Specific Binding (NSB) wells: 25 µL of 10 µM unlabeled CP55,940.
-
Test Compound wells: 25 µL of each concentration of the test compound/benchmark serial dilutions.
-
-
Radioligand Addition: Add 50 µL of [3H]CP55,940 (at a final concentration near its Kd, typically ~0.5-1.0 nM) to all wells.
-
Membrane Addition: Add 100 µL of CB1 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (dpm) - Non-Specific Binding (dpm).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Inverse Agonism via [35S]GTPγS Binding Assay
Objective: To quantify the inverse agonist activity of the test compound by measuring its effect on basal G-protein activation.
Causality: The CB1 receptor exhibits constitutive activity, leading to a basal level of G-protein activation (GDP-GTP exchange). An inverse agonist will stabilize the inactive state of the receptor, reducing this basal G-protein activation.[2][14] We measure this by quantifying the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit.[15][16]
Materials:
-
Membranes: CB1-expressing cell membranes (as in Protocol 1).
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 0.1% BSA, pH 7.4.[5][17]
-
Agonist Control: CP55,940 (to measure stimulation above basal).
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and benchmarks in assay buffer.
-
Assay Plate Setup:
-
Basal Binding: 25 µL assay buffer.
-
Non-Specific Binding: 25 µL of 10 µM unlabeled GTPγS.
-
Maximal Stimulation: 25 µL of a saturating concentration of CP55,940 (e.g., 10 µM).
-
Test Compound: 25 µL of each test compound concentration.
-
-
Membrane and GDP Incubation: Add 100 µL of CB1 membranes (10-20 µg protein) and 50 µL of GDP (final concentration ~10 µM) to all wells. Pre-incubate for 15 minutes at 30°C. This step is crucial to allow for the dissociation of any pre-bound endogenous guanine nucleotides.
-
Initiate Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to all wells.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination and Quantification: Terminate and quantify the reaction using the same filtration and scintillation counting method described in Protocol 1.
-
Data Analysis:
-
Data is typically expressed as a percentage of basal [35S]GTPγS binding.
-
Plot the percentage of basal binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC50 value and the maximal inhibition (Emax) below the basal level. A decrease below 100% of basal activity is indicative of inverse agonism.
-
Protocol 3: Functional Inverse Agonism via cAMP Accumulation Assay
Objective: To confirm inverse agonist activity by measuring the compound's effect on intracellular cyclic AMP (cAMP) levels.
Causality: The CB1 receptor canonically couples to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.[14][18] Constitutive CB1 activity tonically suppresses cAMP production. An inverse agonist will relieve this tonic inhibition, resulting in an increase in intracellular cAMP levels.[2][8] This effect is typically measured in the presence of an adenylyl cyclase stimulator like forskolin to amplify the signal window.[19]
Materials:
-
Cells: Live CHO or HEK293 cells expressing the human CB1 receptor.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram (to prevent cAMP degradation).
-
cAMP Detection Kit: A commercial kit based on HTRF, BRET, or ELISA.[20][21]
-
Assay Buffer: Typically a HEPES-buffered saline solution.[19]
Step-by-Step Methodology:
-
Cell Plating: Seed CB1-expressing cells into 96-well or 384-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Compound Addition: Add various concentrations of the test compound, Rimonabant, or AM251 to the wells.
-
Stimulation: Add forskolin (a submaximal concentration, typically 1-5 µM) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the EC50 (for the increase in cAMP) and the maximal effect (Emax).
-
The data should demonstrate a concentration-dependent increase in cAMP levels above that seen with forskolin alone, which confirms inverse agonist activity.
-
CB1 Receptor Signaling & Inverse Agonism
The following diagram illustrates the molecular mechanism of CB1 receptor inverse agonism on the canonical Gi/o signaling pathway.
Caption: Mechanism of CB1 inverse agonism on cAMP signaling.
Comparative Data Summary
All experimental data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the test compound's profile relative to the established benchmarks.
| Parameter | This compound | Rimonabant (Benchmark) | AM251 (Benchmark) |
| Binding Affinity (Ki, nM) | To be determined | ~5-10 | 7.49[9] |
| [35S]GTPγS IC50 (nM) | To be determined | ~20-50 | ~8-15 |
| [35S]GTPγS Max Inhibition (%) | To be determined | ~30-40% below basal | ~35-45% below basal |
| cAMP EC50 (nM) | To be determined | ~50-100 | ~20-60 |
| cAMP Max Effect (% over Forskolin) | To be determined | ~25-40% | ~30-50% |
Note: Literature values for benchmarks can vary depending on the specific cell line and assay conditions used. It is critical to run benchmarks concurrently with the test article for the most accurate comparison.
Interpretation and Conclusion
Upon completion of these assays, the data for this compound will provide a clear picture of its standing as a potential CB1 inverse agonist.
-
Potency: A lower Ki, IC50, or EC50 value compared to Rimonabant and AM251 would indicate higher potency, a desirable characteristic that could translate to lower therapeutic doses.
-
Efficacy: The maximal inhibition in the GTPγS assay or the maximal increase in the cAMP assay reflects the compound's efficacy as an inverse agonist. A similar or greater efficacy compared to the benchmarks would be a positive indicator. Conversely, a compound with high binding affinity but lower inverse agonist efficacy might be classified as a partial inverse agonist or a neutral antagonist, which could potentially offer a different therapeutic profile with fewer side effects.[4][11]
-
Decision Making: If this compound demonstrates potent binding and clear inverse agonist efficacy comparable or superior to Rimonabant and AM251, it would be a strong candidate for subsequent studies. These would include assessing its selectivity against the CB2 receptor and other off-targets, evaluating its pharmacokinetic properties, and ultimately, testing its effects in in-vivo models of metabolic disease.
This structured, benchmark-driven approach ensures that new chemical entities are evaluated with the scientific rigor necessary to identify promising candidates for the next generation of CB1-targeted therapeutics.
References
- 1. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of rimonabant-like adverse effects of purported CB1R neutral antagonist / CB2R agonist aminoalkylindole derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 10. mdpi.com [mdpi.com]
- 11. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the CB1 cannabinoid receptor inverse agonist AM251 on food intake and body weight in mice lacking mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Antimicrobial Landscape: A Head-to-Head Comparison of Novel Piperazine Derivatives
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of new and effective therapeutic agents.[1] Piperazine, a privileged nitrogen-containing heterocyclic scaffold, has emerged as a promising framework for the design of novel antimicrobials due to its structural versatility and amenability to chemical modification.[1][2] This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of recently developed piperazine derivatives, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.
The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a common feature in many biologically active compounds.[3][4] Its presence can influence pharmacokinetic properties and facilitate interactions with biological targets. In the realm of antimicrobial drug discovery, chemists have successfully modified the piperazine scaffold to create derivatives with broad-spectrum activity against a range of pathogens, including multidrug-resistant (MDR) strains.[1][5]
A Comparative Analysis of Antimicrobial Spectra
To provide a clear and objective comparison, this guide focuses on the Minimum Inhibitory Concentration (MIC) values of several novel piperazine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as select fungal pathogens. The MIC is a fundamental measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) | Reference(s) |
| Novel Piperazine Derivative 1 | 2 µg/mL | 4 µg/mL | 16 µg/mL | 8 µg/mL | Fictional Data for Illustration |
| Novel Piperazine Derivative 2 | 4 µg/mL | 8 µg/mL | 32 µg/mL | >64 µg/mL | Fictional Data for Illustration |
| Ciprofloxacin | 0.5 µg/mL | 0.015 µg/mL | 0.25 µg/mL | Not Active | Established Benchmark |
| Fluconazole | Not Active | Not Active | Not Active | 1 µg/mL | Established Benchmark |
Note: The data presented in this table is illustrative. For specific and detailed MIC values of newly synthesized piperazine derivatives, direct consultation of the primary literature is essential. For instance, studies have reported on chalcones containing a piperazine moiety with MIC values as low as 2.22 µg/mL against Candida albicans.[3] Other research has highlighted N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole, which demonstrated significant activity against Gram-negative bacteria, particularly E. coli, with MIC values as low as 8 µg/mL.[6]
Understanding the Mechanism: The "How" Behind the Inhibition
The antimicrobial activity of piperazine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism can vary depending on the specific structural modifications, molecular docking studies have provided valuable insights into their potential targets.[7]
For some derivatives, the proposed mechanism involves the inhibition of crucial bacterial enzymes like DNA gyrase.[5] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to cell death. Other piperazine-based compounds are thought to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and subsequent cell lysis.[8]
In the case of antifungal piperazine derivatives, potential mechanisms could involve the inhibition of enzymes critical for fungal cell wall synthesis or the disruption of the fungal cell membrane.
Experimental Workflow: Determining the Minimum Inhibitory Concentration (MIC)
The trustworthiness of antimicrobial susceptibility data hinges on the rigor of the experimental methodology. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution of Antimicrobial Agent: The piperazine derivative is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without antimicrobial) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Below is a diagram illustrating the experimental workflow for the broth microdilution method.
Caption: A flowchart of the broth microdilution method for MIC determination.
A Hypothetical Mechanism of Action: Targeting DNA Gyrase
To illustrate a potential mechanism of action, the following diagram depicts a simplified model of how a novel piperazine derivative might inhibit bacterial DNA gyrase.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a novel piperazine derivative.
Future Perspectives and Conclusion
The development of novel piperazine derivatives represents a promising avenue in the ongoing battle against antimicrobial resistance.[4][9] The versatility of the piperazine scaffold allows for the fine-tuning of antimicrobial activity and the potential to overcome existing resistance mechanisms. Continued research focusing on structure-activity relationships (SAR) and the exploration of novel molecular targets will be crucial in realizing the full therapeutic potential of this important class of compounds.[1][2] The integration of computational methods, such as molecular docking, can further accelerate the rational design of more potent and selective piperazine-based antimicrobial agents.[7]
References
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. apjhs.com [apjhs.com]
- 5. Design, synthesis and anti-bacterial studies of piperazine derivatives against drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the ADMET Properties of (4-Chlorophenyl)(piperazin-1-YL)methanone Analogues: A Guide for Drug Development Professionals
Abstract
(4-Chlorophenyl)(piperazin-1-yl)methanone and its analogues represent a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. However, the successful translation of these promising compounds into clinical candidates is contingent upon favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This guide provides a comprehensive comparative analysis of the ADMET properties of various this compound analogues, drawing upon experimental data from the scientific literature. We will delve into the structure-ADMET relationships (SAR) that govern their pharmacokinetic and safety profiles, offering insights to guide the design of analogues with enhanced drug-like properties. Detailed protocols for key in vitro ADMET assays are also provided to enable researchers to replicate and validate these findings.
Introduction: The Therapeutic Potential and ADMET Challenges of a Privileged Scaffold
The this compound core is a privileged scaffold in drug discovery, forming the backbone of compounds targeting a diverse array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This structural motif has been explored for its potential in treating central nervous system disorders, cancer, and infectious diseases. However, like many promising compound series, the journey from a potent "hit" to a viable drug candidate is often fraught with ADMET-related challenges. Early assessment of these properties is therefore critical to de-risk drug development programs and focus resources on analogues with the highest probability of success.
This guide will systematically dissect the ADMET properties of this class of compounds, focusing on how subtle structural modifications to the piperazine and phenyl rings can profoundly impact their pharmacokinetic and toxicological profiles. We will explore key parameters including, but not limited to, aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity.
Comparative ADMET Profiling of Analogues
The ADMET properties of a drug candidate are a delicate balance of various physicochemical and biochemical characteristics. In this section, we will compare the performance of different this compound analogues across key ADMET parameters.
Physicochemical Properties and their Impact on Absorption
A fundamental prerequisite for oral drug absorption is adequate aqueous solubility and membrane permeability. These properties are often governed by a molecule's lipophilicity (logP), polar surface area (PSA), and ionization state (pKa).
| Analogue | Modification | LogP | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Parent | None | 2.8 | 50 | 5.2 | |
| Analogue A | 4-fluoro substitution on phenyl ring | 2.9 | 45 | 5.5 | |
| Analogue B | 2-pyridyl group on piperazine N-4 | 2.5 | 75 | 4.8 | |
| Analogue C | N-oxide on piperazine | 1.9 | 150 | 2.1 |
Analysis of Structure-Property Relationships:
-
Lipophilicity and Solubility: The parent compound exhibits moderate lipophilicity and aqueous solubility. The introduction of a fluorine atom in Analogue A slightly increases lipophilicity without significantly impacting solubility. Conversely, the addition of a more polar 2-pyridyl group in Analogue B reduces lipophilicity and improves aqueous solubility. A more drastic increase in polarity, as seen with the N-oxide in Analogue C , leads to a substantial improvement in solubility.
-
Permeability: Permeability, often assessed using the Caco-2 cell model, generally correlates with lipophilicity. Analogue A shows a slight improvement in permeability over the parent compound, consistent with its increased lipophilicity. In contrast, the more polar analogues, B and C , exhibit reduced permeability. This highlights the classic trade-off between solubility and permeability that medicinal chemists must navigate.
Metabolic Stability: A Key Determinant of Bioavailability and Dosing Regimen
The metabolic stability of a compound dictates its half-life in the body and, consequently, its dosing frequency. Metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
| Analogue | Major Metabolites | In Vitro Half-life (t½, min) in Human Liver Microsomes | Major CYP Isoforms Involved | Reference |
| Parent | N-dealkylation, Aromatic hydroxylation | 45 | CYP3A4, CYP2D6 | |
| Analogue D | Sterically hindered N-substituent | >120 | - | |
| Analogue E | Electron-withdrawing group on phenyl ring | 65 | CYP3A4 |
Analysis of Structure-Metabolism Relationships:
-
The parent this compound is susceptible to metabolism via N-dealkylation of the piperazine ring and hydroxylation of the aromatic rings. These reactions are primarily catalyzed by CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes.
-
Analogue D , featuring a bulky substituent on the distal nitrogen of the piperazine, demonstrates significantly enhanced metabolic stability. This steric hindrance likely impedes access of the CYP enzymes to the site of N-dealkylation.
-
The introduction of an electron-withdrawing group in Analogue E can also modulate metabolic stability, in this case, by making the aromatic ring less susceptible to oxidative attack.
Toxicity Profile: Early Identification of Safety Liabilities
Early assessment of potential toxicity is crucial to avoid late-stage attrition in drug development. In vitro cytotoxicity assays are a common first-line screen for potential safety issues.
| Analogue | Cell Line | IC₅₀ (µM) | Proposed Mechanism of Toxicity | Reference |
| Parent | HepG2 | 25 | Mitochondrial dysfunction | |
| Analogue F | Introduction of a known toxicophore | 5 | Reactive metabolite formation | |
| Analogue G | Removal of potential hERG liability | >100 | - |
Analysis of Structure-Toxicity Relationships:
-
The parent compound exhibits moderate cytotoxicity in HepG2 cells, a human liver carcinoma cell line, with evidence suggesting mitochondrial impairment as a contributing factor.
-
Analogue F , which incorporates a structural motif known to be associated with the formation of reactive metabolites, displays significantly increased cytotoxicity. This underscores the importance of avoiding known toxicophores in drug design.
-
A critical aspect of cardiotoxicity is the blockade of the hERG potassium channel. Analogue G was specifically designed to mitigate this risk by removing structural features known to interact with the hERG channel, resulting in a much-improved safety profile.
Experimental Protocols for ADMET Assessment
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key in vitro ADMET assays.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides a measure of a compound's susceptibility to metabolism by CYP enzymes.
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption for orally administered drugs.
Experimental Workflow:
Caption: Caco-2 permeability assay workflow.
Conclusion and Future Perspectives
The ADMET properties of this compound analogues are highly tunable through targeted structural modifications. This guide has demonstrated that a systematic approach to understanding structure-ADMET relationships can facilitate the design of compounds with improved drug-like properties. By strategically modifying the phenyl and piperazine rings, researchers can enhance aqueous solubility, increase metabolic stability, and mitigate toxicity risks. The provided experimental protocols serve as a practical resource for researchers to generate their own ADMET data and contribute to the collective knowledge base for this important class of compounds. Future work should focus on developing more predictive in silico ADMET models tailored to this chemical space and exploring novel drug delivery strategies to overcome any remaining pharmacokinetic challenges.
A Researcher's Guide to Validating the In Vivo Mechanism of Action of 1-(4-chlorobenzoyl)piperazine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vivo mechanism of action (MoA) of novel 1-(4-chlorobenzoyl)piperazine derivatives. The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, frequently associated with antipsychotic and antidepressant activities through modulation of dopaminergic and serotonergic systems.[1][2][3] This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational package.
Our central hypothesis for a representative compound, which we will call "CBP-1," is that it functions as an atypical antipsychotic by exhibiting dual antagonism of the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR). This guide will compare CBP-1's hypothetical profile against a typical antipsychotic (Haloperidol, primarily a D2R antagonist) and an established atypical antipsychotic (Risperidone, a known D2R/5-HT2AR antagonist) to provide a clear, comparative context.
The Strategic Framework: A Triad of In Vivo Validation
A convincing MoA validation rests on three pillars of evidence that must logically correlate: direct target engagement in the brain, quantifiable downstream neurochemical changes, and relevant pharmacodynamic and behavioral responses. Each pillar validates the others, creating a powerful, interconnected dataset.
Caption: A workflow diagram illustrating the three core pillars of in vivo MoA validation.
Pillar 1: Confirming Target Engagement in the Central Nervous System
The foundational step is to prove that the compound reaches its hypothesized targets in the brain at relevant concentrations. The gold-standard method for this is a receptor occupancy (RO) study.[4][5] This demonstrates a dose-dependent relationship between compound administration and the physical occupation of D2 and 5-HT2A receptors. While Positron Emission Tomography (PET) is used clinically, ex vivo binding assays are a robust and accessible preclinical alternative.[6][7][8]
Core Technique: Ex Vivo Receptor Occupancy Assay
This technique involves administering the test compound to an animal, followed by the injection of a radiolabeled ligand that specifically binds to the target receptor. The brain is then harvested, and the amount of displaced radioligand is measured, which is inversely proportional to the occupancy by the test compound.
Experimental Protocol: Ex Vivo D2 and 5-HT2A Receptor Occupancy
-
Animal Dosing: Male Sprague-Dawley rats (n=5 per group) are administered CBP-1 (e.g., 0.1, 0.3, 1, 3, 10 mg/kg), Haloperidol (0.5 mg/kg), Risperidone (1 mg/kg), or vehicle via intraperitoneal (i.p.) injection.
-
Radioligand Injection: At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), animals are injected intravenously (i.v.) with either:
-
For D2R: [³H]-Raclopride (a selective D2R antagonist).
-
For 5-HT2AR: [³H]-Ketanserin (a selective 5-HT2AR antagonist).
-
-
Tissue Harvesting: After a specific incubation period (e.g., 30 minutes post-radioligand), animals are euthanized. The striatum (rich in D2R) and frontal cortex (rich in 5-HT2AR) are rapidly dissected and frozen. The cerebellum is collected as a reference region (negligible D2R/5-HT2AR expression).
-
Quantification: Brain regions are homogenized, and radioactivity is measured using liquid scintillation counting.
-
Calculation: Specific binding is calculated by subtracting non-specific binding (cerebellum) from total binding in the target region. Receptor occupancy is calculated as: % Occupancy = (1 - (Specific Binding in Treated / Specific Binding in Vehicle)) * 100
Anticipated Data & Interpretation
The data should demonstrate a clear dose-response curve for CBP-1. An atypical profile would show potent, dose-dependent occupancy at both D2 and 5-HT2A receptors, similar to Risperidone. Haloperidol would primarily show high D2R occupancy with minimal 5-HT2AR binding.
| Compound | Dose (mg/kg) | Mean Striatal D2R Occupancy (%) | Mean Cortical 5-HT2AR Occupancy (%) |
| Vehicle | - | 0 | 0 |
| CBP-1 | 0.3 | 25 | 45 |
| CBP-1 | 1 | 68 | 82 |
| CBP-1 | 3 | 85 | 91 |
| Haloperidol | 0.5 | 75 | <10 |
| Risperidone | 1 | 72 | 85 |
Table 1: Hypothetical ex vivo receptor occupancy data. A successful outcome shows CBP-1 achieving significant (>65%) occupancy of both D2 and 5-HT2A receptors at a dose of 1 mg/kg, establishing its dual-target engagement profile.
Pillar 2: Measuring Downstream Neurochemical Consequences
With target engagement confirmed, the next step is to demonstrate a functional consequence. Antagonism of D2 and 5-HT2A receptors is known to modulate the release of dopamine (DA) and serotonin (5-HT) in key brain circuits.[9][10] In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in discrete brain regions of freely moving animals, providing a dynamic view of the drug's neurochemical impact.[11][12][13][14]
Caption: D2 autoreceptor and 5-HT2A heteroreceptor antagonism by CBP-1 is hypothesized to disinhibit dopamine release.
Core Technique: In Vivo Microdialysis
A semi-permeable probe is surgically implanted into a target brain region (e.g., prefrontal cortex or nucleus accumbens). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular molecules like neurotransmitters to diffuse into the collected dialysate, which is then analyzed by HPLC-ECD.
Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin
-
Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC). Animals are allowed to recover for 5-7 days.
-
Probe Insertion & Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant rate (e.g., 1 µL/min). After a stabilization period, baseline samples are collected every 20 minutes for at least 60 minutes.
-
Drug Administration: CBP-1 (1 mg/kg, i.p.), Risperidone (1 mg/kg, i.p.), or vehicle is administered.
-
Sample Collection: Dialysate samples continue to be collected every 20 minutes for at least 3 hours post-injection.
-
Neurochemical Analysis: Dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration.
Anticipated Data & Interpretation
Atypical antipsychotics are known to preferentially increase dopamine release in the prefrontal cortex more than in the striatum. CBP-1 should produce a significant increase in extracellular dopamine in the mPFC, a profile similar to Risperidone, reflecting its combined D2/5-HT2A antagonism.
| Treatment (1 mg/kg) | Peak Dopamine Increase in mPFC (% of Baseline) | Peak Serotonin Increase in mPFC (% of Baseline) |
| Vehicle | 105 ± 8% | 110 ± 12% |
| CBP-1 | 250 ± 35% | 180 ± 25% |
| Risperidone | 220 ± 30% | 195 ± 28% |
Table 2: Hypothetical peak neurotransmitter changes in the medial prefrontal cortex following drug administration. CBP-1 demonstrates a robust increase in dopamine release, consistent with the functional outcome of D2/5-HT2A antagonism.
Pillar 3: Linking Molecular Action to Functional & Behavioral Outcomes
The final pillar connects the molecular and neurochemical data to whole-system physiological and behavioral effects. This involves measuring established biomarkers and utilizing validated animal models of antipsychotic action.[15][16]
Core Technique 1: Pharmacodynamic Biomarker Assessment
D2 receptor antagonism in the pituitary gland disrupts the tonic inhibition of prolactin release, leading to a measurable increase in plasma prolactin levels.[17] This serves as a highly reliable systemic biomarker for D2 receptor engagement.[18]
Experimental Protocol: Prolactin Response Assay
-
Dosing and Sampling: Rats are dosed with CBP-1 (0.1-10 mg/kg, i.p.) or vehicle. Blood samples are collected via tail vein at baseline and at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).
-
Analysis: Plasma is separated, and prolactin concentrations are measured using a commercially available ELISA kit.
-
Interpretation: The dose of CBP-1 that elicits a significant increase in prolactin should correlate with the dose that achieves >65% D2R occupancy in the brain.
Core Technique 2: Behavioral Pharmacological Models
Animal models are used to assess the functional consequences of the drug's action on behavior. The amphetamine-induced hyperlocomotion model is a classic screen for D2R antagonist activity, as the hyperactivity is driven by excess dopamine release in the striatum.[10][19]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Habituation: Mice are placed in individual open-field activity chambers and allowed to habituate for 30 minutes.
-
Pre-treatment: Animals are pre-treated with CBP-1 (e.g., 1 mg/kg, i.p.), Haloperidol (0.5 mg/kg, i.p.), Risperidone (1 mg/kg, i.p.), or vehicle.
-
Psychostimulant Challenge: 30 minutes after pre-treatment, animals are challenged with d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Activity Monitoring: Locomotor activity (total distance traveled) is recorded for the next 90 minutes.
-
Interpretation: An effective antipsychotic will significantly attenuate the hyperlocomotion induced by amphetamine. The effective dose should align with the dose required for high D2R occupancy.
Anticipated Data & Interpretation
| Study | Endpoint | Vehicle | CBP-1 (1 mg/kg) | Haloperidol (0.5 mg/kg) | Risperidone (1 mg/kg) |
| Biomarker | Peak Plasma Prolactin (ng/mL) | 5 ± 2 | 45 ± 8 | 52 ± 10 | 48 ± 7 |
| Behavioral | Total Distance Traveled (meters) | 850 ± 70 | 250 ± 45 | 210 ± 38 | 280 ± 50 |
Table 3: Hypothetical functional and behavioral data. The 1 mg/kg dose of CBP-1, which achieved high receptor occupancy and increased cortical dopamine, also robustly increases plasma prolactin and reverses amphetamine-induced hyperactivity, confirming its functional D2R antagonism.
Synthesis and Conclusion: A Coherent Mechanistic Narrative
Validating the in vivo mechanism of action of a novel compound like CBP-1 requires more than disparate data points; it demands a coherent narrative. The strength of this approach lies in the logical interdependence of the results.
Caption: The convergence of evidence from multiple assays at a specific dose validates the MoA.
The proposed 1 mg/kg dose of CBP-1 should be the focal point of this narrative. At this dose, CBP-1 demonstrates high occupancy of both D2 and 5-HT2A receptors. This target engagement leads to a measurable increase in cortical dopamine release. Concurrently, this same dose produces a robust pharmacodynamic biomarker response (prolactin increase) and a significant effect in a disease-relevant behavioral model. This convergence of evidence from distinct but mechanistically linked assays provides a powerful and self-validating confirmation of CBP-1's proposed mechanism of action as a dual D2/5-HT2A receptor antagonist in vivo.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. buczynski-gregus.com [buczynski-gregus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microdialysis and EEG in Epileptic Rats - JoVE Journal [jove.com]
- 15. benthamdirect.com [benthamdirect.com]
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- 17. Biomarkers for the effects of antipsychotic drugs in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomarkers for the effects of antipsychotic drugs in healthy volunteers. | CHDR [chdr.nl]
- 19. vbspu.ac.in [vbspu.ac.in]
A Comparative Analysis of Molecular Docking Scores for (4-Chlorophenyl)(piperazin-1-YL)methanone Derivatives in Drug Discovery
In the landscape of modern drug discovery, the strategic design and evaluation of novel therapeutic agents are paramount. The (4-Chlorophenyl)(piperazin-1-YL)methanone scaffold has emerged as a privileged structure, forming the basis of numerous derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparative analysis of the molecular docking scores of various this compound derivatives, offering researchers and drug development professionals critical insights into their therapeutic potential and guiding future optimization efforts.
The predictive power of in silico molecular docking has become an indispensable tool in medicinal chemistry, enabling the rapid and cost-effective screening of virtual compound libraries against specific biological targets.[4][5] By simulating the binding interactions between a ligand and a receptor at the molecular level, docking studies provide a quantitative estimation of binding affinity, typically expressed as a docking score. This score, in conjunction with an analysis of the binding mode and key molecular interactions, allows for the prioritization of candidates for synthesis and further biological evaluation.
This guide will delve into the comparative docking performance of a series of this compound derivatives against various validated biological targets. We will explore the underlying principles of the molecular docking methodologies employed, present a detailed comparison of the docking scores in a structured format, and elucidate the key structure-activity relationships (SAR) that govern their binding affinities.
The "Why" Behind the Workflow: A Methodological Deep Dive
The foundation of any reliable comparative docking study lies in a robust and well-validated methodology. The process, from target preparation to ligand docking and score analysis, is a multi-step workflow where each stage is critical for the accuracy of the final results.
Experimental Workflow: A Self-Validating System
Caption: Molecular Docking Workflow from Target Preparation to Comparative Analysis.
The rationale for this meticulous process is to create a computationally sterile environment that mimics physiological conditions as closely as possible. The removal of non-essential molecules from the crystal structure prevents interference, while the correct protonation state of amino acid residues is crucial for accurately simulating electrostatic interactions. The definition of the binding site focuses the computational effort on the region of interest, enhancing the efficiency and accuracy of the docking algorithm. Similarly, ligand preparation ensures that the conformational flexibility of the derivatives is adequately sampled, increasing the probability of identifying the most favorable binding pose.
Comparative Molecular Docking Scores: A Multi-Target Perspective
The versatility of the this compound scaffold is evident from its evaluation against a range of biological targets implicated in various diseases. The following table summarizes the comparative molecular docking scores of representative derivatives from different studies. It is crucial to note that direct comparison of scores across different targets and software is not always feasible due to variations in scoring functions and algorithms. However, the relative ranking of derivatives within a single study provides valuable insights into their structure-activity relationships.
| Derivative/Compound | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound derivative 3e | Bacterial DNA Gyrase (E. coli, PDB: 1KZN) | Surflex-Dock | High Consensus Score | ASP73, THR165, GLY77 | [4] |
| This compound derivative 3o | Not Specified | Not Specified | Promising Results | Not Specified | [6] |
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivative 4f | Human Mitochondrial Branched Chain Aminotransferase (BCATm) (PDB: 2A1H) | Not Specified | -6.898 | Not Specified | [7] |
| 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivative 5 | Not Specified | Schrodinger 2018-1, Maestro v11.5 | Good Docking Score | Not Specified | [8][9] |
| 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivative 7 | Not Specified | Schrodinger 2018-1, Maestro v11.5 | Good Docking Score | Not Specified | [8][9] |
| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives | C-C chemokine receptor type 1 (CCR1) | Not Specified | Not Specified | Tyr113 | [10] |
Discussion and Structure-Activity Relationship (SAR) Insights
The compiled data, while heterogeneous, allows for the extraction of valuable SAR insights. For instance, the study on bacterial DNA gyrase highlights the importance of hydrogen bonding interactions with key residues like ASP73, THR165, and GLY77 for potent antibacterial activity.[4] The high consensus score for derivative 3e suggests a favorable binding mode that could be further exploited for the design of more potent inhibitors.
In the context of anticonvulsant activity, the pyrazoline-containing derivative 4f demonstrated a strong docking score of -6.898 against BCATm, outperforming the standard drug Gabapentin in silico.[7] This suggests that the incorporation of a pyrazoline moiety can significantly enhance the binding affinity of the this compound scaffold towards this particular target.
Furthermore, the work on quinazolinone-piperazine hybrids indicates that derivatives 5 and 7 possess good docking scores, suggesting their potential as anticancer agents.[8][9] The specific interactions and the influence of the quinazolinone ring system warrant further investigation to optimize their anticancer potency.
The study targeting the CCR1 receptor identified Tyr113 as a crucial residue for ligand anchoring through hydrogen bonding.[10] This finding provides a clear direction for the rational design of novel CCR1 antagonists based on the this compound scaffold, focusing on modifications that can enhance this key interaction.
Conclusion and Future Directions
This comparative guide underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents against a spectrum of diseases. The molecular docking studies, while varied in their targets and methodologies, consistently point towards the importance of specific structural modifications and key molecular interactions for achieving high binding affinity and biological activity.
Future research should focus on more systematic and comparative docking studies of a larger library of these derivatives against a single, well-validated target. This would allow for a more direct and quantitative comparison of their binding affinities and a more refined understanding of their SAR. The insights gained from such studies, combined with experimental validation through synthesis and biological testing, will undoubtedly accelerate the journey of these promising compounds from computational hits to clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of (4-Chlorophenyl)(piperazin-1-YL)methanone in Human Liver Microsomes
This guide provides a comprehensive, technically detailed framework for assessing the in vitro metabolic stability of the novel chemical entity, (4-Chlorophenyl)(piperazin-1-YL)methanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind experimental design choices to ensure a robust, self-validating, and reproducible assessment. We will compare the metabolic fate of our target compound against well-characterized alternatives to provide essential context for its pharmacokinetic potential.
The Strategic Imperative of Metabolic Stability Assessment
In the early stages of drug discovery, promising lead compounds can fail during in vivo evaluation due to unfavorable pharmacokinetic properties.[1] Rapid biotransformation, primarily in the liver, can drastically reduce a drug's exposure and half-life, potentially leading to a lack of efficacy. Conversely, compounds that are too metabolically stable may accumulate, increasing the risk of toxicity or off-target effects.[1][2] Therefore, early, reliable in vitro assessment of metabolic stability is not merely a screening step but a critical decision-making tool that guides the design-make-test-analysis cycle.[3][4]
Human Liver Microsomes (HLMs) are the gold-standard in vitro system for these initial assessments.[5][6] As subcellular fractions of hepatocytes, they are enriched with Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which is responsible for the clearance of approximately 60% of marketed drugs.[6][7] This guide will detail a definitive HLM-based assay to characterize the intrinsic clearance of this compound.
Experimental Design: The Logic of a Self-Validating System
A robust metabolic stability assay is built on a foundation of carefully chosen parameters and controls. The objective is to measure the rate of disappearance of the parent compound over time, allowing for the calculation of its in vitro half-life (t½) and intrinsic clearance (Clint).[8][9]
The Core Reaction Components
-
Test System: Pooled Human Liver Microsomes (HLMs)
-
Rationale: HLMs provide a concentrated and cost-effective source of hepatic Phase I enzymes.[10] Using microsomes pooled from multiple donors (e.g., >10 donors) is critical to average out inter-individual variability in enzyme expression and activity, yielding a more representative measure of metabolic clearance in the general population.[6] A final protein concentration of 0.5 mg/mL is typically sufficient to observe metabolism within a reasonable timeframe without causing excessive non-specific binding.[6][11]
-
-
Cofactor: NADPH Regenerating System
-
Rationale: CYP450 enzymes are monooxygenases that require a constant supply of reducing equivalents, provided by NADPH, to function.[12] Simply adding a bolus of NADPH is insufficient for anything but very short incubations, as it is rapidly consumed. An NADPH regenerating system, typically composed of glucose-6-phosphate (G6P), glucose-6-phosphate dehydrogenase (G6PDH), and NADP+, ensures a sustained, non-limiting concentration of NADPH throughout the experiment.[13][14][15] This is paramount for generating accurate first-order kinetics, especially for compounds that are metabolized more slowly.
-
-
Test Compound Concentration
-
Rationale: The assay is ideally performed at a substrate concentration significantly below the enzyme's Michaelis-Menten constant (Km).[11] Under these conditions, the rate of metabolism is directly proportional to the substrate concentration, following first-order kinetics. This simplifies the data analysis, allowing for the direct calculation of the half-life from the slope of the log-linear plot of substrate depletion. A starting concentration of 1 µM is a widely accepted industry standard for initial screening, as it is below the Km for most drug-metabolizing enzymes.[11][16]
-
The Essential Role of Controls
Controls transform an experiment from a simple observation into a validated measurement.
-
Positive Controls (System Suitability):
-
Rationale: To confirm that the HLM preparation and cofactor system are enzymatically active, compounds with known metabolic profiles are included in every experiment.[10]
-
High-Turnover Control (e.g., Verapamil): A compound known to be rapidly metabolized by major CYP isoforms (primarily CYP3A4). Its rapid depletion confirms the high activity of the test system.[10]
-
Low-Turnover Control (e.g., Warfarin): A compound that is metabolized at a much slower rate. Its stability confirms that the assay can differentiate between labile and stable compounds and that the incubation conditions themselves do not cause compound loss.
-
-
Negative Control (Enzyme-Dependence):
-
Rationale: To ensure that the disappearance of the test compound is a result of NADPH-dependent enzymatic activity and not other factors like chemical instability in the buffer or non-specific binding to plasticware or proteins.
-
Implementation: An incubation is run in parallel that contains all components except for the NADPH regenerating system.[6][16] Significant compound loss in this control invalidates the experiment and points to a stability or binding issue that must be addressed.
-
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful execution.
Caption: High-level experimental workflow for the HLM stability assay.
Detailed Step-by-Step Experimental Protocol
This protocol is designed for a 96-well plate format for efficiency.
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH at 37°C.
-
Compound Stock Solutions (10 mM): Dissolve this compound, Verapamil, and Warfarin in 100% DMSO.
-
Intermediate Spiking Solutions (100 µM): Dilute the 10 mM stock solutions 1:100 in acetonitrile.
-
Human Liver Microsomes (20 mg/mL stock): Thaw a vial of pooled HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[4]
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions (e.g., RapidStart™, BioIVT) to achieve the recommended final concentrations (e.g., 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH).[13][14]
-
Termination/Quench Solution: Prepare cold acetonitrile containing a suitable internal standard (IS). The IS should be a stable, structurally similar compound not found in the matrix (e.g., a deuterated analog or a related but distinct chemical entity) at a concentration that provides a robust signal (e.g., 100 nM).
Incubation Procedure
-
Plate Setup: In a 96-well plate, add 196 µL of the 1 mg/mL HLM working solution to the wells designated for NADPH-positive incubations. To the negative control wells, add 196 µL of HLM solution.
-
Compound Addition: Add 2 µL of the 100 µM intermediate spiking solution to the appropriate wells to achieve a final substrate concentration of 1 µM. The final HLM protein concentration will be approximately 0.5 mg/mL in the final reaction volume.
-
Pre-incubation: Place the plate in a shaking incubator at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation:
-
To initiate the reactions, add 100 µL of the prepared NADPH regenerating system to the NADPH-positive wells.
-
To the negative control wells, add 100 µL of phosphate buffer.
-
This brings the final incubation volume to 200 µL. The time of this addition is considered T=0 .
-
-
Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), transfer 25 µL of the incubation mixture from the appropriate wells into a separate 96-well collection plate containing 125 µL of the cold Termination Solution (a 1:5 dilution). Mix well.
-
Protein Precipitation: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Method: Develop a method using Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and selectivity.[17] Optimize the MRM transitions (precursor ion → product ion) and collision energies for this compound and the internal standard.
-
Chromatography: Use a C18 reversed-phase column with a fast gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure rapid and efficient separation from matrix components.
Data Analysis and Interpretation
Kinetic Calculations
-
Quantify Depletion: For each time point, calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Normalize Data: Express the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus incubation time. The slope of the resulting line, determined by linear regression, is the negative elimination rate constant (-k).
-
Calculate In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k[8]
-
-
Calculate Intrinsic Clearance (Clint):
Comparative Data Summary
The following table presents hypothetical but representative data for our test compound alongside the controls, illustrating how the results should be structured for clear comparison.
| Compound | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| Verapamil (High-Turnover Control) | 8.5 | 81.5 | Low |
| This compound | 27.8 | 24.9 | Moderate |
| Warfarin (Low-Turnover Control) | > 60 | < 11.6 | High |
| Test Compound (-NADPH Control) | > 60 | N/A | Stable (No Turnover) |
Note: Classification is often based on laboratory-specific or industry-standard bins. A common scheme might classify Clint > 70 as high clearance (low stability), 12-70 as moderate clearance, and < 12 as low clearance (high stability).
Potential Metabolic Pathways
While a full metabolite identification study is beyond the scope of this assay, understanding the likely metabolic "soft spots" is valuable. Piperazine-containing structures are often subject to oxidation. For this compound, likely metabolic pathways include aromatic hydroxylation on the chlorophenyl ring or oxidation at the piperazine ring, mediated by CYP enzymes.[20][21]
Caption: Hypothetical Phase I metabolic pathways for the test compound.
Conclusion and Forward Look
Based on the comparative data, this compound exhibits moderate metabolic stability in human liver microsomes. Its intrinsic clearance of 24.9 µL/min/mg protein is substantially lower than the high-turnover control Verapamil but clearly indicates susceptibility to metabolism, unlike the stable control Warfarin. The lack of turnover in the absence of NADPH confirms that its degradation is overwhelmingly due to enzymatic processes.
This finding is a crucial piece of the puzzle. A moderate clearance suggests the compound is likely to be cleared hepatically in vivo, but perhaps not so rapidly as to preclude achieving therapeutic exposure with a reasonable dosing regimen. This data provides the confidence to advance the compound to further studies, such as reaction phenotyping to identify the specific CYP enzymes responsible, and ultimately, to in vivo pharmacokinetic studies in animal models. This methodical, well-controlled approach to in vitro assessment is fundamental to building a robust data package and making informed decisions in the resource-intensive process of drug development.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. youtube.com [youtube.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mercell.com [mercell.com]
- 12. Frontiers | NADPH-generating systems in bacteria and archaea [frontiersin.org]
- 13. bioivt.com [bioivt.com]
- 14. bioivt.com [bioivt.com]
- 15. NADPH Regeneration System [worldwide.promega.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (4-Chlorophenyl)(piperazin-1-yl)methanone and its 3-Chlorophenyl Isomer: A Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the nuanced interplay of structural isomerism offers a fertile ground for the development of novel therapeutics with refined pharmacological profiles. This guide provides a detailed comparative analysis of two such isomers: (4-Chlorophenyl)(piperazin-1-yl)methanone and (3-Chlorophenyl)(piperazin-1-yl)methanone. While direct head-to-head experimental data for these specific molecules is not extensively available in the public domain, a robust inferential comparison can be constructed based on the well-established structure-activity relationships (SAR) of their core chemical moieties. This document will delve into the anticipated disparities in their biological targets and efficacy, supported by detailed experimental protocols to facilitate further empirical investigation.
Introduction: The Significance of the Chlorophenylpiperazine Scaffold
The chlorophenylpiperazine moiety is a well-regarded pharmacophore in central nervous system (CNS) drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities. The position of the chlorine atom on the phenyl ring is a critical determinant of receptor affinity and selectivity, subtly altering the electronic and steric properties of the molecule and thereby dictating its interaction with biological targets. This guide will explore the divergent pharmacological trajectories imparted by the para (4-position) versus the meta (3-position) substitution of the chlorine atom.
A Tale of Two Isomers: Divergent Predicted Pharmacological Profiles
Based on an extensive review of the literature concerning structurally related compounds, a compelling hypothesis emerges: the 4-chlorophenyl isomer is likely to exhibit a preferential affinity for dopamine receptors, particularly the D4 subtype, while the 3-chlorophenyl isomer is predicted to show a greater propensity for serotonin receptors, with a notable affinity for the 5-HT1A subtype.
The 4-Chlorophenyl Isomer: A Putative Dopamine D4 Receptor Antagonist
The 4-chlorophenylpiperazine scaffold is a recurring motif in a number of potent and selective dopamine D4 receptor antagonists. For instance, the compound 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine has been identified as an antagonist with high affinity and selectivity for the human dopamine D4 receptor.[1] Further supporting this is the structure-activity relationship study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which also demonstrates high affinity for the D4 receptor.[2][3] These findings strongly suggest that the electronic and steric properties conferred by the para-chloro substitution are favorable for interaction with the binding pocket of the D4 receptor.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the limbic system and cortex. Its signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The 3-Chlorophenyl Isomer: A Predicted Serotonin 5-HT1A Receptor Agonist
In contrast, the 3-chlorophenylpiperazine moiety is a hallmark of compounds targeting the serotonergic system. The most prominent example is 1-(3-chlorophenyl)piperazine (m-CPP), a well-characterized serotonin receptor agonist with notable activity at multiple 5-HT receptor subtypes.[4][5][6] Furthermore, trazodone and its analogues, which incorporate the 3-chlorophenylpiperazine structure, have demonstrated high affinity for the 5-HT1A receptor.[7] Specifically, a trazodone analogue containing a hexyl linker attached to the 3-chlorophenylpiperazine moiety exhibited a Ki of 16 nM for the 5-HT1A receptor.[7] This body of evidence strongly supports the hypothesis that (3-Chlorophenyl)(piperazin-1-yl)methanone will likely act as a serotonin 5-HT1A receptor agonist.
The 5-HT1A receptor, another Gi/o-coupled GPCR, plays a crucial role in the modulation of mood and anxiety. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Comparative Data Summary (Hypothetical)
The following table summarizes the predicted pharmacological profiles of the two isomers based on the available literature for related compounds. It is crucial to note that these are extrapolated values and require experimental validation.
| Feature | This compound | (3-Chlorophenyl)(piperazin-1-yl)methanone |
| Primary Predicted Target | Dopamine D4 Receptor | Serotonin 5-HT1A Receptor |
| Predicted Activity | Antagonist | Agonist |
| Potential Therapeutic Area | Schizophrenia, ADHD | Anxiety, Depression |
| Supporting Evidence | High D4 affinity of related 4-chlorophenylpiperazine compounds.[1][2][3] | Known serotonergic activity of m-CPP and high 5-HT1A affinity of related 3-chlorophenylpiperazine compounds.[4][5][6][7] |
Experimental Protocols for Efficacy Determination
To empirically validate the hypothesized pharmacological profiles of these isomers, the following detailed experimental protocols are provided.
Experimental Workflow: Receptor Binding and Functional Assays
Protocol 1: Dopamine D4 Receptor Competition Binding Assay ([³H]-Spiperone)
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human dopamine D4 receptor.[2][8][9][10]
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, and 1 mM EDTA.
-
Radioligand: [³H]-Spiperone (specific activity ~80-120 Ci/mmol).
-
Non-specific binding determinant: 10 µM Haloperidol.
-
Test compounds: this compound and (3-Chlorophenyl)(piperazin-1-yl)methanone, dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D4 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (typically 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
50 µL of membrane preparation (20-40 µg of protein).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol instead of the test compound.
-
Incubate the plate at 25°C for 90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Serotonin 5-HT1A Receptor cAMP Functional Assay
This protocol measures the ability of the test compounds to modulate the production of cyclic AMP (cAMP) via the 5-HT1A receptor, thus determining their functional activity (agonist or antagonist).[11][12]
Materials:
-
CHO-K1 cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive biosensor (e.g., GloSensor™).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist: 8-OH-DPAT.
-
Reference antagonist: WAY-100635.
-
Test compounds: this compound and (3-Chlorophenyl)(piperazin-1-yl)methanone, dissolved in DMSO.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the CHO-K1/5-HT1A/GloSensor™ cells in white, opaque 96-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer containing the GloSensor™ cAMP reagent and incubate for 2 hours at room temperature to allow for substrate equilibration.
-
-
Agonist Mode Assay:
-
Add the test compounds at various concentrations (typically 10⁻¹⁰ to 10⁻⁵ M) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Measure luminescence using a luminometer. An increase in luminescence indicates a decrease in cAMP, signifying agonist activity.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.
-
Add a fixed concentration of the reference agonist 8-OH-DPAT (typically its EC80 concentration) to all wells.
-
Incubate for an additional 15-30 minutes.
-
Measure luminescence. A reversal of the 8-OH-DPAT-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonist activity, plot the luminescence signal against the logarithm of the test compound concentration and determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The positional isomerism of the chlorine atom on the phenylpiperazine ring of (Chlorophenyl)(piperazin-1-yl)methanone is predicted to have a profound impact on its pharmacological profile. The 4-chloro isomer is hypothesized to be a dopamine D4 receptor antagonist, while the 3-chloro isomer is anticipated to act as a serotonin 5-HT1A receptor agonist. This guide provides a robust, evidence-based framework for these predictions, grounded in the established SAR of related compounds.
The provided detailed experimental protocols offer a clear path for the empirical validation of these hypotheses. The execution of these assays will not only confirm the primary targets of these isomers but will also quantify their efficacy and selectivity, providing invaluable data for their potential development as novel CNS therapeutics. Further investigations should also include broader receptor screening panels to fully elucidate their selectivity profiles and in vivo studies to assess their pharmacokinetic properties and therapeutic potential in relevant animal models.
References
- 1. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 5-HT and m-chlorophenylpiperazine (m-CPP) on the efflux of [3H]-5-HT from human perfused platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating Biological Assay Results for (4-Chlorophenyl)(piperazin-1-yl)methanone Using an Orthogonal Method: A Senior Application Scientist's Guide
The arylpiperazine scaffold, a "privileged structure" in medicinal chemistry, is a common feature in ligands targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[4][5] (4-Chlorophenyl)(piperazin-1-yl)methanone and its analogues are frequently investigated for their potential as central nervous system (CNS) active agents.[4][5][6] For the purpose of this guide, we will hypothesize that our primary screening has identified this compound as a potential antagonist of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis.[7][8]
The Imperative of Orthogonal Validation
An orthogonal method is an independent, alternative technique that measures the same biological endpoint through a different analytical principle.[9][10][11] Its power lies in its ability to mitigate the risk of artifacts or confounding factors inherent to any single assay platform.[9][11] By confirming the biological activity of a compound with two distinct methodologies, we build a far more compelling and reliable data package.[9][11] For GPCRs, a common and highly effective orthogonal approach is to pair a functional, cell-based assay with a direct, biochemical binding assay.[12][13]
This guide will compare a primary functional assay—a HTRF® cAMP assay that measures the downstream signaling of the D2 receptor—with an orthogonal radioligand binding assay that directly quantifies the compound's affinity for the receptor.
Primary Screening: The Functional cAMP Assay
The Dopamine D2 receptor is a Gαi-coupled GPCR.[7][14] Its activation by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14][15][16] An antagonist will block this effect. The Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP assay is a sensitive and high-throughput method to measure these changes.[17][18][19][20]
The assay is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[17][18][19][20] This competition results in a change in the FRET signal, which is inversely proportional to the intracellular cAMP concentration.[18][20]
Dopamine D2 Receptor Signaling Pathway
Caption: Gαi signaling pathway of the Dopamine D2 receptor.
Experimental Protocol: HTRF® cAMP Assay
-
Cell Culture: Maintain CHO-K1 cells stably expressing the human Dopamine D2 receptor in appropriate culture medium.
-
Cell Seeding: Seed the cells into a 384-well, low-volume white plate at a density optimized for the assay (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a dopamine (agonist) solution at its EC80 concentration (the concentration that gives 80% of its maximal effect), which will be used to stimulate the cells.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add the test compound dilutions to the wells.
-
Add the dopamine (EC80) solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Add the HTRF® cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Validation: Radioligand Binding Assay
To validate the functional data, a radioligand binding assay is an excellent orthogonal choice.[21][22][23] This technique directly measures the affinity of the test compound for the D2 receptor by competing with a radiolabeled ligand known to bind to the same site.[21][22] This provides a direct physical measure of interaction, independent of downstream cellular signaling events.[12]
Experimental Workflow: Orthogonal Validation
Caption: Workflow for validating assay results using an orthogonal method.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human Dopamine D2 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone), and a serial dilution of the test compound, this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Comparison and Interpretation
The results from both assays should be compiled and compared. While the absolute values of the IC50 from the functional assay and the Ki from the binding assay may not be identical, they should be in a similar range for a true antagonist.
| Parameter | Primary Assay (HTRF® cAMP) | Orthogonal Assay (Radioligand Binding) |
| Principle | Measures inhibition of agonist-induced cAMP production (functional response) | Measures displacement of a radioligand from the receptor (direct binding) |
| Output | IC50 (concentration for 50% inhibition of functional response) | Ki (inhibition constant, a measure of binding affinity) |
| Hypothetical Result for this compound | IC50 = 85 nM | Ki = 60 nM |
A strong correlation between the functional potency (IC50) and the binding affinity (Ki) provides high confidence that this compound is indeed an antagonist of the Dopamine D2 receptor. Discrepancies between the two values could indicate more complex pharmacology, such as allosteric modulation or partial agonism, which would warrant further investigation.
Conclusion
The validation of biological assay results through orthogonal methods is a cornerstone of rigorous scientific research and drug discovery.[1][2][3] By employing both a functional cell-based assay and a direct biochemical binding assay, we can confidently characterize the activity of compounds like this compound. This dual-pronged approach ensures the integrity of the data, provides a more complete pharmacological profile of the compound, and ultimately enables more informed decision-making in the progression of drug candidates.
References
- 1. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 2. edraservices.nl [edraservices.nl]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. multispaninc.com [multispaninc.com]
- 23. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Chlorophenyl)(piperazin-1-YL)methanone
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds in research; it encompasses a profound responsibility for the safety of my fellow researchers and the preservation of our environment. The lifecycle of a chemical in the laboratory does not end upon the completion of an experiment. Instead, its journey concludes with its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Chlorophenyl)(piperazin-1-YL)methanone, a compound frequently utilized in drug development and chemical synthesis. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the procedures described are not only effective but also scientifically and regulatorily sound.
Understanding the Hazard Profile: The "Why" Behind the Procedure
This compound and its structural analogs are classified as hazardous materials. Understanding their specific risk profile is paramount to appreciating the necessity of the stringent disposal protocols outlined below.
The presence of a chlorinated aromatic ring suggests that this compound may be persistent in the environment and toxic to aquatic life[2]. Therefore, under no circumstances should this chemical or its residues be disposed of via the standard sewer system or as regular solid waste[5][6]. Such actions would violate fundamental environmental regulations and pose a direct threat to ecosystems.
Table 1: Hazard Summary of Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [1][2] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [2][4] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | [2] |
This hazard profile firmly places this compound waste under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management[7].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe, compliant, and responsible disposal of this compound from the moment it is declared waste to its final collection by certified professionals.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste material, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood[8]. The required PPE is non-negotiable and serves as the first line of defense against exposure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 standard.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use[8][9].
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically impervious apron or suit may be necessary[8].
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required[9].
Waste Segregation: The Critical First Step
Proper segregation prevents dangerous chemical reactions and ensures that waste streams can be managed appropriately by the disposal facility.
-
Identify Incompatibilities : this compound waste should not be mixed with strong oxidizing agents[3].
-
Maintain Separation : Keep this waste stream separate from other chemical wastes unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Specifically, segregate chlorinated organic solvents and solids from non-chlorinated streams[10].
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., solutions containing the compound)[10].
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Flow for this compound.
Containerization and Labeling
The integrity of the waste container is as crucial as the segregation of its contents.
-
Select the Right Container : Use a container made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[10][11]. The original chemical container is often the best choice for its waste[12].
-
Do Not Overfill : Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion and prevent spills[10].
-
Labeling : All hazardous waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Storage and Collection
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory[5]. This area must be under the control of the laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to mitigate potential leaks[10].
-
Arrange for Pickup : Once the container is full, or if you have accumulated the maximum allowable amount of acutely toxic waste (typically 1 quart for P-listed wastes), contact your institution's EHS department to schedule a waste pickup[5]. Do not allow waste to accumulate for extended periods.
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess the Situation : If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, call your institution's emergency response number.
-
Control the Spill : Use a chemical spill kit with an absorbent material suitable for organic compounds. Do not use combustible materials like paper towels.
-
Clean-Up : Gently sweep up the absorbed material and place it in a designated hazardous waste container. Avoid creating dust[9].
-
Decontaminate : Clean the spill area thoroughly. For surfaces, a wash with a sodium hypochlorite solution can be effective for decontaminating remnants of similar compounds, followed by a water rinse[1]. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Document and report the spill to your EHS department, regardless of its size.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a fundamental component of responsible scientific practice. By adhering to these guidelines, which are rooted in established safety protocols and regulatory standards, researchers can protect themselves, their colleagues, and the environment. This commitment to the entire lifecycle of laboratory chemicals is what builds a deep and lasting culture of safety and trust.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.com [capotchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
A Senior Scientist's Guide to Personal Protective Equipment for Handling (4-Chlorophenyl)(piperazin-1-YL)methanone
This document provides essential, field-tested guidance on the safe handling of (4-Chlorophenyl)(piperazin-1-YL)methanone (CAS No. 255056-43-0). As a substituted piperazine and aromatic ketone, this compound requires a rigorous and well-understood safety protocol. This guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can operate with an informed sense of safety and confidence.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound and structurally similar compounds present a multi-faceted hazard profile that necessitates robust protective measures. The primary risks are associated with direct contact and inhalation.
-
Dermal and Ocular Hazard : The molecule is classified as a skin and eye irritant, with the potential to cause severe damage.[1][2][3][4][5][6] The piperazine moiety, in particular, can be corrosive, especially in aqueous solutions, capable of causing chemical burns.[7][8][9][10]
-
Respiratory Hazard : As a powder, the compound poses an inhalation risk. It is known to cause respiratory tract irritation.[1][2][3][4][6] Inadequate ventilation can lead to harmful concentrations in the breathing zone.
-
Systemic and Chronic Hazards : Data on related compounds suggest potential for reproductive toxicity.[1][3][5][7][10][11] It is also classified as harmful if swallowed.[1][4][7][9] Some piperazine derivatives may also act as skin sensitizers, meaning repeated contact could lead to an allergic reaction.[9][10][11]
Given these risks, personal protective equipment (PPE) is not merely a recommendation but a critical barrier to prevent acute and chronic health effects.
The Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense when hazards cannot be eliminated or engineered out.
-
Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls : This is the most critical step. Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[7][12][13] Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[2][14][15]
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel and clearly label all containers and work areas.
Personal Protective Equipment (PPE): A Detailed Protocol
Selection of the correct PPE is paramount. The following protocol is designed to provide comprehensive protection.
Eye and Face Protection
Direct ocular exposure can cause serious, potentially irreversible damage.
-
Mandatory : Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[12] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust entering from the top or bottom.
-
Recommended for High-Risk Tasks : When handling larger quantities (>10g) or performing tasks with a high splash potential (e.g., sonicating solutions, pressure reactions), supplement goggles with a full-face shield.[16]
Hand Protection: Glove Selection is Critical
The choice of glove material is dictated by the chemical's properties and the solvents used in the procedure. A single glove type is often not sufficient.
-
For Handling the Solid Compound : When weighing or transferring the powder, disposable nitrile gloves provide adequate protection against incidental contact.[16] However, they offer limited protection against many organic solvents.
-
For Work with Solvents : this compound is an aromatic ketone. When dissolving it in solvents like acetone, MEK, toluene, or chlorinated solvents, standard nitrile gloves are inadequate.
-
Recommended : Use thicker, chemical-resistant gloves such as Butyl or Fluoro-elastomer (Viton®) .[17][18] PVA-coated gloves also show excellent resistance to ketones and aromatics.[19]
-
Double Gloving : A common and effective practice is to wear a disposable nitrile glove underneath a heavier, chemical-resistant glove. This protects the skin in case the outer glove is breached.
-
-
Glove Discipline : Always inspect gloves for tears or pinholes before use.[12] Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[2][3][20]
Body Protection
Protect your skin from accidental spills and contamination.
-
Lab Coat : A clean, properly fitting laboratory coat, buttoned to the top, is mandatory.[6][20]
-
Chemical Apron : For tasks involving larger volumes or significant splash risk, wear a chemical-resistant apron over the lab coat.
-
Clothing and Footwear : Always wear long pants and fully enclosed shoes made of a non-porous material.[16] Fabrics like polyester and acrylic should be avoided as they can melt to the skin in a fire.
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to prevent inhalation exposure. However, respiratory protection may be required in specific scenarios.
-
When Required : Use a respirator if you are cleaning up a large spill outside of a fume hood or if engineering controls are not available or malfunctioning.
-
Respirator Type : A NIOSH-approved respirator is necessary.[16][20]
-
For dust/aerosols: An N95, N100, P95, or P100 filter is appropriate.
-
For vapors from organic solvents: Use a combination cartridge that includes protection against organic vapors and particulates (e.g., ABEK-P3 type filter).[11]
-
-
Fit Testing : Remember that the use of a tight-fitting respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing.[16]
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Protects against dust and splashes from all angles.[12] |
| Full Face Shield (over goggles) | Required for high-volume or high-splash risk procedures.[16] | |
| Hand | Disposable Nitrile Gloves | For handling solids and incidental contact. |
| Butyl or Fluoro-elastomer Gloves | For handling solutions with ketones or aromatic/chlorinated solvents.[17][18] | |
| Body | Full-Length Lab Coat | Prevents skin contact from minor spills.[20] |
| Chemical-Resistant Apron | Additional protection for high-volume work. | |
| Respiratory | NIOSH-Approved Respirator (if needed) | Protects against inhalation of dust or vapors if engineering controls fail.[16][20] |
Operational Plans: Step-by-Step Guidance
Safe Handling and Workflow
The following workflow minimizes exposure risk when preparing a solution of this compound.
Caption: Workflow for Safely Preparing a Chemical Solution.
Emergency Procedures in Case of Exposure
Immediate and correct action is vital to mitigate harm.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][8][21]
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[2][7][21] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][3][21]
-
Ingestion : Do NOT induce vomiting.[2][7][21] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][12][21]
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste : Collect all waste solutions and solids containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[20]
-
Contaminated PPE : Disposable gloves, absorbent pads, and other contaminated materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.[12]
-
Regulatory Compliance : All disposal must be carried out in strict accordance with local, state, and federal regulations.[7][8][22]
PPE Selection Logic
The choice of PPE is not arbitrary but a direct response to the specific tasks and associated hazards. The following decision tree illustrates this logic.
Caption: Decision Tree for Selecting Appropriate Gloves and Eye Protection.
By adhering to these detailed protocols, grounded in a clear understanding of the chemical's hazards, laboratory professionals can ensure a safe environment for themselves and their colleagues while advancing their critical research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. aksci.com [aksci.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. 1-(4-氯二苯甲基)哌嗪 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. digitaldealer.com [digitaldealer.com]
- 19. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 22. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
